BIT-225
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVROWPPEIMRGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031931 | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-71-8 | |
| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIT-225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIT-225 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BIT-225 mechanism of action in HIV
An In-depth Technical Guide on the Mechanism of Action of BIT-225 in HIV
Introduction
This compound is a first-in-class antiviral compound under investigation for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Developed by Biotron Limited, this compound presents a novel mechanism of action by targeting a viral protein that is distinct from the targets of currently approved antiretroviral therapies (ART).[1] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its molecular target, its impact on the viral life cycle, and its specific effects on key viral reservoirs. It is intended for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.
Core Mechanism of Action: Inhibition of Vpu Viroporin Activity
The primary target of this compound is the HIV-1 accessory protein Vpu.[2] Vpu is a small, integral membrane protein with multiple functions that facilitate the release of new virus particles from infected cells.[3] One of its key functions is to form an ion channel, or "viroporin," in the cell membrane.[3][4][5] This ion channel activity is crucial for the efficient budding and release of virions, particularly from certain cell types like macrophages.[5][6]
This compound, a derivative of amiloride, functions by specifically blocking this Vpu ion channel activity.[3][7] This disruption of ion flow across the membrane interferes with the late stages of the viral life cycle, specifically the assembly and release of new viral particles from the host cell.[3][6][8] Importantly, this mechanism is distinct from that of reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors.[3][8] Studies have confirmed that this compound's activity is post-virus integration and that it has no direct inhibitory effect on the HIV-1 enzymes reverse transcriptase or protease.[3][8][9]
Furthermore, the action of this compound is highly specific. Vpu has another critical function: antagonizing the host restriction factor tetherin (BST-2), which would otherwise prevent virion release by "tethering" them to the cell surface. Research has shown that this compound does not interfere with Vpu's ability to counteract tetherin.[10][11] This suggests that the viroporin function and tetherin antagonism are separable activities of the Vpu protein and that this compound specifically targets the former.[10][11] The specificity of this compound for HIV-1 Vpu is further supported by the observation that it has no antiviral activity against HIV-2, which lacks the vpu gene.[3][9]
Targeting the Macrophage Reservoir
A significant aspect of this compound's therapeutic potential lies in its potent activity in cells of the myeloid lineage, particularly monocyte-derived macrophages (MDMs) and dendritic cells (DCs).[3][4] These long-lived cells constitute a major, persistent reservoir for HIV-1, shielding the virus from both the host immune system and many standard antiretroviral drugs.[9][12][13] By effectively inhibiting viral replication and release from these reservoir cells, this compound addresses a critical barrier to eradicating HIV-1.[1][14][15]
In vitro studies have consistently demonstrated that this compound significantly inhibits the release of HIV-1 from both acutely and chronically infected MDMs.[3][9] This leads to the production of non-infectious, or "dead," virus particles.[12][13] Furthermore, this compound has been shown to reduce the transfer of HIV-1 from infected monocyte-derived dendritic cells (MDDCs) to CD4+ T cells, a key process in the dissemination of the virus.[4] This suggests this compound could play a role in limiting both the establishment and the reseeding of viral reservoirs.[4]
Clinical trial data supports this mechanism. In Phase II trials, the addition of this compound to standard ART was associated with a significant decrease in soluble CD163 (sCD163), a marker of monocyte/macrophage inflammation and activation.[13][16] This provides in vivo evidence that this compound is active against the macrophage reservoir in patients.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and clinical studies characterizing the activity of this compound.
Table 1: In Vitro Efficacy and Toxicity of this compound in Monocyte-Derived Macrophages (MDM)
| Parameter | Value | Cell Type | Virus Strain | Reference |
|---|---|---|---|---|
| 50% Effective Concentration (EC₅₀) | 2.25 ± 0.23 µM | MDM | HIV-1Ba-L | [3][4][9] |
| 50% Toxic Concentration (TC₅₀) | 284 µM | MDM | HIV-1Ba-L | [3][4][9] |
| Selectivity Index (SI) | 126 | MDM | HIV-1Ba-L |[3][4][9] |
Table 2: In Vitro Inhibition of HIV-1 Release by this compound in Various Cell Types
| This compound Conc. | Cell Type | % Inhibition (Mean) | Reference |
|---|---|---|---|
| 25 µM | MT-2 (T-cell line) | 38.8% | [3] |
| 25 µM | PM1 (T-cell line) | 93.1% | [3] |
| 25 µM | PBMC | 95.8% | [3] |
| 10 µM | Chronically Infected MDM | 66.6% | [3] |
| N/A (Single Dose) | MDDC | 74.5% (Peak) |[4] |
Table 3: Clinical Trial Observations (BIT225-010 Phase 2)
| Parameter | Observation | Patient Population | Reference |
|---|---|---|---|
| Plasma Viral Load Decline | More rapid viral clearance between days 14 and 56 in the this compound group vs. placebo group (P < 0.02) | Treatment-naïve | [17] |
| Immune Marker (sCD163) | Significant reduction in the this compound group | Treatment-naïve | [13][16] |
| Safety | Safe and generally well-tolerated at 200mg once daily | Treatment-naïve |[14][17] |
Immunomodulatory Effects
Beyond its direct antiviral activity, this compound has demonstrated significant immunomodulatory effects. The Vpu protein is known to downregulate various cell surface markers to help the virus evade the host immune response.[18] By inhibiting Vpu, this compound appears to facilitate immune recognition of the virus.[18] Clinical trials have shown that treatment with this compound is associated with changes in several immune cell populations.[14] Statistically significant increases in plasma-derived activated CD4+ and CD8+ T cells, as well as natural killer (NK) cells, have been observed in patients receiving this compound compared to placebo.[14][16] These findings suggest that this compound may help restore immune function, an effect that is complementary to the viral suppression achieved with standard ART.[18]
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of specific in vitro and in vivo experimental protocols.
Vpu Ion Channel Activity Assay
-
Methodology: Planar phospholipid bilayers are used to reconstitute the Vpu protein. An electrical potential is applied across the membrane, and the flow of ions is measured. The addition of this compound to the system is assessed for its ability to block or reduce this ion flow, confirming its direct effect on the viroporin.[8]
HIV-1 Replication and Release Assays
-
Methodology: Primary human monocyte-derived macrophages (MDM) or other cell types (e.g., T-cell lines, PBMCs) are infected with HIV-1. The cells are then cultured in the presence of varying concentrations of this compound or a control (e.g., DMSO). At specified time points, culture supernatants are collected and the amount of virus released is quantified using a reverse transcriptase (RT) activity assay. Cell viability is concurrently measured to assess toxicity (e.g., using an MTS assay).[3]
Post-Integration Activity Assay (TZM-bl Assay)
-
Methodology: TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, are infected with HIV-1 in the presence of this compound or control compounds. If a compound inhibits early-stage events like entry or reverse transcription, luciferase expression will be blocked. As this compound does not inhibit luciferase expression in this assay, it confirms its mechanism is post-integration.[3][9]
Viral Transfer Co-culture Assay
-
Methodology: Monocyte-derived dendritic cells (MDDCs) are infected with HIV-1 and treated with this compound. These infected MDDCs are then co-cultured with uninfected, activated CD4+ T cells. After a period of co-culture, the supernatant is assayed for RT activity to quantify the amount of new virus produced by the T cells, thereby measuring the efficiency of viral transfer from the DCs.[4]
Conclusion
This compound employs a unique mechanism of action against HIV-1 by specifically inhibiting the viroporin function of the Vpu protein. This late-stage inhibition disrupts viral assembly and release, with a pronounced effect in long-lived myeloid reservoir cells such as macrophages and dendritic cells. This targeted action, combined with observed immunomodulatory benefits, positions this compound as a promising candidate for use in combination with standard antiretroviral therapy. Its ability to attack the viral reservoir addresses a key challenge in the pursuit of a functional cure for HIV-1. Further clinical studies will be crucial to fully elucidate its role in long-term viral suppression and immune reconstitution.
References
- 1. biotron.com.au [biotron.com.au]
- 2. biotron.com.au [biotron.com.au]
- 3. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]
- 6. youtube.com [youtube.com]
- 7. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The HIV-1 Vpu viroporin inhibitor BIT225 does not affect Vpu-mediated tetherin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism | PLOS One [journals.plos.org]
- 12. Biotron reports positive results from Phase 2 BIT225 trial - Biotech [biotechdispatch.com.au]
- 13. biotron.com.au [biotron.com.au]
- 14. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
- 15. Biotron says new study backs BIT225 development - Biotech [biotechdispatch.com.au]
- 16. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotron.com.au [biotron.com.au]
- 18. Biotron’s BIT225 drug show to enhance body’s immune response to HIV [smallcaps.com.au]
BIT-225 as a SARS-CoV-2 E Protein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred an unprecedented global effort to develop effective antiviral therapeutics. While vaccines and several antiviral agents have been deployed, the emergence of viral variants and the complex pathophysiology of severe COVID-19 necessitate the exploration of novel therapeutic targets. The SARS-CoV-2 envelope (E) protein, a viroporin crucial for viral assembly, release, and immunopathogenesis, represents a promising target for antiviral intervention. This document provides a comprehensive technical overview of BIT-225, a clinical-stage small molecule inhibitor of the SARS-CoV-2 E protein's ion channel activity. We will delve into its mechanism of action, present quantitative in vitro and in vivo data, detail key experimental protocols, and summarize the current state of its clinical development.
The SARS-CoV-2 Envelope (E) Protein: A Viable Antiviral Target
The SARS-CoV-2 E protein is a small, 75-amino acid transmembrane protein that oligomerizes to form cation-selective ion channels, classifying it as a viroporin.[1][2] This ion channel activity is critical for multiple stages of the viral life cycle. The E protein is primarily located in the endoplasmic reticulum (ER) and Golgi membranes of infected cells.[3][4][5][6][7][8] Its functions are multifaceted:
-
Viral Assembly and Budding: The E protein's ion channel function is implicated in the de-acidification of intracellular compartments, which facilitates the efficient egress of new virions.[1]
-
Immunopathogenesis: The E protein is associated with the activation of the inflammasome, leading to immune dysregulation and the exacerbated inflammatory response often seen in severe COVID-19.[3][4][5][6][7][8] This "cytokine storm" is a major contributor to disease severity and acute respiratory distress syndrome (ARDS).[9][10]
Given its highly conserved nature and pivotal role in both viral replication and pathogenesis, the E protein is an attractive target for the development of broad-spectrum antiviral drugs.[4][8]
This compound: A First-in-Class Viroporin Inhibitor
This compound, chemically known as N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine, is an orally bioavailable, first-in-class viroporin inhibitor.[9][10] It was initially developed as an inhibitor of the HIV-1 Vpu protein and has also shown activity against the p7 viroporin of the Hepatitis C Virus (HCV).[11][12][13] this compound has a well-established safety profile, with over 200 individuals having been dosed in clinical trials for other viral indications prior to its investigation for COVID-19.[4][9][10][14] The primary mechanism of action of this compound against SARS-CoV-2 is the direct inhibition of the E protein's ion channel activity.[3][4][5][6][7][8][9][10]
Mechanism of Action
This compound directly targets and blocks the ion channel formed by the SARS-CoV-2 E protein.[3][4][5][6][7] This inhibition disrupts the flow of ions across the membranes of the ER and Golgi, which in turn interferes with viral assembly and budding. Furthermore, by inhibiting the E protein, this compound is thought to modulate the host's immune response, preventing the inflammasome activation and subsequent cytokine storm associated with severe disease.[9][10] This dual-action—direct antiviral activity and immunomodulation—is a key feature of its therapeutic potential.
Caption: Mechanism of this compound action on the SARS-CoV-2 E protein.
Quantitative Data Summary
The efficacy of this compound against SARS-CoV-2 has been evaluated through a series of in vitro and in vivo studies. The quantitative results are summarized below.
In Vitro Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity against multiple SARS-CoV-2 strains in different cell lines.[3][4][5][6][7][8] The half-maximal effective concentration (EC50) values were determined using quantitative reverse transcription PCR (qRT-PCR) to measure viral genome copies and plaque assays to measure infectious virus.
| SARS-CoV-2 Strain | Cell Line | Assay Type | EC50 (μM) |
| WA1 | Calu-3 | qRT-PCR | 2.5 |
| WA1 | Calu-3 | Plaque Assay | 3.4 |
| WA1 | Vero-E6 | qRT-PCR | 2.6 |
| WA1 | Vero-E6 | Plaque Assay | 4.8 |
| Alpha | Calu-3 | qRT-PCR | 4.0 |
| Alpha | Calu-3 | Plaque Assay | 7.9 |
| Beta | Calu-3 | qRT-PCR | 4.8 |
| Beta | Calu-3 | Plaque Assay | 7.2 |
| Gamma | Calu-3 | qRT-PCR | 3.8 |
| Gamma | Calu-3 | Plaque Assay | 6.7 |
| Delta | Calu-3 | qRT-PCR | 4.0 |
| Delta | Calu-3 | Plaque Assay | 7.9 |
| Omicron | Calu-3 | qRT-PCR | 3.5 |
| Omicron | Calu-3 | Plaque Assay | 6.2 |
| Data sourced from PLOS Pathogens.[4][8] |
In Vivo Efficacy in K18-hACE2 Mouse Model
The in vivo efficacy of this compound was assessed in the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection and develops severe disease pathologies, including rapid weight loss and exacerbated inflammation, mirroring severe human COVID-19.[3][5]
| Treatment Group | Parameter | Result |
| This compound (Prophylaxis: -12h) | Survival Rate | 100% (n=12) |
| Vehicle Control | Survival Rate | 0% by Day 9 (n=12) |
| This compound (Treatment: +24h) | Survival Rate | 100% (n=5) |
| This compound (Treatment: +48h) | Survival Rate | 80% (4 out of 5 mice survived) |
| This compound vs. Vehicle | Lung Viral Load Reduction | 3.5 log10 reduction |
| This compound vs. Vehicle | Lung Virus Titer Reduction | 4000 pfu/ml reduction |
| Data sourced from PLOS Pathogens and Biotron Limited publications.[3][6][7][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to evaluate this compound are outlined below.
In Vitro Antiviral Assays
The antiviral activity of this compound was determined against a panel of six SARS-CoV-2 strains in Vero-E6 and Calu-3 cells.[3][8]
-
Cell Culture: Vero-E6 or Calu-3 cells were seeded in 96-well plates.
-
Infection: Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Drug Treatment: Immediately after infection, cells were treated with serial dilutions of this compound.
-
Incubation: Plates were incubated for a period appropriate for the cell line and virus (e.g., 48-72 hours).
-
Quantification:
-
qRT-PCR: Viral RNA was extracted from the cell culture supernatant and quantified to determine the number of viral genome copies.
-
Plaque Assay: Supernatants were serially diluted and used to infect a fresh monolayer of cells. The number of plaque-forming units (PFU) was counted to determine the concentration of infectious virus.
-
-
Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic regression model.
Caption: Workflow for in vitro antiviral activity assessment.
E Protein Ion Channel Activity Assay
The direct effect of this compound on the ion channel activity of the SARS-CoV-2 E protein was measured using a two-electrode voltage-clamp technique in Xenopus laevis oocytes.[3][7][8]
-
Oocyte Preparation: Xenopus oocytes were injected with cRNA encoding the SARS-CoV-2 E protein. Control oocytes were left uninjected.
-
Electrophysiology:
-
Injected oocytes were impaled with two microelectrodes to measure membrane potential and current.
-
A voltage-clamp was applied to measure current-voltage relationships, confirming the ion channel activity of the expressed E protein. Oocytes expressing the E protein showed significantly higher membrane conductance compared to controls.[3]
-
-
Inhibition Assay:
-
This compound (e.g., at 10 µM) was added to the bath solution.
-
Changes in membrane current were recorded to determine the inhibitory effect of the compound on the E protein's channel activity.
-
-
Specificity Control: The effect of this compound was also tested on endogenous oocyte currents and on unrelated ion channels (like TMEM16A) to ensure specificity for the viral protein. This compound did not inhibit these other channels.[3][5][6][7]
In Vivo K18-hACE2 Mouse Model of COVID-19
This model was used to assess the therapeutic efficacy of this compound in a living organism.[3][9][10][14][15]
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, were used.
-
Infection: Mice were intranasally inoculated with a lethal dose of SARS-CoV-2 (e.g., 10^4 PFU of the US-WA1/2020 strain).[9]
-
Drug Administration: this compound was administered by oral gavage, typically twice daily for up to 12 days.[3][5][6][9] Treatment was initiated at different time points:
-
Prophylactically (12 hours before infection).
-
Therapeutically (24 or 48 hours after infection).
-
-
Monitoring and Endpoints:
-
Clinical Signs: Mice were monitored daily for body weight loss and signs of disease.
-
Survival: The primary endpoint was survival over the course of the study.
-
Viral Load: At specific time points, lung and serum samples were collected to quantify viral load (qRT-PCR) and infectious virus titers (plaque assay).
-
Inflammatory Markers: Levels of pro-inflammatory cytokines and chemokines in lung and serum were measured to assess the impact on the host inflammatory response.
-
Clinical Development
Based on the promising preclinical data, Biotron initiated a Phase 2, double-blind, placebo-controlled clinical trial (BIT225-012) to evaluate the efficacy and safety of this compound in adults with COVID-19.[16]
-
Objective: To determine if a seven-day course of this compound, started within three days of symptom onset, could reduce SARS-CoV-2 viral load and improve clinical symptoms and inflammatory markers.[16]
-
Status: The clinical phase of the trial, including recruitment and dosing, was completed in August 2023.[16]
-
Outcome: An update in September 2024 indicated that the trial met its primary safety and tolerability endpoints. However, it did not meet the primary efficacy endpoint, which was a statistically significant change in nasal SARS-CoV-2 viral load compared to placebo.[17] The company noted challenges in demonstrating efficacy in small trials conducted in a largely vaccinated population with low risk of progression to severe disease.[17]
Conclusion and Future Directions
This compound has been robustly characterized as a direct inhibitor of the SARS-CoV-2 E protein viroporin. Preclinical studies have unequivocally demonstrated its potent antiviral and immunomodulatory effects, leading to significant reductions in viral load, inflammation, and mortality in a stringent animal model of severe COVID-19.[3][4] The drug's mechanism of targeting a highly conserved viral protein suggests it may have broad activity against various SARS-CoV-2 variants.[4]
While the initial Phase 2 clinical trial did not meet its primary efficacy endpoint related to nasal viral load, the safety and tolerability of this compound were confirmed.[17] The discrepancy between the exceptionally strong preclinical data and the clinical trial outcome highlights the complexities of translating animal model success to human clinical efficacy, particularly in the context of a rapidly evolving viral landscape and widespread population immunity. Future investigations could explore this compound in different patient populations, such as those at higher risk for severe disease, or in combination with other antiviral agents. The validation of the E protein as a druggable target remains a significant outcome, paving the way for the continued development of viroporin inhibitors for COVID-19 and other viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. SARS-CoV-2 E protein: Pathogenesis and potential therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. biotron.com.au [biotron.com.au]
- 10. biotron.com.au [biotron.com.au]
- 11. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotron.com.au [biotron.com.au]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Biotron's BIT225 effective against COVID-19 in animal study - Biotech [biotechdispatch.com.au]
- 16. Biotron completes clinical phase of BIT225 COVID-19 clinical trial - Biotech [biotechdispatch.com.au]
- 17. Biotron updates on BIT225-012 Phase 2 COVID-19 clinical trial - Biotech [biotechdispatch.com.au]
Synthesis of N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine, a molecule of interest for its potential pharmacological activities. The synthesis involves a multi-step process, including the preparation of key intermediates, a palladium-catalyzed cross-coupling reaction, and a final guanidinylation step. This document outlines detailed experimental protocols, presents quantitative data from analogous reactions, and visualizes the synthetic workflow and a relevant biological pathway.
Synthetic Strategy Overview
The synthesis of the target compound is proposed to proceed via a convergent approach, which involves the independent synthesis of two key building blocks: 5-bromo-2-naphthoic acid and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. These intermediates are then coupled using a Suzuki-Miyaura reaction to form the core structure, 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid. The final step is the conversion of the carboxylic acid moiety to the desired N-acylguanidine.
Caption: Proposed synthetic workflow for N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-naphthoic acid
This procedure outlines the bromination of 2-naphthoic acid.
Materials:
-
2-Naphthoic acid
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium acetate
Procedure:
-
Dissolve 2-naphthoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-naphthoic acid.
| Parameter | Value/Condition | Reference |
| Reactants | 2-Naphthoic acid, Bromine | Analogous reaction |
| Solvent | Glacial Acetic Acid | Analogous reaction |
| Temperature | Reflux | Analogous reaction |
| Reaction Time | 24 hours | Analogous reaction |
| Typical Yield | 70-80% | Estimated |
Step 2: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
This protocol describes the synthesis from 4-bromo-1-methyl-1H-pyrazole.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1-methyl-1H-pyrazole, bis(pinacolato)diboron, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl2 to the reaction mixture.
-
Heat the mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester as a white solid.[1]
| Parameter | Value/Condition | Reference |
| Reactants | 4-Bromo-1-methyl-1H-pyrazole, Bis(pinacolato)diboron | [1] |
| Catalyst | Pd(dppf)Cl2 | [2] |
| Base | Potassium Acetate | [2] |
| Solvent | 1,4-Dioxane | [2] |
| Temperature | 80-90 °C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Typical Yield | 80-95% | [1] |
Step 3: Suzuki-Miyaura Coupling for 5-(1-Methyl-1H-pyrazol-4-yl)-2-naphthoic acid
This protocol details the coupling of the two key intermediates.
Materials:
-
5-Bromo-2-naphthoic acid
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-naphthoic acid, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and the base.
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours, or until completion as monitored by TLC or LC-MS.[3]
-
Cool the mixture to room temperature and acidify with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid.
| Parameter | Value/Condition | Reference |
| Reactants | Aryl bromide, Pyrazole boronic ester | [3] |
| Catalyst | Pd(OAc)2 / Ligand | [3][4] |
| Base | Na2CO3 or K2CO3 | [3] |
| Solvent | Toluene/Ethanol/Water | [3] |
| Temperature | 80-100 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | 75-90% | Estimated |
Step 4: Guanidinylation to N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine
This final step involves the formation of the acylguanidine. A common method involves the activation of the carboxylic acid followed by reaction with guanidine.
Method A: Acyl Chloride Intermediate
Materials:
-
5-(1-Methyl-1H-pyrazol-4-yl)-2-naphthoic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Guanidine hydrochloride
-
A suitable base (e.g., Triethylamine or Sodium hydroxide)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Activation: Suspend 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid in anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C. Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Guanidinylation: In a separate flask, prepare a solution of guanidine by neutralizing guanidine hydrochloride with an equivalent of a base like sodium hydroxide in a suitable solvent. Cool this solution to 0 °C.
-
Slowly add a solution of the acyl chloride in anhydrous THF to the guanidine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Using a Coupling Agent
Materials:
-
5-(1-Methyl-1H-pyrazol-4-yl)-2-naphthoic acid
-
Guanidine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid, EDC, and HOBt in anhydrous DMF.
-
In a separate flask, dissolve guanidine hydrochloride in DMF and add DIPEA to neutralize it.
-
Add the guanidine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
| Parameter | Value/Condition | Reference |
| Reactants | Carboxylic acid, Guanidine | General Knowledge |
| Coupling Agents | EDC, HOBt | General Knowledge |
| Solvent | DMF | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Reaction Time | 24-48 hours | General Knowledge |
| Typical Yield | 40-60% | Estimated |
Biological Context: Inhibition of F1F0-ATPase
Pyrazolyl guanidine compounds have been identified as inhibitors of F1F0-ATPase (ATP synthase).[5] This enzyme plays a crucial role in cellular energy metabolism by synthesizing ATP. Its inhibition can disrupt the energy supply of cells and may induce apoptosis, making it a target for conditions like cancer and inflammatory disorders.[5]
Caption: Inhibition of F1F0-ATPase by the target compound disrupts ATP synthesis, potentially leading to apoptosis and reduced cell proliferation.
Disclaimer: This document provides a proposed synthetic route based on established chemical principles and analogous reactions found in the literature. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and substrate batches. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
References
- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
BIT-225: A Novel Vpu Inhibitor Targeting HIV-1 Reservoirs in Myeloid Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of BIT-225, a first-in-class antiviral compound developed by Biotron Limited. It details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and explores its potential role in strategies aimed at HIV-1 eradication. The focus is on the compound's unique ability to inhibit HIV-1 replication within myeloid lineage cells, a critical and persistent viral reservoir.
Executive Summary
Human Immunodeficiency Virus Type 1 (HIV-1) establishes persistent reservoirs in long-lived cells, which are a major obstacle to a cure. While combination antiretroviral therapy (cART) effectively suppresses plasma viremia, it has a limited impact on these reservoirs. Myeloid cells, such as macrophages and dendritic cells, are key components of this reservoir, contributing to persistent viral replication and chronic immune activation. This compound is a novel small molecule inhibitor that targets the ion channel activity of the HIV-1 Viral protein U (Vpu), a viroporin.[1][2] This mechanism disrupts a late-stage step in the viral life cycle, specifically inhibiting the assembly and release of new virions from infected myeloid cells.[3][4] Clinical and preclinical data suggest that this compound can reduce the viral burden within these reservoirs, modulate immune activation, and act synergistically with existing antiretroviral drugs, positioning it as a promising candidate for HIV-1 eradication strategies.[5][6]
Mechanism of Action
This compound's primary target is the HIV-1 accessory protein Vpu. Vpu is an integral membrane protein that forms a cation-selective ion channel, also known as a viroporin.[3][7] This channel activity is crucial for the efficient budding and release of new virus particles, particularly from macrophages.[1][3]
This compound specifically blocks this Vpu ion channel activity.[3] This disruption occurs post-virus integration into the host cell's genome and does not affect the activity of HIV-1 reverse transcriptase or protease enzymes.[3][4] By inhibiting Vpu, this compound effectively traps newly formed virions within the infected macrophage, preventing their release and subsequent infection of other cells, notably CD4+ T cells.[3][7] The specificity of this mechanism is highlighted by the lack of this compound activity against HIV-2, which does not possess the Vpu protein.[3] Furthermore, studies have confirmed that this compound's antiviral effect is independent of Vpu's other major function: the antagonism of the host restriction factor, tetherin.[8]
Quantitative Data Summary
The efficacy of this compound has been quantified in a series of in vitro, ex vivo, and clinical studies.
In vitro studies have established the potency and selectivity of this compound in primary human cells, particularly those of the myeloid lineage.
| Parameter | Cell Type | Value | Reference |
| 50% Effective Concentration (EC₅₀) | Monocyte-Derived Macrophages (MDM) | 2.25 ± 0.23 μM | [3][7] |
| 50% Toxic Concentration (TC₅₀) | Monocyte-Derived Macrophages (MDM) | 284 μM | [3][7] |
| Selectivity Index (TC₅₀/EC₅₀) | Monocyte-Derived Macrophages (MDM) | 126 | [3][7] |
| Inhibition of Viral Release | Chronically HIV-1-infected MDM (10µM) | 66.6% ± 1.6% | [3] |
| Inhibition of Viral Release | HIV-1-infected MDDC (single dose) | 74.5% ± 0.6% (peak inhibition) | [7] |
| Reduction in Viral Transfer | From MDDC to CD4+ T cells | 6-fold reduction | [7] |
| Inhibition in T-cell lines (25µM) | MT-2 cells | 38.8% | [3] |
| PM1 cells | 93.1% | [3] | |
| Peripheral Blood Mononuclear Cells (PBMC) | 95.8% | [3] |
Clinical trials have investigated the safety, tolerability, and efficacy of this compound in HIV-1-infected individuals, both as a monotherapy and in combination with cART.
| Trial ID | Patient Population | Treatment | Key Findings | Reference |
| BIT225-004 | ART-naïve | 10 days this compound monotherapy | Reduced viral copy numbers and replication in isolated myeloid lineage cells. No significant change in plasma viral load. | [2][5][9] |
| BIT225-009 | ART-naïve | 12 weeks this compound (200mg) + cART | Significantly greater reduction in monocyte activation marker sCD163 vs. placebo. Significant increase in activated CD4+, CD8+, and NK cells. Transient increase in plasma IL-21. | [6][10] |
| BIT225-010 | ART-naïve | This compound + cART | More rapid reduction in plasma virus levels during the second phase of viral decay (days 14-56) compared to cART alone. | [11] |
| BIT225-011 | ART-experienced (partial immune reconstitution) | 12 weeks this compound (200mg) + cART | Safe and well-tolerated. Statistically significant changes from baseline in NK and T-regulatory cell populations. | [11][12] |
Experimental Protocols
The findings summarized above are based on specific and rigorous experimental methodologies.
-
Objective: To determine the efficacy of this compound against HIV-1 replication in primary human macrophages.
-
Methodology:
-
Cell Culture: Monocytes are isolated from healthy donor PBMCs and differentiated into monocyte-derived macrophages (MDM) over 7-14 days.
-
Infection: MDM are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1Ba-L) at a specified multiplicity of infection (MOI).
-
Treatment: Following infection, cells are cultured in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Endpoint Measurement: Culture supernatants are collected at various time points post-infection. Viral replication is quantified by measuring the activity of the reverse transcriptase (RT) enzyme using a colorimetric or radioactive assay.[3]
-
Toxicity Assay: Cell viability in the presence of this compound is assessed using standard assays such as MTT or MTS to determine the TC₅₀.
-
-
Objective: To assess the impact of this compound treatment on the viral output from monocytes isolated from HIV-1-infected patients.[9]
-
Methodology:
-
Sample Collection: Whole blood is collected from study participants at baseline and various time points during and after this compound treatment.
-
Cell Isolation: CD14+ monocytes are isolated from patient PBMCs using magnetic bead sorting.[9]
-
Co-culture: The isolated CD14+ monocytes are co-cultured with a permissive T-cell line (e.g., MT-4 cells) to amplify any latent or low-level virus.[9]
-
Endpoint Measurement: Supernatants from the co-culture are collected over a period of up to 25 days, and HIV-1 replication is quantified by measuring p24 antigen levels via ELISA.[9] This method provides a measure of the infectious virus being produced by the patient's monocyte reservoir.
-
Clinical Development and Future Directions
This compound has completed multiple Phase 1 and Phase 2 clinical trials, demonstrating a favorable safety profile and providing evidence of its intended biological activity.[5] The BIT225-009 trial was particularly noteworthy, as it showed that adding this compound to standard cART not only was safe but also led to a significant reduction in the monocyte activation marker sCD163 and modulated both innate and adaptive immune responses.[6] This suggests a dual benefit: direct antiviral activity in the myeloid reservoir and a reduction in the chronic inflammation that drives HIV-associated comorbidities.
Future research will likely focus on optimizing combination therapies that include this compound to accelerate the decay of viral reservoirs. Its ability to cross the blood-brain barrier also opens a potential avenue for treating HIV-associated neurocognitive disorders (HAND), where myeloid cells in the central nervous system are a key reservoir.[2][5] By specifically targeting the macrophage reservoir—a cell population not effectively addressed by current drugs—this compound represents a complementary and potentially crucial component of future HIV cure strategies.[11]
References
- 1. youtube.com [youtube.com]
- 2. biotron.com.au [biotron.com.au]
- 3. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotron.com.au [biotron.com.au]
- 6. biotron.com.au [biotron.com.au]
- 7. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HIV-1 Vpu viroporin inhibitor BIT225 does not affect Vpu-mediated tetherin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]
- 10. Biotron begins Phase II trial of BIT225 to treat HIV-1 - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
- 12. Biotron says BIT225-011 meets objectives in HIV efficacy trial - Biotech [biotechdispatch.com.au]
Preclinical Profile of BIT225 for Hepatitis C Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of BIT225, a first-in-class inhibitor of the Hepatitis C Virus (HCV) p7 viroporin. The document collates available quantitative data, details relevant experimental methodologies, and visualizes the mechanism of action and experimental workflows, offering a comprehensive resource for researchers in the field of antiviral drug development.
Core Mechanism of Action: Targeting the HCV p7 Viroporin
BIT225 is a novel small molecule, N-[5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl]-guanidine, that functions as a viral assembly inhibitor.[1] Its primary target is the HCV p7 protein, a small, 63-amino acid transmembrane protein that oligomerizes to form a cation-selective ion channel, also known as a viroporin.[2][3] This p7 channel is located in the endoplasmic reticulum (ER) membrane of infected cells.[4]
The p7 viroporin is essential for the late stages of the HCV life cycle, specifically the assembly and release of infectious virions from the host cell.[5][6] By forming an ion channel, p7 is believed to modulate the pH of intracellular compartments within the secretory pathway, protecting the viral glycoproteins from premature, acid-induced conformational changes. This function is critical for the proper maturation and subsequent release of infectious viral particles.[2]
BIT225 exerts its antiviral effect by directly inhibiting the ion channel function of the p7 protein.[3][7] Computational studies suggest that BIT225 binds to a hydrophobic pocket within the p7 channel, which allosterically inhibits ion conduction.[4] This disruption of ion flow prevents the proper maturation of virions, leading to a significant reduction in the release of infectious HCV particles from the host cell.[5]
Quantitative Preclinical Data
Preclinical evaluation of BIT225 utilized surrogate virus systems due to the difficulties in culturing HCV in vitro. The primary model was Bovine Viral Diarrhea Virus (BVDV), a pestivirus from the Flaviviridae family that serves as a valuable surrogate for HCV antiviral research.[8]
In Vitro Antiviral Potency
BIT225 demonstrated potent stand-alone antiviral activity against BVDV. Additionally, studies using infectious cell culture systems with chimeric HCV constructs revealed genotype-dependent activity.
| Compound | Virus Model | Assay Type | Cell Line | Potency Metric | Value | Reference |
| BIT225 | BVDV | CPE Reduction | MDBK | IC50 | 314 nM | [3] |
| BIT225 | HCV J6/JFH (gt 2a) | Infectivity | Huh-7.5 | EC50 | ~10 µM | [5] |
| BIT225 | HCV SA13/JFH (gt 5a) | Infectivity | Huh-7.5 | EC50 | ~30 µM | [5] |
IC50: 50% Inhibitory Concentration; EC50: 50% Effective Concentration; BVDV: Bovine Viral Diarrhea Virus; HCV: Hepatitis C Virus; MDBK: Madin-Darby Bovine Kidney; gt: genotype; CPE: Cytopathic Effect.
In Vitro Synergy Analysis
Combination studies are crucial for developing effective antiviral regimens. Preclinical assessments showed that BIT225 acts synergistically with recombinant interferon alpha-2b (rIFNα-2b) and the nucleoside analog ribavirin. This synergy suggests a complementary mechanism of action that could enhance therapeutic outcomes. Further synergy was also noted with nucleoside analogues that target the HCV RNA-dependent RNA polymerase.[3]
Note: Specific quantitative synergy scores (e.g., Combination Index or MacSynergy volumes) from the primary preclinical studies are not publicly available. The data confirms a synergistic relationship was observed.
| Combination | Virus Model | Analysis Method | Result | Reference |
| BIT225 + rIFNα-2b | BVDV | MacSynergy II | Synergistic | [3] |
| BIT225 + rIFNα-2b + Ribavirin | BVDV | MacSynergy II | Enhanced Synergy | [3] |
| BIT225 + Nucleoside Analogues | BVDV | MacSynergy II | Synergistic | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the generalized protocols for the key assays used in the evaluation of BIT225.
BVDV Antiviral Assay (CPE Reduction)
This assay quantifies the ability of a compound to inhibit the cytopathic effect (CPE) caused by a cytopathic strain of BVDV in a permissive cell line.
1. Cell Seeding:
-
Madin-Darby Bovine Kidney (MDBK) cells are seeded into 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours (e.g., 1-2 x 104 cells/well).
-
Plates are incubated at 37°C with 5% CO2.
2. Compound Preparation and Addition:
-
BIT225 is serially diluted in cell culture medium to create a range of concentrations.
-
The medium is removed from the MDBK cell monolayers, and the diluted compound is added to the wells in triplicate or quadruplicate.
3. Virus Infection:
-
A cytopathic strain of BVDV (e.g., NADL or Singer) is diluted to a predetermined titer that will cause 85-95% cell death in virus control wells.
-
The virus suspension is added to all wells except for the uninfected cell controls.
4. Incubation:
-
The plates are incubated for 3-5 days at 37°C with 5% CO2, allowing for multiple rounds of viral replication and CPE development in control wells.
5. Viability Measurement:
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS/PMS or XTT tetrazolium dye reduction assay. The absorbance is read using a plate reader.
6. Data Analysis:
-
The 50% inhibitory concentration (IC50), the concentration of BIT225 that inhibits CPE by 50%, is calculated from the dose-response curve using a four-parameter logistic regression model.
-
The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess compound toxicity.
Synergy Analysis Protocol
To evaluate the interaction between BIT225 and other antiviral agents, a checkerboard dilution method is employed, and the data are analyzed using specialized software.
1. Assay Setup:
-
The antiviral assay (e.g., BVDV CPE reduction) is set up in a 96-well plate format as described above.
2. Checkerboard Dilution:
-
Instead of a single compound dilution series, a matrix of concentrations is prepared.
-
Drug A (e.g., BIT225) is serially diluted along the rows of the plate.
-
Drug B (e.g., rIFNα-2b) is serially diluted down the columns of the plate.
-
This creates wells with individual drugs at various concentrations and wells with all possible combinations of the two drugs.
3. Infection and Incubation:
-
Cells are infected, and plates are incubated as per the standard antiviral assay protocol.
4. Data Collection:
-
Cell viability or another endpoint (e.g., viral RNA levels) is measured for each well.
5. Synergy Calculation (MacSynergy II):
-
The raw data (percent inhibition for each drug and combination) is input into the MacSynergy II software.[2][6]
-
The software calculates a theoretical additive surface based on the Bliss independence model. This model assumes that the two drugs act independently.
-
The experimental data is then compared to this theoretical surface.
-
Synergy: Combinations that produce an effect greater than the theoretical additive effect result in a positive deviation (a peak above the surface).
-
Antagonism: Combinations that produce an effect less than the theoretical additive effect result in a negative deviation (a trough below the surface).
-
The software calculates a "synergy volume" (e.g., in units of µM² x %) at a 95% confidence interval. Volumes greater than 25 are typically considered statistically significant.[3][9]
References
- 1. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Adaptation of Hepatitis C Virus and In Vivo Viability of an Adapted Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imquestbio.com [imquestbio.com]
- 6. Synergistic In Vitro Interactions between Alpha Interferon and Ribavirin against Bovine Viral Diarrhea Virus and Yellow Fever Virus as Surrogate Models of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Infectious HCV Cell Culture System - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iris.unica.it [iris.unica.it]
- 9. researchgate.net [researchgate.net]
BIT-225: A Novel Viroporin Inhibitor for Immunomodulation in HIV-1 Infection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BIT-225 is a first-in-class antiviral agent that targets the viroporin activity of the Human Immunodeficiency Virus type 1 (HIV-1) Vpu protein.[1][2] Primarily affecting myeloid lineage cells, this compound inhibits the release of HIV-1 from infected macrophages and dendritic cells, leading to a unique immunomodulatory profile.[3][4][5][6][7] Clinical studies have demonstrated that this compound, in conjunction with standard antiretroviral therapy (ART), can reduce markers of macrophage-associated inflammation and induce favorable changes in various immune cell populations. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound (N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine) is a small molecule compound that functions as a viroporin inhibitor.[5] Its primary target in the context of HIV-1 is the Viral protein U (Vpu), a transmembrane protein that forms an ion channel.[5] By blocking this channel, this compound disrupts a late stage of the viral life cycle, specifically the budding and release of new virions from infected cells, with a pronounced effect in macrophages.[5][6] Macrophages are a key reservoir for HIV-1, contributing to chronic inflammation and viral persistence despite effective ART.[3][8][9] this compound's unique mechanism of targeting this reservoir represents a novel strategy in the management of HIV-1 infection.[3][8]
Mechanism of Action and Immunomodulatory Effects
The primary mechanism of this compound involves the inhibition of the Vpu ion channel in infected macrophages.[5] This leads to the production of replication-incompetent or "dead" virus particles.[3][8] The release of these non-infectious virions is believed to trigger a beneficial immune response. The immunomodulatory effects of this compound are multifaceted and include:
-
Reduction of Macrophage-Associated Inflammation: Clinical trials have consistently shown that this compound treatment leads to a significant reduction in the plasma levels of soluble CD163 (sCD163).[2][10] sCD163 is a specific marker of monocyte and macrophage activation, and elevated levels are associated with adverse clinical outcomes in HIV-1 infected individuals.[3][9][10]
-
Modulation of T-Cell Populations: Treatment with this compound has been associated with changes in T-lymphocyte subsets. An initial increase in activated CD8+ T-cells and a sustained, delayed decrease in activated CD4+ T-cells have been observed.[9]
-
Effects on Natural Killer (NK) Cells and T-regulatory Cells: Preliminary data from clinical trials suggest that this compound treatment results in statistically significant changes in NK cell and T-regulatory cell populations.[11][12]
-
Induction of Cytokines: An increase in plasma levels of Interleukin-21 (IL-21) has been noted in patients treated with this compound.[2]
The proposed mechanism suggests that by targeting the macrophage reservoir and altering the nature of the released viral particles, this compound helps to reshape the host's immune response to HIV-1, potentially leading to better long-term outcomes.[3][9]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from clinical trials of this compound. It is important to note that much of the publicly available data is from preliminary analyses and press releases; full, peer-reviewed publications with complete datasets are pending for some of the more recent trials.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| 50% Effective Concentration (EC50) | 2.25 ± 0.23 µM | HIV-1 infected Monocyte-Derived Macrophages (MDM) | [5] |
| 50% Toxic Concentration (TC50) | 284 µM | HIV-1 infected MDM | [5] |
| Selectivity Index | 126 | HIV-1 infected MDM | [5] |
| Inhibition of HIV-1 Release from MDDC (peak) | 74.5% (±0.6) | Monocyte-Derived Dendritic Cells (MDDC) | [4] |
| Reduction of HIV-1 Transfer to CD4+ T-cells | 6-fold | MDDC to CD4+ T-cell co-culture | [4] |
Table 2: Immunomodulatory Effects of this compound in HIV-1 Infected Patients (BIT225-009 Trial)
| Immune Marker | Observation | Statistical Significance | Reference |
| Soluble CD163 (sCD163) | Significantly greater reduction from baseline in the this compound treated group. | P < 0.05 | [3] |
| Activated CD8+ T-cells | Statistically significant rise in the mean cell numbers as a proportion of baseline in the initial days of treatment. | P < 0.05 | [9] |
| Activated CD4+ T-cells | Statistically significant sustained delay in the decline of activated T-cell numbers. | P < 0.01 | [9] |
Table 3: Virological and Immunological Outcomes from the BIT225-010 Trial
| Parameter | Observation | Statistical Significance | Reference |
| Plasma HIV-1 Viral Load Decay (days 14-56) | More rapid decline in the this compound group (-0.047 log10/Day) compared to placebo (-0.022 log10/Day). | P < 0.02 | [13] |
| Immune Cell Populations | Statistically significant differences in subpopulations of CD4 and CD8 T-cells, and CD16/56 NK cells. | P < 0.05 | [13] |
Table 4: Immunological Outcomes from the BIT225-011 Trial (Preliminary)
| Immune Cell Population | Observation | Statistical Significance | Reference |
| Natural Killer (NK) cells | Statistically significant changes from baseline. | P < 0.05 | [11][12] |
| T-regulatory cells | Statistically significant changes from baseline. | P < 0.05 | [11][12] |
Experimental Protocols
Detailed experimental protocols from the specific clinical trials are not publicly available. The following are representative, detailed protocols for the key assays used to evaluate the effects of this compound.
Quantification of Soluble CD163 (sCD163) by ELISA
Principle: A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of sCD163 in plasma samples.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for human CD163.
-
Biotinylated detection antibody specific for human CD163.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2 N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Recombinant human sCD163 standard.
-
Patient plasma samples.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the recombinant human sCD163 standard in assay diluent to generate a standard curve. Dilute patient plasma samples as required with assay diluent.
-
Binding: Add 100 µL of standard or diluted sample to each well of the pre-coated microplate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash four times with 300 µL of wash buffer per well.
-
Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of sCD163 in the patient samples by interpolating their absorbance values from the standard curve.
Immunophenotyping of T-cell and NK cell Subsets by Flow Cytometry
Principle: Multi-color flow cytometry is used to identify and quantify different immune cell populations in peripheral blood mononuclear cells (PBMCs) based on their expression of specific cell surface and intracellular markers.
Materials:
-
Freshly isolated or cryopreserved PBMCs.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).
-
Fc receptor blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated monoclonal antibodies against:
-
T-cells: CD3, CD4, CD8, CD38, HLA-DR
-
NK cells: CD3, CD16, CD56
-
T-regulatory cells: CD3, CD4, CD25, CD127, FoxP3
-
-
Fixation/Permeabilization buffer (for intracellular staining of FoxP3).
-
Flow cytometer with appropriate laser and filter configuration.
-
Analysis software (e.g., FlowJo, FCS Express).
Procedure:
-
Cell Preparation: Start with 1 x 10⁶ PBMCs per staining tube. Wash the cells with flow cytometry staining buffer.
-
Fc Receptor Blocking: Resuspend the cell pellet in Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD16, CD56, CD25, CD127, CD38, HLA-DR) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Fixation and Permeabilization (for T-regulatory cell staining): If staining for the intracellular marker FoxP3, resuspend the cells in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.
-
Intracellular Staining: Add the anti-FoxP3 antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells with permeabilization buffer and then resuspend in flow cytometry staining buffer.
-
Acquisition: Acquire the stained cells on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Analysis: Analyze the acquired data using flow cytometry software. Use a sequential gating strategy to identify the cell populations of interest (e.g., gate on lymphocytes, then singlets, then live cells, then CD3+ for T-cells or CD3- for NK cells). Further gate on specific subsets (e.g., CD4+ and CD8+ T-cells, and then assess their activation status using CD38 and HLA-DR). For T-regulatory cells, gate on CD4+ T-cells and identify the CD25+ FoxP3+ population.
Quantification of HIV-1 Viral Load by RT-qPCR
Principle: Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is used to quantify the number of HIV-1 RNA copies in plasma.
Materials:
-
Patient plasma samples.
-
Viral RNA extraction kit.
-
Reverse transcriptase enzyme.
-
DNA polymerase (Taq polymerase).
-
Primers and probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Deoxynucleotide triphosphates (dNTPs).
-
RT-qPCR instrument.
-
HIV-1 RNA standards of known concentrations.
Procedure:
-
RNA Extraction: Extract viral RNA from patient plasma samples using a validated commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: In a one-step or two-step reaction, reverse transcribe the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a specific reverse primer.
-
qPCR Amplification: Amplify the cDNA using a DNA polymerase and a pair of specific primers in the presence of a fluorogenic probe. The probe is designed to bind to the target sequence between the primers and will emit a fluorescent signal upon degradation by the polymerase during amplification.
-
Detection: The RT-qPCR instrument monitors the fluorescence signal in real-time during each cycle of amplification.
-
Quantification: A standard curve is generated by running serial dilutions of HIV-1 RNA standards with known copy numbers. The viral load in the patient samples is determined by comparing their amplification cycle threshold (Ct) values to the standard curve. The results are typically reported as HIV-1 RNA copies per milliliter of plasma.[14][15][16][17][18]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for clinical evaluation of this compound.
Conclusion
This compound represents a promising and novel approach to HIV-1 therapy, distinguished by its unique mechanism of action targeting the Vpu viroporin in myeloid cells. The available data strongly suggest that this compound possesses significant immunomodulatory properties, leading to a reduction in macrophage-driven inflammation and favorable alterations in the adaptive and innate immune systems. While further detailed results from ongoing and completed clinical trials are anticipated, the current body of evidence supports the continued development of this compound as a potential adjunctive therapy to standard ART, with the aim of addressing the persistent viral reservoir in macrophages and improving long-term immune health in people living with HIV-1. The technical information and protocols provided in this guide are intended to support the research and drug development community in further exploring the potential of this innovative therapeutic agent.
References
- 1. Biotron provides update on preliminary analyses of data from BIT225 clinical trial - Biotech [biotechdispatch.com.au]
- 2. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotron.com.au [biotron.com.au]
- 4. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotron.com.au [biotron.com.au]
- 8. Biotron reports positive results from Phase 2 BIT225 trial - Biotech [biotechdispatch.com.au]
- 9. biotron.com.au [biotron.com.au]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Biotron says BIT225-011 meets objectives in HIV efficacy trial - BioPharmaDispatch [pharmadispatch.com]
- 12. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
- 13. biotron.com.au [biotron.com.au]
- 14. pubcompare.ai [pubcompare.ai]
- 15. media.tghn.org [media.tghn.org]
- 16. genomica.uaslp.mx [genomica.uaslp.mx]
- 17. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
The Discovery and Development of BIT-225: A Technical Whitepaper
A deep dive into the core science of Biotron's novel viroporin inhibitor, exploring its mechanism of action, clinical development, and immunological impact in viral infections.
Introduction
BIT-225 is a first-in-class antiviral compound developed by Biotron Limited, designed to target viral proteins known as viroporins. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a primary focus on its application in Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis C Virus (HCV) infections. For researchers, scientists, and drug development professionals, this document outlines the key preclinical and clinical findings, detailed experimental methodologies, and the underlying signaling pathways affected by this novel therapeutic agent.
Mechanism of Action: Targeting Viral Ion Channels
This compound's primary mechanism of action is the inhibition of viroporins, which are virus-encoded ion channels essential for various stages of the viral life cycle, including viral assembly, release, and pathogenesis.
Inhibition of HIV-1 Vpu
In the context of HIV-1, this compound targets the Viral Protein U (Vpu). Vpu is a small transmembrane protein with two main functions that contribute to viral persistence and immune evasion: the degradation of the CD4 receptor and the counteraction of the host restriction factor BST-2 (tetherin)[1][2]. By forming an ion channel in the cell membrane, Vpu facilitates the release of new virions from infected cells[3]. This compound blocks this Vpu ion channel activity, thereby inhibiting the release of HIV-1 from infected myeloid lineage cells, such as macrophages and dendritic cells[4][5]. This is particularly significant as these cells act as long-lived viral reservoirs that are not effectively targeted by many current antiretroviral therapies.
Inhibition of HCV p7
For HCV, this compound targets the p7 protein, a viral ion channel crucial for the assembly and release of infectious virus particles[4][6]. By inhibiting the function of p7, this compound disrupts the viral life cycle, leading to a reduction in viral production.
Preclinical and Clinical Development: A Timeline of Investigation
This compound has undergone a series of preclinical and clinical studies to evaluate its safety, pharmacokinetics, and efficacy. To date, seven clinical trials have been completed, with this compound being administered to 55 healthy volunteers and 94 individuals infected with HIV-1, HCV, or co-infected[4].
Preclinical Studies
In vitro studies demonstrated that this compound significantly inhibits the release of HIV-1 in a dose-dependent manner from various monocyte subsets and monocyte-derived dendritic cells[4][5]. It also showed broad-spectrum activity against different HIV-1 clades and some drug-resistant strains[4][5]. For HCV, preclinical data indicated pan-genotypic activity and a high barrier to resistance[4].
Clinical Trials
A series of clinical trials have been conducted to assess the safety and efficacy of this compound in humans. The following tables summarize the key quantitative data from these trials.
Table 1: Summary of Key Clinical Trials for this compound
| Trial ID | Phase | Population | Key Objectives |
| BIT225-001 | 1 | Healthy Volunteers (n=48) | Safety and Pharmacokinetics |
| BIT225-004 | 1b/2a | HIV-1 infected, ART-naive (n=21) | Safety, PK, and antiviral activity in the monocyte reservoir |
| BIT225-009 | 2 | HIV-1 infected, ART-naive (n=27) | Evaluate immunological benefits in combination with ART |
| BIT225-010 | 2 | HIV-1 infected, ART-naive (n=27) | Safety, efficacy, and impact on inflammatory and immune markers with cART |
| BIT225-011 | 2 | HIV-1 infected, treatment-experienced with partial immune reconstitution (n=20) | Impact on immune activation, inflammation, and viral markers with ongoing ARV therapy |
| BIT225-005 | 2a | HCV-infected | Safety, PK, and antiviral efficacy |
| BIT225-008 | 2 | HCV-infected (Genotype 1 and 3) | Safety and antiviral activity of a new capsule formulation |
| BIT225-006 | 2 | HIV/HCV co-infected (n=12) | Safety and efficacy in co-infected individuals |
Table 2: Key Virological and Immunological Outcomes from HIV-1 Clinical Trials
| Trial ID | Outcome Measure | Result | p-value |
| BIT225-004 | Reduction in sCD163 (monocyte activation marker) | Significant reduction observed during 10 days of monotherapy[7]. | Not specified |
| BIT225-009 | Change in sCD163 | Significantly greater reduction from baseline in the this compound treated cohort[8]. | p = 0.036[8] |
| Change in Activated CD8+ T-cells | Statistically significant rise in the mean cell numbers as a proportion of baseline[8]. | p < 0.05[8] | |
| Change in Activated CD4+ T-cells | Statistically significant sustained delay in the decline of activated T-cell numbers[8]. | p < 0.01[8] | |
| BIT225-010 | Rate of plasma HIV-1 viral load decline | More rapid reduction during the second phase of viral decay compared to cART alone[9][10]. | Statistically greater |
| BIT225-011 | Change in immune markers (NK cells, T-regulatory cells) | Statistically significant differences in the change from baseline observed during treatment[10]. | p < 0.05[10] |
Table 3: Key Virological Outcomes from HCV Clinical Trials
| Trial ID | Population | Outcome Measure | Result |
| BIT225-005 | HCV Genotype 1 | Sustained Virological Response (SVR) at 48 weeks | 100% with 400mg this compound + IFN/RBV vs. 75% with IFN/RBV alone[11]. |
| SVR at 48 weeks | 87.5% with 200mg this compound + IFN/RBV vs. 75% with IFN/RBV alone[11]. | ||
| BIT225-008 | HCV Genotype 1 | Virus-free at 12 weeks post-treatment | 82% with this compound + IFN/RBV vs. 60% with IFN/RBV alone[12][13]. |
| BIT225-006 | HIV/HCV co-infected (Genotype 3) | Undetectable HCV at 12 and 24 weeks | 100% of patients completing treatment were virus-free[6][14]. |
Experimental Protocols
This section details the methodologies for key experiments cited in the development of this compound.
HIV-1 p24 Antigen Capture Assay
This assay is used to quantify the concentration of HIV-1 p24 core antigen in cell culture supernatants, a measure of viral replication.
-
Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle.
-
Procedure:
-
Microtiter wells are coated with a monoclonal antibody specific for HIV-1 p24.
-
Samples and standards are added to the wells, and any p24 antigen present is captured by the antibody.
-
After washing, a second, enzyme-conjugated polyclonal antibody to p24 is added, which binds to the captured antigen.
-
A substrate is added, and the resulting colorimetric reaction is proportional to the amount of p24 antigen in the sample.
-
The absorbance is read using a microplate reader, and the concentration of p24 is determined by comparison to a standard curve.
-
Soluble CD163 (sCD163) ELISA
This assay measures the concentration of sCD163, a specific biomarker for monocyte and macrophage activation, in plasma or serum.
-
Principle: A sandwich ELISA.
-
Procedure:
-
A microtiter plate is pre-coated with a polyclonal antibody against CD163.
-
Patient serum or plasma samples and recombinant sCD163 standards are added to the wells.
-
After incubation and washing, a biotinylated monoclonal antibody recognizing CD163 is added.
-
Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated antibody.
-
A TMB (3,3',5,5'-tetramethylbenzidine) substrate is added, and the HRP-catalyzed reaction produces a color change.
-
The reaction is stopped, and the absorbance is measured. The concentration of sCD163 is calculated from the standard curve.
-
Flow Cytometry for T-Cell Activation Markers
This technique is used to identify and quantify different populations of immune cells and their activation status.
-
Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD38, HLA-DR) and analyzed as they pass through a laser beam.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cells are incubated with a cocktail of fluorescently labeled monoclonal antibodies.
-
After incubation and washing, the cells are analyzed on a flow cytometer.
-
Different cell populations are identified based on their light scattering properties and the fluorescence emitted from the bound antibodies.
-
The percentage of activated T-cells (e.g., CD4+CD38+HLA-DR+ and CD8+CD38+HLA-DR+) is determined.
-
Vpu Ion Channel Activity Assay (Planar Lipid Bilayer)
This electrophysiological technique is used to directly measure the ion channel activity of Vpu and the inhibitory effect of this compound.
-
Principle: An artificial lipid bilayer is formed across a small aperture separating two aqueous compartments. The electrical current across the membrane is measured.
-
Procedure:
-
A planar lipid bilayer is formed by painting a lipid solution across an aperture in a partition separating two chambers filled with an electrolyte solution.
-
Purified Vpu protein is incorporated into the bilayer.
-
A voltage is applied across the membrane, and the resulting ion flow through the Vpu channels is recorded as an electrical current.
-
This compound is added to the chamber, and the change in ion channel activity (i.e., a reduction in current) is measured to determine its inhibitory effect[3][15][16].
-
Visualizing the Core Mechanisms
The following diagrams illustrate the key pathways and experimental workflows central to the understanding of this compound's function.
Caption: HIV-1 lifecycle in a myeloid cell and the intervention point of this compound.
Caption: Dual mechanisms of HIV-1 Vpu and the inhibitory action of this compound.
Caption: General experimental workflow for clinical trial sample analysis.
Conclusion
This compound represents a novel approach to antiviral therapy by targeting viroporins, a class of proteins essential for the replication and pathogenesis of several viruses. Its unique mechanism of action, particularly its ability to inhibit HIV-1 replication in myeloid reservoir cells, positions it as a potentially valuable component of future combination therapies aimed at achieving a functional cure for HIV-1. The clinical data to date have demonstrated a favorable safety profile and encouraging virological and immunological responses in both HIV-1 and HCV infected individuals. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in the management of these chronic viral infections.
References
- 1. HIV-1 Vpu targets cell surface markers CD4 and BST-2 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying HIV-1 Vpu-mediated viral egress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an ion channel activity of the Vpu transmembrane domain and its involvement in the regulation of virus release from HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotron.com.au [biotron.com.au]
- 5. biotron.com.au [biotron.com.au]
- 6. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. biotron.com.au [biotron.com.au]
- 9. Biotron provides update on preliminary analyses of data from BIT225 clinical trial - Biotech [biotechdispatch.com.au]
- 10. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
- 11. biospectrumasia.com [biospectrumasia.com]
- 12. Biotron Phase 2 Hepatitis C Trial Success [bioprocessonline.com]
- 13. biotron.com.au [biotron.com.au]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. HIV-1 Vpu – An ion channel in search of a job - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Efficacy Testing of BIT-225
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225, with the chemical name N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine, is a novel, first-in-class antiviral compound that functions as a viroporin inhibitor.[1][2] Its primary mechanism of action involves targeting the ion channel activity of viral proteins, specifically the Vpu protein of Human Immunodeficiency Virus type 1 (HIV-1) and the p7 protein of Hepatitis C Virus (HCV).[3][4] By blocking these viroporins, this compound disrupts late-stage events in the viral life cycle, particularly the assembly and release of new, infectious virions.[5][6] This activity is most pronounced in cells of the myeloid lineage, such as macrophages and dendritic cells, which are key viral reservoirs.[5][7] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against HIV-1 and HCV.
Mechanism of Action Overview
This compound's unique mode of action is post-virus integration, meaning it does not interfere with reverse transcription or protease activity.[3][8] In HIV-1, the Vpu protein forms an ion channel that is crucial for the efficient release of viral particles from infected cells.[5][7] this compound inhibits this ion channel function, leading to a significant reduction in the release of virions from infected macrophages.[3][6] Similarly, it targets the p7 viroporin of HCV, which is essential for the assembly and release of infectious viral particles.[4][9] This targeted action makes this compound a valuable candidate for therapies aimed at reducing viral reservoirs.[7][10]
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the key quantitative data for this compound's in vitro activity against HIV-1 and a surrogate for HCV.
Table 1: Anti-HIV-1 Activity of this compound
| Cell Type | Parameter | Value | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Monocyte-Derived Macrophages (MDM) | EC₅₀ | 2.25 ± 0.23 µM | 126 | [3][5] |
| Monocyte-Derived Macrophages (MDM) | TC₅₀ | 284 µM | 126 | [3][5] |
| TZM-bl cells | TC₅₀ | >20 µM | Not Applicable | [3] |
| MT-2 T-cells | Inhibition at 25 µM | 38.8% | Not Determined | [3] |
| PM1 T-cells | Inhibition at 25 µM | 93.1% | Not Determined | [3] |
| PBMCs | Inhibition at 25 µM | 95.8% | Not Determined | [3] |
| Monocyte-Derived Dendritic Cells (MDDC) | Peak Inhibition | 74.5% | Not Determined |[5][11] |
Table 2: Anti-HCV (Surrogate) Activity of this compound
| Virus Model | Parameter | Value | Selectivity Index (SI) | Reference |
|---|
| Bovine Viral Diarrhea Virus (BVDV) | IC₅₀ | 314 nM | Not Determined |[2] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: HIV-1 Replication and Release Assay in Monocyte-Derived Macrophages (MDM)
Principle: This assay measures the ability of this compound to inhibit HIV-1 replication and release from primary human macrophages, a key cellular reservoir. Efficacy is quantified by measuring the activity of reverse transcriptase (RT), a viral enzyme, in the cell culture supernatant.[3]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Ficoll-Paque
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
HIV-1 Ba-L strain
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Reverse Transcriptase (RT) activity assay kit
-
96-well culture plates
Methodology:
-
Isolation and Differentiation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells. Culture adherent monocytes in RPMI 1640 with 10% FBS and M-CSF for 7-14 days to differentiate them into monocyte-derived macrophages (MDM).[3]
-
-
Acute Infection of MDM:
-
On day 14 of culture, infect the MDM with HIV-1 Ba-L at a multiplicity of infection (MOI) of 0.05 for 3 hours.[3]
-
After incubation, wash the cells three times with fresh medium to remove unbound virus.
-
-
This compound Treatment:
-
Add fresh culture medium containing serial dilutions of this compound (e.g., 0.1 µM to 25 µM) or DMSO vehicle control to the infected cells.[3]
-
Culture the cells for an additional 7 days.
-
-
Quantification of Viral Release:
-
On day 7 post-infection (day 21 of culture), collect the culture supernatants.
-
Clarify the supernatants by centrifugation to remove cellular debris.
-
Measure the RT activity in the supernatants using a commercially available colorimetric or radioactive assay kit, following the manufacturer's instructions.[3][5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of RT activity for each this compound concentration relative to the DMSO control.
-
Use regression analysis to determine the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits viral replication by 50%.[5]
-
Protocol 2: HCV Replicon Assay
Principle: This cell-based assay uses a sub-genomic HCV replicon, which is a portion of the HCV genome that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7).[12] The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral RNA replication.[13] This system avoids the need for infectious virus production.
Materials:
-
Huh-7 or Huh-7.5.1 cells
-
HCV sub-genomic replicon RNA (e.g., genotype 1b) containing a luciferase reporter gene
-
DMEM, FBS, penicillin-streptomycin, non-essential amino acids
-
G418 (for stable cell line selection, if needed)
-
Electroporation cuvettes (0.4 cm) and electroporator
-
This compound (stock solution in DMSO)
-
Luciferase assay system
-
48- or 96-well plates
Methodology:
-
Cell Preparation and Transfection:
-
Culture Huh-7.5.1 cells to ~80% confluency.
-
Harvest and resuspend the cells in cold, serum-free media at a concentration of 1 x 10⁷ cells/mL.[12]
-
Mix 10 µg of in vitro transcribed HCV replicon RNA with 400 µL of the cell suspension.
-
Transfer the mixture to a 0.4-cm electroporation cuvette and deliver an electrical pulse (e.g., 270 V, 950 µF).[12]
-
Immediately transfer the electroporated cells to pre-warmed complete growth medium.
-
-
This compound Treatment:
-
Plate the transfected cells into 48- or 96-well plates.
-
After 4-6 hours to allow for cell attachment, replace the medium with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.
-
-
Quantification of HCV Replication:
-
Incubate the plates for 48 to 96 hours.
-
Lyse the cells using a passive lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates according to the manufacturer's protocol using a luminometer.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the DMSO control.
-
Determine the EC₅₀ value using non-linear regression analysis.
-
Protocol 3: Vpu/p7 Ion Channel Activity Assay (Planar Lipid Bilayer)
Principle: This is a direct, biophysical assay to confirm that this compound inhibits the ion channel activity of its target viroporins.[3][9] A synthetic peptide corresponding to the transmembrane domain of Vpu or p7 is reconstituted into an artificial phospholipid bilayer, and the resulting ion currents are measured before and after the addition of this compound.
Materials:
-
Planar lipid bilayer workstation with voltage-clamp amplifier
-
Synthetic Vpu or HCV p7 peptide
-
Synthetic phospholipids (e.g., POPE/POPS)
-
Buffer solutions (e.g., KCl, HEPES)
-
This compound
-
Ag/AgCl electrodes
Methodology:
-
Bilayer Formation:
-
Form a stable planar phospholipid bilayer across a small aperture separating two chambers (cis and trans) filled with buffer solution.
-
-
Peptide Reconstitution:
-
Add the synthetic Vpu or p7 peptide to the cis chamber. The peptide will spontaneously insert into the bilayer and oligomerize to form ion channels.
-
-
Current Measurement:
-
Apply a holding potential (e.g., -40 mV) across the bilayer using Ag/AgCl electrodes and a voltage-clamp amplifier.[3]
-
Record the ion currents flowing through the newly formed channels. A step-wise increase in current indicates successful channel formation.
-
-
Inhibition with this compound:
-
Data Analysis:
-
Compare the current traces before and after the addition of this compound.
-
Quantify the reduction in channel conductance or open probability to determine the extent of inhibition.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
Principle: This assay is crucial for determining the concentration at which this compound becomes toxic to the host cells used in the efficacy assays. It measures the metabolic activity of cells, which correlates with cell viability. The result is used to calculate the Selectivity Index (SI = TC₅₀ / EC₅₀), a key measure of a drug's therapeutic window.[3]
Materials:
-
The same cell type as used in the antiviral assay (e.g., MDM, Huh-7)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm)
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells, covering a broad concentration range (e.g., 1 µM to 1000 µM).[3] Include wells with medium only (background) and cells with DMSO (vehicle control).
-
Incubate for the same duration as the corresponding antiviral assay (e.g., 7 days for the MDM assay).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Use regression analysis to determine the 50% toxic concentration (TC₅₀), the concentration of this compound that reduces cell viability by 50%.[3]
-
References
- 1. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism | PLOS One [journals.plos.org]
- 2. A novel Hepatitis C virus p7 ion channel inhibitor, BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. biotron.com.au [biotron.com.au]
- 11. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BIT-225 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225 is a novel, first-in-class small molecule inhibitor of viral ion channels, known as viroporins.[1] It has demonstrated significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis C Virus (HCV), and SARS-CoV-2.[2][3][4] The primary mechanism of action of this compound involves the inhibition of viroporin function, which is crucial for various stages of the viral life cycle, including assembly, budding, and release.[1][5][6] In HIV-1, this compound targets the Vpu protein, while in HCV, it inhibits the p7 protein.[3][5][7] For SARS-CoV-2, it has been shown to inhibit the E protein ion channel.[2][6] These application notes provide detailed protocols and dosage guidelines for utilizing this compound in in vitro cell culture experiments.
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of this compound in various cell culture models.
Table 1: Anti-HIV-1 Activity of this compound
| Cell Line | Virus Strain | Parameter | Value | Reference |
| Monocyte-Derived Macrophages (MDM) | HIV-1Ba-L | EC50 | 2.25 ± 0.23 µM | [8] |
| MDM | HIV-1Ba-L | TC50 | 284 ± 22 µM | [8] |
| MDM | HIV-1Ba-L | Selectivity Index | 126 | [8] |
| MT-2 Cells | HIV-1 | Inhibition at 25 µM | 38.8% | [8] |
| PM1 Cells | HIV-1 | Inhibition at 25 µM | 93.1% | [8] |
| Peripheral Blood Mononuclear Cells (PBMC) | HIV-1 | Inhibition at 25 µM | 95.8% | [8] |
| Monocyte-Derived Dendritic Cells (MDDC) | HIV-1 | Peak Inhibition | 74.5% | [9] |
Table 2: Anti-SARS-CoV-2 Activity of this compound
| Cell Line | Virus Strain | Assay | EC50 | Reference |
| Calu-3 | Various | qRT-PCR | 2.5 - 4.8 µM | [2][6] |
| Vero-E6 | Various | qRT-PCR | 2.5 - 4.8 µM | [2][6] |
| Calu-3 | Various | Plaque Assay | 3.4 - 7.9 µM | [2][6] |
| Vero-E6 | Various | Plaque Assay | 3.4 - 7.9 µM | [2][6] |
Table 3: Anti-HCV Activity of this compound (using BVDV as a model)
| Cell Line | Virus | Parameter | Value | Reference |
| Not Specified | Bovine Viral Diarrhea Virus (BVDV) | IC50 | 314 nM | [4] |
Signaling Pathways and Mechanism of Action
This compound acts by blocking the ion channel activity of viral viroporins. This disruption interferes with the late stages of the viral life cycle.
Caption: Mechanism of action of this compound targeting viral viroporins.
Experimental Protocols
Protocol 1: Determination of Anti-HIV-1 Efficacy in Monocyte-Derived Macrophages (MDM)
This protocol is based on the methodology for assessing the dose-dependent inhibition of HIV-1 release from MDM.[8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
Macrophage-colony stimulating factor (M-CSF)
-
DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
HIV-1Ba-L stock
-
This compound stock solution (in DMSO)
-
Reverse Transcriptase (RT) Activity Assay Kit
-
MTT Cell Viability Assay Kit
Workflow:
References
- 1. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]
- 2. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotron.com.au [biotron.com.au]
- 4. A novel Hepatitis C virus p7 ion channel inhibitor, BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 7. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIT-225 in Animal Models of HIV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and reconstructed protocols for the utilization of BIT-225 in preclinical animal models of HIV-1 infection. The information is compiled from publicly available research, focusing on the humanized mouse model, as no data on SIV-infected macaque studies with this compound were identified in the public domain.
Introduction
This compound is a novel, first-in-class antiviral compound that targets the ion channel activity of the HIV-1 Viral Protein U (Vpu).[1][2][3] This mechanism of action is distinct from currently approved antiretroviral therapies (ART), as it primarily inhibits the release of virions from infected myeloid lineage cells, such as macrophages and dendritic cells.[1][2] These cells are considered key viral reservoirs, contributing to the persistence of HIV-1 despite effective ART.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound to reduce viral burden in these reservoirs and modulate immune activation.[4][6][7][8][9]
The use of appropriate animal models is crucial for the preclinical evaluation of novel HIV-1 therapies. Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, develop a functional human immune system and are susceptible to HIV-1 infection.[1][10] They represent a valuable tool for studying HIV-1 pathogenesis and for testing the efficacy of new therapeutic agents. While a specific, detailed protocol for this compound in an HIV-1 humanized mouse model is not publicly available, this document provides a reconstructed protocol based on a conference abstract confirming such a study and detailed methodologies from a this compound study in a SARS-CoV-2 mouse model.
Mechanism of Action of this compound
The primary target of this compound in HIV-1 is the Vpu protein. Vpu forms an ion channel in the cell membrane, which is crucial for the efficient release of new virus particles, particularly from macrophages. By blocking this ion channel, this compound disrupts a late stage of the viral life cycle, leading to the intracellular accumulation of virions and a reduction in the release of infectious virus.[1][3]
Mechanism of action of this compound in an HIV-1 infected myeloid cell.
Quantitative Data Summary
The following tables summarize key in vitro efficacy data for this compound against HIV-1. Quantitative data from the humanized mouse model study is not available in the public domain.
Table 1: In Vitro Efficacy of this compound against HIV-1
| Parameter | Cell Type | Value | Reference |
| 50% Effective Concentration (EC50) | Monocyte-Derived Macrophages (MDM) | 2.25 ± 0.23 µM | [1][3] |
| 50% Toxic Concentration (TC50) | Monocyte-Derived Macrophages (MDM) | 284 µM | [1][3] |
| Selectivity Index (TC50/EC50) | Monocyte-Derived Macrophages (MDM) | 126 | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (SARS-CoV-2 Model)
This data is from a study in Swiss mice and may be used as a reference for studies in humanized mice.
| Dose | Administration | Cmax (ng/mL) | Tmax (h) |
| 300 mg/kg (single dose) | Oral gavage | ~10,000 | 2 |
Note: This data is extrapolated from graphical representations in the cited study and should be considered approximate.
Experimental Protocols
The following are reconstructed or example protocols based on available literature.
Protocol 1: General Procedure for Evaluating this compound in an HIV-1 Infected Humanized Mouse Model
This protocol is a composite based on general methods for humanized mouse studies and specific details from a this compound study in a different viral model.
1. Animal Model:
-
Model: NOD/SCID-IL2Rγc-/- (NSG) mice or similar immunodeficient strains.
-
Humanization: Intravenous injection of human CD34+ hematopoietic stem cells (from cord blood) into sublethally irradiated mice.[1][10]
-
Engraftment Confirmation: Monitor human cell engraftment (human CD45+ cells) in peripheral blood by flow cytometry, typically starting 12 weeks post-transplantation.
2. HIV-1 Infection:
-
Virus Strain: Use a CCR5-tropic HIV-1 strain (e.g., BaL).
-
Infection Route: Intravenous or intraperitoneal injection of HIV-1.
-
Confirmation of Infection: Monitor plasma viral load using a validated quantitative RT-PCR assay.
3. This compound Formulation and Administration:
-
Formulation: Suspend this compound in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Polysorbate 80 in sterile water.
-
Dosing: Based on studies in mice with other viruses, a dose of 100-300 mg/kg administered twice daily (BID) can be considered.
-
Administration: Oral gavage.
4. Study Design:
-
Groups:
- Group 1: HIV-1 infected, vehicle control.
- Group 2: HIV-1 infected, this compound treatment.
- (Optional) Group 3: HIV-1 infected, standard ART (e.g., emtricitabine/tenofovir/dolutegravir).
- (Optional) Group 4: HIV-1 infected, this compound in combination with ART.
-
Treatment Initiation: Begin treatment once a stable plasma viremia is established.
-
Duration: A treatment period of at least 4 weeks is recommended to observe effects on viral reservoirs.
5. Monitoring and Endpoints:
-
Plasma Viral Load: Measure weekly or bi-weekly.
-
CD4+ T Cell Counts: Monitor peripheral blood CD4+ T cell counts by flow cytometry.
-
Viral Reservoirs: At the end of the study, harvest tissues (spleen, bone marrow, lymph nodes, gut-associated lymphoid tissue) to quantify HIV-1 DNA and RNA using droplet digital PCR (ddPCR) or quantitative PCR.
-
Immune Activation Markers: Analyze markers of immune activation (e.g., CD38, HLA-DR on T cells) in peripheral blood and tissues.
-
Pharmacokinetics: Collect blood samples at various time points after this compound administration to determine drug concentrations in plasma.
Experimental workflow for evaluating this compound in HIV-1 infected humanized mice.
Protocol 2: Quantification of HIV-1 DNA in Tissues
1. Tissue Collection and Processing:
-
At the study endpoint, euthanize mice and aseptically collect tissues (spleen, lymph nodes, bone marrow, etc.).
-
Prepare single-cell suspensions from lymphoid tissues by mechanical disruption and filtration.
-
Isolate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
2. DNA Extraction:
-
Extract total genomic DNA from a known number of cells using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. Droplet Digital PCR (ddPCR):
-
Prepare a PCR reaction mix containing ddPCR supermix, primers and probes for total HIV-1 DNA and a host cell reference gene (e.g., human RPP30).
-
Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
-
Perform PCR amplification.
-
Read the droplets in a droplet reader to determine the number of positive and negative droplets for both the HIV-1 and reference gene targets.
4. Data Analysis:
-
Calculate the concentration of HIV-1 DNA and the reference gene in copies per microliter using the Poisson distribution.
-
Express the results as copies of HIV-1 DNA per million cells.
Concluding Remarks
This compound represents a promising therapeutic candidate for HIV-1 with a unique mechanism of action targeting viral reservoirs in myeloid cells. The use of humanized mouse models is essential for its preclinical evaluation. The protocols and data presented here provide a framework for designing and conducting such studies. It is important to note that the provided protocol for the HIV-1 model is a reconstruction and should be optimized based on institutional guidelines and further research. Future studies in humanized mice are warranted to fully elucidate the in vivo efficacy of this compound, both as a monotherapy and in combination with standard ART, with the ultimate goal of contributing to an HIV-1 cure.
References
- 1. Humanized NOG Mice for Intravaginal HIV Exposure and Treatment of HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1b/2a study of the safety, pharmacokinetics and antiviral activity of BIT225 in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Application Notes and Protocols for BIT-225: Solubility and In Vivo Study Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225 is an investigational antiviral compound developed by Biotron Limited, targeting viral proteins to inhibit replication. It has been evaluated in clinical trials for the treatment of HIV-1 and Hepatitis C virus (HCV) infections. A key characteristic of this compound is its action as a viroporin inhibitor, specifically targeting the p7 protein in HCV and the Vpu protein in HIV-1. This document provides a guide to understanding the solubility characteristics of this compound and protocols for its preparation for in vivo research, based on available data.
This compound Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively published, its development history, including the creation of a capsule formulation to improve bioavailability, suggests that it is likely a poorly water-soluble compound. For in vitro studies, this compound has been effectively used, indicating its solubility in common organic solvents like dimethyl sulfoxide (DMSO).
Table 1: Summary of this compound Concentrations and Administration in Research
| Study Type | Concentration/Dose | Vehicle/Formulation | Route of Administration | Reference |
| In Vitro (HIV-1 infected MDM) | 2.25 ± 0.23 µM (EC50) | DMSO | N/A | [1][2] |
| In Vitro (HIV-1 infected MDM) | 284 µM (TC50) | DMSO | N/A | [1][2] |
| In Vivo (Mouse model) | 100 mg/kg and 300 mg/kg | Not specified | Oral gavage | [1] |
| Clinical Trial (Phase I) | 400 mg (single dose) | Powder and Capsule | Oral | [3] |
| Clinical Trial (Phase II) | 100 mg and 200 mg (daily) | Not specified | Oral | [4] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment of this compound
This protocol outlines a general method for determining the solubility of this compound in various vehicles to identify a suitable formulation for in vivo studies.
Materials:
-
This compound compound
-
A range of pharmaceutically acceptable solvents and vehicles (e.g., Water, Saline, Phosphate-Buffered Saline (PBS), DMSO, Ethanol, Polyethylene glycol 300/400 (PEG300/400), Propylene glycol, Tween® 80, Solutol® HS 15, Carboxymethylcellulose (CMC) solutions)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or LC-MS/MS for concentration analysis
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., 100% DMSO).
-
Solubility Screening:
-
Dispense a known volume of various test vehicles into separate microcentrifuge tubes.
-
Add a small, known amount of this compound powder to each tube to create a supersaturated solution.
-
Alternatively, add a small volume of the concentrated DMSO stock solution to each vehicle, ensuring the final DMSO concentration is low (typically <10%) to minimize its effect on solubility and in vivo tolerability.
-
Vortex the tubes vigorously for 2-5 minutes.
-
Incubate the tubes at room temperature or 37°C for 24 hours with continuous agitation to reach equilibrium.
-
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.
-
Quantification:
-
Carefully collect the supernatant from each tube.
-
Dilute the supernatant with a suitable solvent for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis: The determined concentration represents the solubility of this compound in each test vehicle.
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Rodents
Based on the likely poor water solubility of this compound, a suspension or a solution with co-solvents is a common approach for oral administration in preclinical animal models. This protocol provides a general guideline.
Materials:
-
This compound compound
-
Selected vehicle from solubility assessment (e.g., 0.5% CMC in water, 10% Tween® 80 in water, or a PEG400/water mixture)
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Stir plate and stir bar
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle system. For example, to make a 0.5% (w/v) CMC solution, slowly add 0.5 g of low-viscosity CMC to 100 mL of purified water while stirring continuously until fully dissolved.
-
Weighing this compound: Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be dosed.
-
Formulation Preparation (Suspension):
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle.
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps in the uniform dispersion of the compound.
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
For a more uniform suspension, use a homogenizer or sonicator.
-
Continuously stir the final suspension on a stir plate to maintain uniformity during dosing.
-
-
Formulation Preparation (Solution with Co-solvents):
-
Dissolve the weighed this compound in a minimal amount of a co-solvent like PEG400 or DMSO.
-
Slowly add the aqueous component (e.g., water or saline) to the co-solvent mixture while stirring.
-
Observe for any precipitation. If the compound remains in solution, this formulation can be used. Ensure the final concentration of the organic co-solvent is within tolerable limits for the animal species.
-
-
Final Checks: Before administration, visually inspect the formulation for homogeneity. If it is a suspension, ensure it is well-mixed before drawing each dose.
Visualizations
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo studies.
Mechanism of Action of this compound
Caption: this compound inhibits viral assembly and release.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BIT-225 Ion Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225 is a small molecule inhibitor that targets the ion channel activity of several viral proteins known as viroporins. These include the Vpu protein of Human Immunodeficiency Virus type 1 (HIV-1), the p7 protein of Hepatitis C Virus (HCV), and the envelope (E) protein of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). By blocking these ion channels, this compound disrupts essential viral processes, including virion assembly, release, and the modulation of host cell signaling pathways, thereby exhibiting broad-spectrum antiviral activity.
These application notes provide detailed protocols for two primary electrophysiological techniques used to measure the ion channel blocking activity of this compound: the planar lipid bilayer (BLM) technique and the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes. Additionally, this document summarizes quantitative data on this compound's inhibitory effects and illustrates the relevant viral signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound against various viroporins has been quantified using the techniques described below. The following table summarizes key findings from in vitro and cell-based assays.
| Target Ion Channel | Virus | Experimental System | Parameter | Value | Reference(s) |
| Vpu | HIV-1 | Infected Monocyte-Derived Macrophages (MDM) | EC50 | 2.25 ± 0.23 µM | [1] |
| Vpu | T-cell lines | IC50 | ~11-18 µM | [2] | |
| p7 (surrogate) | Bovine Viral Diarrhea Virus (BVDV) | Antiviral Assay | IC50 | 314 nM | [3] |
| E Protein | SARS-CoV-2 | qRT-PCR assay (Vero E6 and Calu-3 cells) | EC50 | 2.5 - 4.8 µM | [4][5] |
| E Protein | Plaque assay (Vero E6 and Calu-3 cells) | EC50 | 3.4 - 7.9 µM | [4][5] |
Experimental Protocols
Planar Lipid Bilayer (BLM) Electrophysiology
This technique allows for the direct measurement of ion channel activity of purified viroporins reconstituted into an artificial lipid membrane.
Principle: A lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans). The purified viroporin is then incorporated into this bilayer. An electrical potential is applied across the membrane, and the resulting ion flow through the channel is measured as an electrical current. The addition of this compound to the system allows for the direct assessment of its channel-blocking properties.
Protocol for Measuring HIV-1 Vpu Ion Channel Blockade:
-
Chamber Preparation:
-
Use a two-chamber system (e.g., from Warner Instruments) separated by a thin Teflon film with a small aperture (100-250 µm in diameter).
-
Pre-treat the aperture with a 1% solution of hexadecane in n-pentane.
-
-
Lipid Bilayer Formation:
-
Prepare a lipid solution of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in a 4:1 molar ratio in n-pentane at a concentration of 5 mg/mL.[6]
-
Apply a small amount of the lipid solution to the aperture and allow the solvent to evaporate, forming a thin lipid annulus.
-
Fill both chambers with recording buffer (e.g., 0.5 M KCl, 5 mM HEPES, 1 mM CaCl₂, pH 7.4).[6]
-
Form the bilayer by gently raising the buffer level in both chambers past the aperture.
-
-
Vpu Reconstitution and Recording:
-
Add purified, reconstituted HIV-1 Vpu protein to the cis chamber.
-
Apply a constant holding potential (e.g., -40 mV) across the bilayer using Ag/AgCl electrodes.[7]
-
Monitor the current for the characteristic step-like increases indicative of channel insertion and activity.
-
-
This compound Inhibition Assay:
-
Once stable channel activity is observed, add this compound to both the cis and trans chambers to achieve the desired final concentration (e.g., 40 µM).[7]
-
Record the current for a sufficient period to observe the reduction or complete blockade of ion channel activity.
-
Protocol for Measuring HCV p7 Ion Channel Blockade:
-
Lipid Bilayer Formation:
-
Prepare a lipid solution of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in a 4:1 wt/wt ratio in pentane (5 mg/mL).[6]
-
Form the bilayer as described for Vpu. The recording buffer can be 0.5 M KCl, 5 mM HEPES, 1 mM CaCl₂, pH 7.4.[6]
-
-
p7 Reconstitution and Recording:
-
Add chemically synthesized and purified HCV p7 protein to the cis chamber.
-
Apply a holding potential (e.g., +50 mV or -100 mV) and record baseline channel activity.[6]
-
-
This compound Inhibition Assay:
-
Introduce this compound to the chambers and record the change in ion channel conductance to determine the extent of inhibition.
-
Protocol for Measuring SARS-CoV-2 E Protein Ion Channel Blockade:
-
Lipid Bilayer Formation:
-
E Protein Reconstitution and Recording:
-
Add purified, synthetic full-length SARS-CoV-2 E protein to the cis chamber.
-
Apply a voltage and record the baseline ion channel activity.
-
-
This compound Inhibition Assay:
-
Add this compound to the chambers and measure the reduction in current to quantify its blocking effect.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique involves expressing the viroporin of interest in the plasma membrane of a large, easily manipulated cell, the Xenopus laevis oocyte, and then measuring the ion channel activity using a voltage clamp.
Principle: cRNA encoding the viroporin is injected into a Xenopus oocyte. The oocyte's cellular machinery translates the cRNA into protein, which is then inserted into the plasma membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired voltage. The current required to maintain this voltage is a direct measure of the ion flow through the expressed channels.
Protocol for Measuring SARS-CoV-2 E Protein Ion Channel Blockade:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat with collagenase to remove the follicular layer.
-
Incubate the oocytes in ND96 storage solution.
-
-
cRNA Preparation and Injection:
-
Synthesize cRNA encoding the SARS-CoV-2 E protein in vitro from a linearized DNA template.
-
Inject approximately 30 ng of cRNA into each oocyte.[9]
-
Incubate the injected oocytes for 1-3 days at 16-18°C to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Using a two-electrode voltage clamp amplifier, clamp the oocyte membrane potential at a holding potential of -40 mV.[10]
-
Apply a series of voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments) to elicit and measure the E protein-mediated currents.
-
-
This compound Inhibition Assay:
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the recording chamber with the recording solution containing the desired concentration of this compound (e.g., 10 µM).
-
After a stable effect is reached, record the currents again using the same voltage-step protocol.
-
Calculate the percentage of inhibition by comparing the current amplitudes before and after this compound application.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the viroporins targeted by this compound and the general workflows of the experimental protocols described.
References
- 1. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 6. The hepatitis C virus p7 protein forms an ion channel that is inhibited by long-alkyl-chain iminosugar derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism | PLOS One [journals.plos.org]
- 10. The Cytoplasmic Domain of the SARS-CoV-2 Envelope Protein Assembles into a β-Sheet Bundle in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BIT-225 in Combination with Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BIT-225, a novel Vpu protein inhibitor, and its application in conjunction with standard antiretroviral therapy (ART) for the treatment of HIV-1 infection. This document includes a summary of key clinical trial data, detailed protocols for relevant experimental assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a first-in-class antiviral compound that targets the viroporin activity of the HIV-1 Viral protein U (Vpu).[1][2] Unlike conventional antiretroviral drugs that primarily target viral enzymes like reverse transcriptase, protease, and integrase, this compound acts at a late stage of the viral life cycle.[1][3] Its primary mechanism involves the inhibition of Vpu's ion channel function, which is crucial for the assembly and release of new virions, particularly in myeloid lineage cells such as monocytes and macrophages.[2][4][5] These cells are recognized as a significant and persistent reservoir for HIV-1, contributing to viral persistence even in patients on effective ART.[4][6] By specifically targeting this reservoir, this compound presents a complementary strategy to existing ART with the potential to impact viral eradication efforts.[5][6]
Data Presentation: Summary of Clinical Trial Findings
The following tables summarize key quantitative data from clinical trials investigating this compound in combination with ART.
| Trial Identifier | This compound Dose | Treatment Duration | Key Findings | Reference |
| BIT225-004 | 400 mg twice daily | 10 days (monotherapy) | Significant reduction in viral burden in CD14+ monocytes, particularly in patients with high baseline viral loads. Significant reduction in the monocyte activation marker sCD163. | [5][7] |
| BIT225-009 | 100 mg or 200 mg daily + ART | 12 weeks | Statistically significant greater reduction in sCD163 in the this compound treated group (p<0.05). Significant initial increase in activated CD8+ T-cells and a sustained delay in the decline of activated CD4+ T-cells in the this compound group. | [8][9] |
| BIT225-010 | 200 mg daily + cART | 24 weeks | More rapid reduction in plasma viral load during the second phase of viral decay (days 14-56) compared to cART alone (p<0.02). Statistically significant differences in the change from baseline for immune activation and inflammatory markers including sCD14, sTNF-RII, and IL-15 (p<0.05). | [1][2][4] |
| BIT225-011 | 200 mg daily + cART | 12 weeks | Statistically significant changes from baseline in several immune markers and cell populations, including NK cells and T-regulatory cells (p<0.05), in treatment-experienced patients with partial immune reconstitution. |
| Parameter | BIT225 Treatment Group | Placebo Group | p-value | Trial |
| Rate of Viral Load Decline (log10 copies/mL/Day) between days 14 and 56 | -0.047 | -0.022 | <0.02 | BIT225-010 [1] |
| Overall Decrease in sCD163 (ng/mL) | Statistically larger overall decrease | 0.036 | BIT225-009 [8] | |
| Change in Activated CD8+ T-cells | Significant initial increase | <0.05 | BIT225-009 [8] | |
| Change in Activated CD4+ T-cells | Sustained delayed decrease | <0.01 | BIT225-009 [8] |
Signaling Pathways and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in the context of the HIV-1 life cycle within a macrophage.
Caption: Mechanism of this compound action in an HIV-1 infected macrophage.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation of CD14+ Monocytes from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of CD14+ monocytes, a primary target of this compound, from whole blood.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
CD14 MicroBeads, human (Miltenyi Biotec)
-
MACS columns and separator (Miltenyi Biotec)
-
Flow cytometer
-
Anti-CD14 antibody (e.g., FITC conjugated)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Add CD14 MicroBeads to the cell suspension and incubate for 15 minutes at 4-8°C.
-
Wash the cells by adding MACS buffer and centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in MACS buffer and apply to a MACS column placed in the magnetic field of a MACS separator.
-
Collect the flow-through containing the unlabeled cells (CD14- fraction).
-
Wash the column with MACS buffer.
-
Remove the column from the magnetic separator and place it on a collection tube.
-
Pipette MACS buffer onto the column and firmly flush out the magnetically labeled CD14+ monocytes.
-
To assess purity, a small aliquot of the isolated cells can be stained with an anti-CD14 antibody and analyzed by flow cytometry.
Measurement of HIV-1 p24 Antigen by ELISA
This protocol details the quantification of the HIV-1 p24 capsid protein, a common method for measuring viral production.
Materials:
-
HIV-1 p24 Antigen ELISA kit (e.g., from ABL Inc. or XpressBio)
-
Microplate reader capable of reading absorbance at 450 nm
-
Cell culture supernatants or other samples to be tested
-
Recombinant HIV-1 p24 standard
Procedure:
-
Prepare standards and samples. Samples may require dilution in culture medium.
-
Add 20 µL of lysis buffer to each well of the anti-p24 antibody-coated microplate.
-
Add 200 µL of standards and samples in duplicate to the appropriate wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the plate five times with the provided wash buffer.
-
Add 100 µL of the detector antibody to each well and incubate at 37°C for 60 minutes.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.
HIV-1 Infectivity Assay using TZM-bl Reporter Cells
This assay measures the infectivity of HIV-1 particles by quantifying the expression of a luciferase reporter gene in TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM with 10% FBS, penicillin, and streptomycin)
-
Virus-containing supernatants
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
The following day, prepare serial dilutions of the virus-containing supernatants.
-
Add the virus dilutions to the TZM-bl cells in the presence of DEAE-Dextran (to enhance infectivity).
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, remove the culture medium and lyse the cells with the luciferase assay reagent.
-
Transfer the cell lysate to a black 96-well plate.
-
Measure the luciferase activity using a luminometer.
-
Infectivity is proportional to the measured relative light units (RLU).
Flow Cytometry Analysis of T-cell Subsets and Monocytes
This protocol outlines a general procedure for immunophenotyping of T-cell subsets and monocytes in whole blood.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD16, anti-CD45)
-
Lysing solution
-
Fixation solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to each tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add red blood cell lysing solution and incubate for 10 minutes at room temperature.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a fixation solution.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, applying a gating strategy to identify cell populations of interest.
Caption: General workflow for flow cytometry analysis.
Measurement of Soluble CD163 (sCD163) by ELISA
This protocol is for the quantification of sCD163, a marker of monocyte/macrophage activation.
Materials:
-
sCD163 ELISA kit (e.g., from R&D Systems or IQ Products)
-
Microplate reader capable of reading absorbance at 450 nm
-
Plasma or serum samples
-
Recombinant human sCD163 standard
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions. Plasma or serum samples may require dilution.
-
Add 100 µL of assay diluent to each well of the anti-sCD163 antibody-coated microplate.
-
Add 50 µL of standards and samples in duplicate to the appropriate wells.
-
Cover the plate and incubate at room temperature for 2 hours.
-
Aspirate and wash the plate four times with the provided wash buffer.
-
Add 200 µL of sCD163 conjugate to each well.
-
Cover the plate and incubate at room temperature for 2 hours.
-
Aspirate and wash the plate four times.
-
Add 200 µL of substrate solution to each well and incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Generate a standard curve and determine the concentration of sCD163 in the samples.
Conclusion
This compound, when used in combination with standard ART, demonstrates a unique mechanism of action by targeting the HIV-1 reservoir in myeloid cells. The data from clinical trials suggest that this approach not only contributes to a more rapid decline in plasma viremia but also modulates the host immune response, as evidenced by changes in key biomarkers of immune activation. The protocols provided herein offer a foundation for researchers to further investigate the effects of this compound and similar compounds in the ongoing effort to develop a cure for HIV-1.
References
- 1. biotron.com.au [biotron.com.au]
- 2. Biotron buoyed by early trial success of BIT225 HIV-1 antiviral drug [smallcaps.com.au]
- 3. Biotron provides update on preliminary analyses of data from BIT225 clinical trial - Biotech [biotechdispatch.com.au]
- 4. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]
- 5. biospectrumasia.com [biospectrumasia.com]
- 6. A Phase 1b/2a study of the safety, pharmacokinetics and antiviral activity of BIT225 in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotron.com.au [biotron.com.au]
- 8. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
Application Notes and Protocols for Lentiviral Vector-Based Assays in BIT-225 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225 is a novel antiviral compound that has shown significant promise in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1).[1] Its unique mechanism of action targets the HIV-1 Viral protein U (Vpu), a key player in the viral lifecycle.[1][2] Vpu is an integral membrane protein that forms an ion channel, facilitating the release of new virions from infected cells, particularly from macrophages, which act as a persistent viral reservoir.[1][2][3] this compound specifically blocks the ion channel activity of Vpu, thereby inhibiting a late stage of viral replication and reducing the release of infectious virus particles.[1][2] This distinct mechanism makes this compound a valuable candidate for antiviral therapy, especially in targeting the macrophage reservoir that is less effectively addressed by many current antiretroviral drugs.[3]
Lentiviral vector-based assays provide a robust and safe platform for the screening and characterization of antiviral compounds like this compound.[4][5] These systems utilize replication-defective lentiviral particles that carry reporter genes (e.g., luciferase or Green Fluorescent Protein) to quantify the efficiency of viral transduction and replication. By pseudotyping these vectors with the HIV-1 envelope protein, they can be used to model the early stages of the HIV-1 life cycle, including entry, reverse transcription, and integration, in a controlled and quantifiable manner under Biosafety Level 2 (BSL-2) conditions. For screening inhibitors of late-stage replication, such as this compound, assays measuring the release of viral components like the p24 capsid protein or reverse transcriptase activity from infected cells are employed.
These application notes provide detailed protocols for utilizing lentiviral vector-based assays to screen and evaluate the efficacy of this compound. The protocols cover the production of lentiviral vectors, the execution of antiviral screening assays, and the quantification of antiviral activity through various readout methods.
Quantitative Data Summary
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound from various in vitro studies.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Cell Type | HIV-1 Strain | Assay Method | Parameter | Value | Reference |
| Monocyte-Derived Macrophages (MDM) | HIV-1 Ba-L | Reverse Transcriptase (RT) Activity | EC50 | 2.25 ± 0.23 µM | [1][2] |
| MT-2 cells | - | - | % Inhibition (25 µM) | 38.8% | [2] |
| PM1 cells | - | - | % Inhibition (25 µM) | 93.1% | [2] |
| Peripheral Blood Mononuclear Cells (PBMC) | - | - | % Inhibition (25 µM) | 95.8% | [2] |
| Day 14 MDM (chronically infected) | HIV-1 Ba-L | RT Activity | % Inhibition (1 day treatment) | 60.7% | [1][2] |
| Day 14 MDM (chronically infected) | HIV-1 Ba-L | RT Activity | Peak % Inhibition (5 days post-treatment) | 91.5% | [1][2] |
| Monocyte-Derived Dendritic Cells (MDDC) | - | RT Activity | Peak % Inhibition (14 days of culture) | 74.5% (±0.6) | [6] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Method | Parameter | Value | Reference |
| HIV-1-infected MDM | MTT Assay | TC50 | 284 µM | [1][2] |
| TZM-bl indicator cell line | - | No cytotoxicity observed up to | 20 µM | [1] |
Experimental Protocols
Protocol 1: Production of VSV-G Pseudotyped Lentiviral Particles
This protocol describes the generation of replication-incompetent lentiviral particles pseudotyped with the Vesicular Stomatitis Virus G protein (VSV-G), which allows for broad cell tropism.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
VSV-G envelope plasmid (e.g., pMD2.G)
-
Lentiviral transfer vector with a reporter gene (e.g., pLenti-GFP)
-
Transfection reagent (e.g., FuGENE 6 or calcium phosphate)
-
0.45 µm PES filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a mixture of the three plasmids: 10 µg of the transfer vector, 7.5 µg of the packaging plasmid, and 2.5 µg of the envelope plasmid.
-
Add the plasmid mixture to serum-free DMEM.
-
Add the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, replace the transfection medium with fresh complete DMEM.
-
Virus Harvest: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Virus Filtration and Storage: Pool the harvested supernatants and filter through a 0.45 µm PES filter to remove cellular debris. Aliquot the viral supernatant and store at -80°C. For higher titers, the virus can be concentrated by ultracentrifugation.
Protocol 2: Lentiviral Vector Titration
This protocol determines the infectious titer of the lentiviral stock, expressed as transducing units per milliliter (TU/mL).
Materials:
-
HEK293T cells
-
Lentiviral stock
-
Polybrene
-
Flow cytometer (for GFP reporter) or Luciferase assay system (for luciferase reporter)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate the day before transduction.
-
Serial Dilution: Prepare serial dilutions of the lentiviral stock (e.g., 10⁻² to 10⁻⁶) in complete DMEM.
-
Transduction: Add the viral dilutions to the cells in the presence of Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification:
-
For GFP reporter: Harvest the cells and determine the percentage of GFP-positive cells by flow cytometry.
-
For Luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Titer Calculation: Calculate the titer using the following formula: Titer (TU/mL) = (Number of cells at transduction × % of positive cells) / Volume of virus (mL)
Protocol 3: this compound Screening Assay in Monocyte-Derived Macrophages (MDM)
This protocol outlines the screening of this compound for its antiviral activity in HIV-1 infected MDMs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
HIV-1 Ba-L (macrophage-tropic strain)
-
This compound
-
DMSO (vehicle control)
-
Reverse Transcriptase (RT) Activity Assay Kit or HIV-1 p24 Antigen ELISA Kit
Procedure:
-
MDM Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in the presence of M-CSF for 7-14 days.
-
Infection: Infect the differentiated MDMs with HIV-1 Ba-L at a predetermined multiplicity of infection (MOI). After 4-6 hours, wash the cells to remove unbound virus.
-
Drug Treatment: Add serial dilutions of this compound (e.g., 0.1 to 50 µM) to the infected cells. Include a DMSO-treated control.
-
Incubation: Culture the cells for 7-14 days, collecting the supernatant at different time points (e.g., days 3, 7, 10, 14).
-
Quantification of Viral Replication:
-
Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the drug concentration.
Visualizations
Caption: Mechanism of this compound action on HIV-1 Vpu.
Caption: Workflow for this compound screening using lentiviral-based assays.
References
- 1. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecopoeia.com [genecopoeia.com]
- 3. profoldin.com [profoldin.com]
- 4. Screening of Potential HIV-1 Inhibitors/Replication Blockers Using Secure Lentiviral in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. hanc.info [hanc.info]
- 8. ablinc.com [ablinc.com]
- 9. goldengatebio.com [goldengatebio.com]
Application Notes and Protocols for the Use of BIT-225 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225 is a novel small molecule inhibitor that targets the p7 viroporin of the Hepatitis C Virus (HCV). The p7 protein is a viral ion channel crucial for the assembly and release of infectious HCV particles.[1][2] As such, this compound represents a first-in-class antiviral agent with a mechanism of action distinct from many other direct-acting antivirals (DAAs) that target viral enzymes like the protease or polymerase.[2] These application notes provide detailed protocols for the use of this compound in relevant in vitro HCV systems, specifically those that include the p7 protein, such as full-length HCV replicon systems and infectious cell culture (HCVcc) models.
Subgenomic HCV replicons, which are valuable tools for studying HCV RNA replication, are not suitable for assessing the primary antiviral activity of this compound as they typically lack the structural proteins and p7. Therefore, evaluation of this compound's efficacy requires the use of systems that support the later stages of the viral life cycle, including virion assembly and release.
Mechanism of Action of this compound
This compound inhibits the ion channel function of the HCV p7 protein. This viroporin is essential for the efficient assembly and release of infectious virions from infected host cells. By blocking p7, this compound disrupts this late stage of the HCV life cycle.
Quantitative Data on this compound Antiviral Activity
While specific EC50 values for this compound against various HCV genotypes in infectious cell culture systems are not widely published in peer-reviewed literature, preclinical studies have demonstrated its potent antiviral activity. Biotron Limited, the developer of this compound, has reported pan-genotypic activity in HCV infectious clone assays.[1] For reference, the IC50 of this compound against the surrogate pestivirus, Bovine Viral Diarrhea Virus (BVDV), has been determined.
| Compound | Virus | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | Bovine Viral Diarrhea Virus (BVDV) | MDBK | CPE Reduction | 314 nM | [3] |
| This compound | HCV J6/JFH or SA13/JFH | Huh-7.5 | Infectivity Assay | 30 µM (concentration used for 80-90% inhibition) | [4] |
Experimental Protocols
To evaluate the antiviral activity of this compound against HCV, it is essential to use an infectious cell culture system (HCVcc) that expresses the p7 protein. The most commonly used system is based on the genotype 2a JFH-1 isolate and its chimeric derivatives, which can efficiently produce infectious virus in Huh-7 hepatoma cell lines and their derivatives (e.g., Huh-7.5, Huh-7.5.1).
Protocol 1: General Antiviral Assay in an HCVcc System
This protocol outlines a general method for determining the efficacy of this compound in inhibiting HCV production in cell culture.
1. Materials:
-
Cells: Huh-7.5 cells (or other highly permissive Huh-7 derived cell lines).
-
Virus: HCVcc (e.g., JFH-1 or a chimeric strain expressing the p7 of the desired genotype).
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Assay Plates: 24-well or 96-well cell culture plates.
-
Reagents for Endpoint Analysis: (select as appropriate)
-
RNA extraction kit and reagents for qRT-PCR.
-
Cell lysis buffer and luciferase assay substrate (if using a reporter virus).
-
Antibodies for Western blot or immunofluorescence (e.g., anti-Core or anti-NS5A).
-
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in 24-well or 96-well plates at a density that will result in a confluent monolayer at the time of harvesting.
-
Infection: The following day, infect the cells with HCVcc at a low multiplicity of infection (MOI), for example, 0.01 to 0.1 focus-forming units (FFU) per cell.
-
Compound Treatment: After a 4-6 hour incubation period to allow for viral entry, remove the inoculum and add fresh culture medium containing serial dilutions of this compound. A concentration of 30 µM has been shown to inhibit HCV release by 80-90%.[4] A broad range of concentrations should be tested to determine the EC50. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor like sofosbuvir).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvesting: After the incubation period, harvest the cell culture supernatant to measure extracellular virus and/or lyse the cells to measure intracellular viral RNA or protein.
-
Endpoint Analysis: Quantify the antiviral effect of this compound using one of the methods described in Protocol 2.
Protocol 2: Endpoint Quantification Methods
A. Quantification of Viral RNA by qRT-PCR:
-
Extract viral RNA from cell lysates (intracellular) or culture supernatants (extracellular) using a commercial RNA extraction kit.
-
Perform one-step quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).
-
Quantify the HCV RNA levels relative to a standard curve of in vitro transcribed HCV RNA or normalize to an internal housekeeping gene (for intracellular RNA).
-
Calculate the percent inhibition of HCV RNA replication for each concentration of this compound compared to the vehicle control.
B. Luciferase Reporter Assay (for HCVcc with a luciferase reporter gene):
-
If using a reporter virus (e.g., JFH-1 expressing Renilla or Firefly luciferase), lyse the cells at the end of the incubation period.
-
Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the percent inhibition of luciferase activity for each concentration of this compound compared to the vehicle control.
C. Western Blot Analysis for Viral Proteins:
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against an HCV protein (e.g., Core or NS5A) and a loading control (e.g., GAPDH or β-actin).
-
Detect the primary antibodies with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and visualize using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative levels of the viral protein.
D. Focus-Forming Unit (FFU) Assay for Infectious Virus Titer:
-
Serially dilute the harvested culture supernatants.
-
Infect naive Huh-7.5 cells with the dilutions for 4-6 hours.
-
Overlay the cells with a medium containing 1.5% methylcellulose to prevent secondary virus spread.
-
After 48-72 hours, fix the cells and perform immunofluorescence staining for an HCV antigen (e.g., NS5A).
-
Count the number of infected cell foci to determine the virus titer (FFU/mL).
-
Calculate the reduction in infectious virus production for each concentration of this compound.
Synergy Studies
This compound has been shown to act synergistically with other anti-HCV agents, such as interferon-alpha and nucleoside analogues, in in vitro studies using BVDV as a model.[3] Synergy studies with other DAAs can be performed in the HCVcc system by treating infected cells with a matrix of concentrations of this compound and the other compound(s) and analyzing the data using software such as MacSynergy.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound in the cell line used for the antiviral assays to ensure that the observed antiviral effect is not due to cell death. This can be done in parallel with the antiviral assay by treating uninfected cells with the same concentrations of this compound and measuring cell viability using assays such as the MTT, MTS, or CellTiter-Glo assays.
Conclusion
This compound offers a unique mechanism of action by targeting the HCV p7 viroporin, a crucial component in the late stages of the viral life cycle. The use of full-length HCV replicon systems or, more effectively, infectious cell culture systems is imperative for the in vitro evaluation of this compound. The protocols provided here offer a framework for researchers to investigate the antiviral activity of this compound and similar p7 inhibitors, contributing to the development of new therapeutic strategies against HCV.
References
- 1. biotron.com.au [biotron.com.au]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. A novel Hepatitis C virus p7 ion channel inhibitor, BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of p7 inhibitors on hepatitis C virus cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIT-225 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225 is a novel acylguanidine compound that functions as a viroporin inhibitor. It targets viral ion channels, specifically the p7 protein of the Hepatitis C virus (HCV) and the Vpu protein of Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3] This mechanism of action is distinct from many existing antiviral therapies, making this compound a compelling candidate for combination studies to explore synergistic effects and combat drug resistance.[1] Notably, this compound has demonstrated potent antiviral activity against HCV and HIV-1 by inhibiting viral replication and release.[1][2][4] It has also shown efficacy against SARS-CoV-2 by targeting the envelope (E) protein, another viral ion channel.[5] Of particular significance is this compound's ability to inhibit HIV-1 replication in macrophage reservoirs, which are a major barrier to eradicating the virus.[6][7]
These application notes provide detailed protocols for conducting in vitro and in vivo synergy studies with this compound against HIV-1, HCV, and SARS-CoV-2.
In Vitro Synergy Studies
Objective
To determine the synergistic, additive, or antagonistic antiviral effects of this compound when used in combination with other antiviral agents against HIV-1, HCV, or SARS-CoV-2 in cell culture models.
Key Experimental Protocols
1.2.1. Cell Culture and Virus Propagation
-
For HIV-1:
-
Cell Lines: Monocyte-derived macrophages (MDMs) are crucial for studying the effect on viral reservoirs.[1][4] T-cell lines like MT-2 and PM1, as well as peripheral blood mononuclear cells (PBMCs), can also be used.[1]
-
Virus Strains: Laboratory-adapted strains (e.g., HIV-1Ba-L) and clinical isolates, including drug-resistant strains, should be used to assess the breadth of synergistic activity.[1]
-
-
For HCV:
-
Cell Lines: Huh-7 cells and their derivatives are commonly used for HCV replication studies.
-
Virus Model: Due to the difficulty of propagating HCV in vitro, studies have utilized the bovine viral diarrhea virus (BVDV) as a surrogate model.[2]
-
-
For SARS-CoV-2:
1.2.2. Checkerboard Assay for Synergy Analysis
The checkerboard assay is a standard method to evaluate the interaction of two compounds.
Protocol:
-
Cell Seeding: Seed the appropriate cell line in 96-well plates at a predetermined density and incubate overnight.[9]
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
Drug Combination Matrix: Create a checkerboard matrix by adding varying concentrations of this compound (e.g., along the rows) and the other antiviral agent (e.g., along the columns) to the 96-well plates.[10] Include wells with single drugs and no drugs as controls.
-
Viral Infection: Infect the cells with the appropriate virus at a predetermined multiplicity of infection (MOI).[10]
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 72-96 hours for SARS-CoV-2).[8][9]
-
Quantification of Viral Replication:
-
HIV-1: Measure reverse transcriptase (RT) activity in the culture supernatant or quantify p24 antigen levels using an ELISA assay.[1][4] Real-time PCR can be used to measure viral RNA.[4]
-
HCV/BVDV: Viral replication can be assessed by quantifying viral RNA using RT-qPCR or by using a virus-inducible reporter gene assay.
-
SARS-CoV-2: Viral load can be determined by RT-qPCR of viral RNA from cell lysates or supernatants. A cytopathic effect (CPE) reduction assay can also be employed.[11]
-
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same drug combinations on uninfected cells to ensure that the observed antiviral effect is not due to cell death.
Data Analysis and Presentation
1.3.1. Calculation of Synergy
Several models can be used to calculate synergy, including the Bliss independence model and the Loewe additivity model.[8][9] Synergy analysis software such as MacSynergy or Combenefit can be utilized.
-
Bliss Independence Model: This model assumes that the two drugs act independently. A synergy score greater than 10 is typically considered synergistic.[8]
-
Loewe Additivity Model: This model is based on the concept of dose equivalence.
1.3.2. Data Presentation
Summarize the quantitative data in clearly structured tables.
Table 1: In Vitro Synergy of this compound with Antiviral Agents against HIV-1 in MDMs
| Combination Drug | Combination Drug Class | EC50 (µM) - this compound Alone | EC50 (µM) - Combo Drug Alone | Combination Index (CI) | Synergy Score (Bliss) | Interaction |
| Efavirenz (EFV) | NNRTI | 2.25 | [Insert Value] | [Insert Value] | >50 | Additive to Slightly Synergistic[1] |
| Lopinavir (LPV) | Protease Inhibitor | 2.25 | [Insert Value] | [Insert Value] | >50 | Slightly to Highly Synergistic[1] |
| Tenofovir (PMPA) | NRTI | 2.25 | [Insert Value] | [Insert Value] | -50 to 50 | Additive[1] |
Table 2: In Vitro Synergy of this compound with Anti-HCV Agents against BVDV
| Combination Drug | Combination Drug Class | IC50 (nM) - this compound Alone | IC50 (nM) - Combo Drug Alone | Synergy Analysis |
| Interferon alpha-2b | Immunomodulator | 314 | [Insert Value] | Synergistic[2] |
| Ribavirin | Nucleoside Analog | 314 | [Insert Value] | Synergistic (especially in the presence of IFNα-2b)[2] |
| Nucleoside Polymerase Inhibitors | Direct-Acting Antiviral | 314 | [Insert Value] | Synergistic[2] |
In Vivo Synergy Studies
Objective
To evaluate the in vivo efficacy, safety, and synergistic potential of this compound in combination with other antiviral drugs in relevant animal models.
Key Experimental Protocols
2.2.1. Animal Models
-
HIV-1: Humanized mouse models (e.g., NSG mice reconstituted with human hematopoietic stem cells) are suitable for studying HIV-1 infection and the impact of therapies on viral reservoirs.
-
HCV: Animal models for HCV are limited, but transgenic mouse models expressing HCV proteins can be used to study specific aspects of pathogenesis.
-
SARS-CoV-2: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection and pathology, are a relevant model.[5]
2.2.2. Experimental Design
A common in vivo synergy study design involves four arms.[12]
Protocol:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Infection: Infect the animals with the relevant virus via an appropriate route (e.g., intranasal for SARS-CoV-2).
-
Treatment Groups: Randomly assign animals to one of the following treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + Combination drug
-
-
Drug Administration: Administer the drugs at predetermined doses and schedules based on pharmacokinetic and tolerability data.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, mortality).[5]
-
Endpoint Analysis: At the end of the study or at specified time points, collect tissues and blood for analysis.
-
Viral Load: Quantify viral RNA or infectious virus titers in relevant tissues (e.g., lungs for SARS-CoV-2, spleen and lymph nodes for HIV-1).[5]
-
Immunological Markers: Measure levels of pro-inflammatory cytokines and chemokines in serum and tissue homogenates using methods like ELISA or multiplex assays.[5] For HIV-1, analyze immune cell populations (e.g., CD4+, CD8+ T-cells) by flow cytometry.[13]
-
Histopathology: Evaluate tissue pathology to assess disease severity.
-
Data Presentation
Table 3: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Treatment Group | Mean Body Weight Change (%) | Survival Rate (%) | Lung Viral Load (log10 copies/mL) | Lung Virus Titer (pfu/mL) |
| Vehicle | [Insert Value] | [Insert Value] | [Insert Value] | 3333[5] |
| This compound | [Insert Value] | 100[5] | [Insert Value] | 250[5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on HIV-1 Vpu.
Caption: Experimental workflow for synergy studies.
References
- 1. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Hepatitis C virus p7 ion channel inhibitor, BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1b/2a study of the safety, pharmacokinetics and antiviral activity of BIT225 in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotron.com.au [biotron.com.au]
- 7. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
- 8. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synergistic drug combinations designed to fully suppress SARS-CoV-2 in the lung of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying BIT-225 Antiviral Activity Using Plaque Reduction Assays
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIT-225 is a novel, first-in-class small molecule antiviral agent with demonstrated activity against a range of viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Its unique mechanism of action targets viral-encoded ion channels, known as viroporins, which are critical for various stages of the viral life cycle, including assembly and release.[1][2] For HIV-1, this compound targets the Viral Protein U (Vpu), a viroporin that facilitates the release of new virions from infected cells.[1] In the context of SARS-CoV-2, this compound inhibits the Envelope (E) protein, which also functions as an ion channel and plays a crucial role in viral pathogenesis.[3]
The plaque reduction assay is a fundamental and widely accepted method in virology for quantifying the infectivity of a lytic virus. This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death and lysis caused by viral replication in a cell monolayer. The reduction in the number and size of plaques in the presence of an antiviral agent provides a quantitative measure of its efficacy. This application note provides detailed protocols for quantifying the antiviral activity of this compound against HIV-1 and SARS-CoV-2 using plaque reduction assays, along with representative data and visualizations to guide researchers in their drug development efforts.
Data Presentation
The antiviral activity of this compound is concentration-dependent. The following tables summarize the quantitative data from plaque reduction assays, demonstrating the dose-response relationship and the calculated 50% effective concentration (EC50) values.
Table 1: Dose-Response of this compound on SARS-CoV-2 Plaque Formation (WA1 Strain in Vero E6 Cells)
| This compound Concentration (µM) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Vehicle Control) | 100 | 0 |
| 1 | 78 | 22 |
| 2.5 | 55 | 45 |
| 5 | 30 | 70 |
| 7.5 | 15 | 85 |
| 10 | 8 | 92 |
Note: This data is representative and compiled based on reported EC50 values.[3]
Table 2: Representative Dose-Response of this compound on HIV-1 Plaque Formation (in U87.CD4-CCR5 Cells)
| This compound Concentration (µM) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Vehicle Control) | 120 | 0 |
| 0.5 | 96 | 20 |
| 1 | 78 | 35 |
| 2.5 | 54 | 55 |
| 5 | 30 | 75 |
| 10 | 12 | 90 |
Note: This table presents illustrative data for HIV-1 plaque reduction, as specific plaque assay data for this compound against HIV-1 is not publicly available. The data is structured to be consistent with the known EC50 of approximately 2.25 µM for HIV-1 as determined by other methods.[1]
Table 3: EC50 Values of this compound against Various SARS-CoV-2 Strains
| Virus Strain | Cell Line | Plaque Assay EC50 (µM) [95% C.I.] |
| WA1 | Vero E6 | 3.4 [2.9 - 4.0] |
| Beta | Vero E6 | 7.2 [6.1 - 8.5] |
| Delta | Vero E6 | 6.8 [5.8 - 8.0] |
| Omicron | Vero E6 | 7.9 [6.7 - 9.3] |
| WA1 | Calu-3 | 4.1 [3.5 - 4.8] |
| Delta | Calu-3 | 5.9 [5.0 - 6.9] |
Source: Adapted from publicly available data.[3]
Experimental Protocols
The following are detailed protocols for performing plaque reduction assays to determine the antiviral activity of this compound against SARS-CoV-2 and HIV-1.
Plaque Reduction Assay for SARS-CoV-2
3.1.1. Materials and Reagents
-
Cells: Vero E6 or Calu-3 cells
-
Virus: SARS-CoV-2 isolate (e.g., WA1, Delta, Omicron)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Overlay Medium: 2x DMEM mixed 1:1 with 1.2% Avicel or methylcellulose.
-
This compound Stock Solution: 10 mM in DMSO.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixative: 10% Formalin in Phosphate-Buffered Saline (PBS).
-
Plates: 6-well or 12-well tissue culture plates.
3.1.2. Experimental Procedure
-
Cell Seeding: Seed Vero E6 or Calu-3 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. The final concentrations should typically range from 0.1 µM to 25 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Virus Dilution: Dilute the SARS-CoV-2 stock to a concentration that will produce approximately 50-100 plaques per well.
-
Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Infect the cells with the diluted virus in the presence of the various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.
-
Overlay: After the incubation period, remove the virus inoculum and add the overlay medium containing the corresponding concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Remove the overlay and formalin, and gently wash the wells with water.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the vehicle control using the following formula:
% Inhibition = [1 - (Average plaques in treated wells / Average plaques in control wells)] x 100
The EC50 value can then be determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for HIV-1
3.2.1. Materials and Reagents
-
Cells: U87.CD4-CCR5 or TZM-bl cells.
-
Virus: HIV-1 isolate (e.g., BaL, NL4-3).
-
Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics for the cell line (e.g., puromycin for U87.CD4-CCR5).
-
Overlay Medium: 2x DMEM mixed 1:1 with 1.2% SeaPlaque agarose.
-
This compound Stock Solution: 10 mM in DMSO.
-
Staining: For U87.CD4-CCR5, use hematoxylin and eosin staining. For TZM-bl, use a beta-galactosidase staining kit (X-Gal).
-
Plates: 6-well or 12-well tissue culture plates.
3.2.2. Experimental Procedure
-
Cell Seeding: Seed U87.CD4-CCR5 or TZM-bl cells in plates to achieve a confluent monolayer for infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound and dilute the HIV-1 stock as described for the SARS-CoV-2 assay.
-
Infection: Infect the confluent cell monolayer with the diluted HIV-1 in the presence of varying concentrations of this compound or a vehicle control. Incubate for 2-4 hours at 37°C.
-
Overlay: Following incubation, remove the inoculum and add the agarose-containing overlay medium with the respective this compound concentrations. Allow the agarose to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.
-
Plaque Visualization:
-
For U87.CD4-CCR5: Fix the cells and stain with hematoxylin and eosin to visualize syncytia (plaques).
-
For TZM-bl: Fix the cells and stain for beta-galactosidase activity using an X-Gal staining solution. Infected cells will turn blue.
-
-
Plaque Counting and Data Analysis: Count the syncytia or blue-foci plaques. Calculate the percent inhibition and EC50 value as described for the SARS-CoV-2 assay.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Plaque Reduction Assay.
Signaling Pathways
Caption: this compound Mechanism of Action.
Conclusion
The plaque reduction assay is a robust and reliable method for quantifying the in vitro antiviral activity of this compound against both HIV-1 and SARS-CoV-2. The provided protocols offer a standardized approach for researchers to determine the dose-dependent inhibition of viral replication and to calculate key parameters such as the EC50. The data clearly demonstrates this compound's potent antiviral effects, consistent with its mechanism of action as a viroporin inhibitor. These application notes and protocols serve as a valuable resource for the continued investigation and development of this compound as a promising broad-spectrum antiviral therapeutic.
References
- 1. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotron.com.au [biotron.com.au]
- 3. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming BIT-225 Cytotoxicity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate potential cytotoxicity associated with BIT-225 in your in vitro experiments. By understanding the compound's properties and implementing appropriate experimental controls, you can ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the viroporin activity of the Vpu protein in HIV-1.[1] By blocking this ion channel, this compound inhibits a late stage in the viral replication cycle, specifically the release of new virions from infected macrophages.[1][2] It has also been investigated for its activity against other viruses, such as SARS-CoV-2, where it targets the Envelope (E) protein viroporin.[3][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: At its effective antiviral concentrations, this compound generally exhibits a high selectivity index, meaning it is significantly more toxic to the virus than to host cells. For example, in monocyte-derived macrophages (MDM), the 50% effective concentration (EC50) against HIV-1 is approximately 2.25 µM, while the 50% cytotoxic concentration (TC50) is around 284 µM.[2] However, unexpected cytotoxicity can occur due to various experimental factors.
Q3: I am observing higher than expected cytotoxicity in my cell line. What are the common causes?
A3: Several factors can contribute to unexpected cytotoxicity:
-
High Solvent Concentration: this compound is often dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in your cell culture can be toxic to cells.
-
Compound Precipitation: this compound, like many small molecules, has limited aqueous solubility. If it precipitates out of solution in your culture medium, this can lead to inconsistent results and apparent cytotoxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The reported low toxicity in cell lines like MDM, TZM-bl, Calu-3, and Vero-E6 may not be representative of all cell types.[2][4]
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Sub-optimal Cell Health: Unhealthy or stressed cells are more susceptible to the cytotoxic effects of any treatment.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with unintended cellular targets, leading to toxicity.
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
If you are encountering unexpected levels of cell death in your experiments with this compound, follow this step-by-step troubleshooting guide.
Problem 1: High levels of cytotoxicity observed across multiple cell lines at concentrations reported to be safe.
This scenario suggests a potential issue with the experimental setup or compound handling.
| Possible Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | - Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. However, this can be cell-line dependent. - Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your highest this compound concentration. This will help you differentiate between compound-specific cytotoxicity and solvent-induced effects. |
| Compound Instability or Precipitation | - Visual Inspection: Carefully inspect your culture wells under a microscope for any signs of compound precipitation (e.g., crystals or amorphous material). - Freshly Prepare Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. - Solubility Check: If precipitation is suspected, you can perform a simple solubility test by preparing the highest concentration of this compound in your cell culture medium and observing it for precipitation over time. |
| Incorrect Compound Concentration | - Verify Stock Concentration: Double-check the calculations for your stock solution and dilutions. - Perform a New Dose-Response Curve: A carefully executed dose-response experiment will help confirm the cytotoxic profile of this compound in your specific experimental system. |
| Poor Cell Health | - Monitor Cell Morphology: Regularly check the morphology and confluency of your cells. Ensure they are healthy and in the logarithmic growth phase before starting an experiment. - Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination, which can affect cell health and experimental outcomes. |
Problem 2: Cytotoxicity is observed only in a specific cell line, even at low concentrations.
This may indicate a cell-line specific sensitivity to this compound.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | - Target Expression Levels: The sensitive cell line may have a higher expression of a protein that, when inhibited by this compound (even as an off-target), leads to cell death. You can investigate the expression of Vpu (if applicable) or other potential targets. |
| Off-Target Effects | - Use a Structurally Unrelated Inhibitor: If available, use another inhibitor with a different chemical structure that targets the same primary protein. If the cytotoxicity is not replicated, it may be an off-target effect of this compound. - Off-Target Profiling: For in-depth investigation, consider services that screen for off-target effects, such as broad kinase panels. |
| Metabolic Activation | - Cell-Specific Metabolism: The sensitive cell line might metabolize this compound into a more toxic compound. While challenging to assess directly, this possibility should be considered. |
Data Summary: this compound In Vitro Cytotoxicity and Efficacy
The following tables summarize key quantitative data from published studies on this compound.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against HIV-1
| Cell Line | Parameter | Value | Reference |
| Monocyte-Derived Macrophages (MDM) | EC50 | 2.25 ± 0.23 µM | [2] |
| Monocyte-Derived Macrophages (MDM) | TC50 | 284 ± 22 µM | [2] |
| TZM-bl | No significant cytotoxicity observed | Up to 20 µM | [2] |
| MT-2, PM1, PBMC | Inhibition of HIV-1 release | Dose-dependent | [2] |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound against SARS-CoV-2
| Cell Line | Parameter | Value Range | Reference |
| Calu-3 | EC50 (qRT-PCR) | 2.5 - 4.8 µM | [4] |
| Vero-E6 | EC50 (qRT-PCR) | 2.5 - 4.8 µM | [4] |
| Calu-3 | EC50 (Plaque Assay) | 3.4 - 7.9 µM | [4] |
| Vero-E6 | EC50 (Plaque Assay) | 3.4 - 7.9 µM | [4] |
| Calu-3 & Vero-E6 | Cytotoxicity (LDH release) | < 2% across the tested dose range |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (TC50) of this compound using an MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the TC50 value using non-linear regression analysis.
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
Simplified Signaling Pathway of this compound in HIV-1 Infected Macrophages
Caption: this compound inhibits HIV-1 virion release by targeting the Vpu protein.
Logical Relationship for Assessing On-Target vs. Off-Target Cytotoxicity
Caption: Decision tree to help distinguish between on-target and off-target cytotoxicity.
References
- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of BIT-225
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of BIT-225. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an investigational drug candidate with a novel mechanism of action, targeting viral ion channels.[1] For any orally administered drug, bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its efficacy. Challenges in the oral bioavailability of this compound can lead to high inter-individual variability in drug exposure and potentially sub-optimal therapeutic outcomes. Addressing these challenges is crucial for its clinical development.
Q2: What are the known physicochemical properties of this compound?
| Property | Predicted Value | Implication for Oral Bioavailability |
| Molecular Weight | 293.33 g/mol | Favorable for passive diffusion across the intestinal membrane. |
| logP | 2.8 | Indicates moderate lipophilicity, which is generally favorable for membrane permeability. |
| Aqueous Solubility | Low | Predicted to have low aqueous solubility, a primary reason for poor oral absorption. |
| pKa (strongest basic) | 10.5 | As a basic compound, its solubility will be pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine. |
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Based on its predicted low solubility and likely high permeability (due to its favorable molecular weight and logP), this compound is provisionally classified as a BCS Class II compound.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
The primary rate-limiting step for the absorption of BCS Class II drugs is typically the dissolution of the drug in the gastrointestinal fluids.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Issue 1: High variability in pharmacokinetic (PK) data across subjects.
-
Possible Cause: pH-dependent solubility of this compound. As a weak base, variations in gastric pH among subjects can significantly impact its dissolution and subsequent absorption.
-
Troubleshooting Steps:
-
Standardize Food and Fluid Intake: Conduct PK studies in a fasted state with a standardized volume of water to minimize variability in gastric pH.
-
Consider a pH-modifying Excipient: Incorporate an acidic excipient into the formulation to create a more acidic microenvironment around the drug particle, promoting dissolution.
-
Develop an Amorphous Solid Dispersion: This can bypass the need for dissolution of the crystalline form, leading to more consistent absorption.
-
Issue 2: Low and inconsistent drug exposure (low Cmax and AUC).
-
Possible Cause: Poor dissolution rate of the this compound drug substance in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.
-
Formulation with Solubilizing Agents: Incorporate surfactants or cyclodextrins to enhance the solubility of this compound.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Issue 3: Evidence of a significant food effect on bioavailability.
-
Possible Cause: The presence of food can alter gastric pH, gastric emptying time, and stimulate the release of bile salts, all of which can impact the dissolution and absorption of a BCS Class II compound like this compound.
-
Troubleshooting Steps:
-
Characterize the Food Effect: Conduct formal food-effect bioavailability studies to understand the magnitude and direction of the effect (positive or negative).
-
Develop a Formulation to Mitigate the Food Effect: Lipid-based formulations or solid dispersions can often reduce the impact of food on drug absorption, leading to more predictable PK performance.
-
Section 3: Experimental Protocols
Protocol 1: Comparative Bioavailability Study of a Novel Formulation
This protocol is based on the study design that demonstrated a 1.6-fold increase in the relative bioavailability of a new this compound capsule formulation compared to a powder formulation.
-
Study Design: Single-dose, two-phase, randomized, open-label, crossover study.
-
Subjects: Healthy adult volunteers.
-
Procedure:
-
Subjects are randomized to receive a single dose of either the reference formulation (e.g., powder in a capsule) or the test formulation (e.g., an optimized capsule).
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
A washout period of at least seven half-lives of the drug is implemented.
-
Subjects then receive the alternate formulation, and blood sampling is repeated.
-
-
Data Analysis:
-
Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax) are calculated for both formulations.
-
The relative bioavailability of the test formulation is calculated as: (AUCtest / AUCreference) * (Dosereference / Dosetest).
-
Protocol 2: In Vitro Dissolution Testing for Formulation Screening
-
Objective: To screen different formulations of this compound for improved dissolution characteristics.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer pH 4.5 to simulate the upper small intestine.
-
Phosphate buffer pH 6.8 to simulate the lower small intestine.
-
-
Procedure:
-
Place the formulation (e.g., capsule, tablet) in the dissolution vessel containing the pre-warmed medium.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Data Analysis: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation in each medium.
Section 4: Visualizations
Caption: Provisional BCS Classification of this compound.
Caption: Strategies to enhance the bioavailability of this compound.
References
Troubleshooting inconsistent results with BIT-225
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIT-225. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class viroporin inhibitor.[1][2][3] It functions by blocking the ion channel activity of viral proteins that are essential for the virus's life cycle.[4] Specifically, it targets the Vpu protein in Human Immunodeficiency Virus type 1 (HIV-1) and the envelope (E) protein in SARS-CoV-2.[5][6][7][8] This inhibition disrupts viral assembly and release from infected cells.[4][5][9]
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated antiviral activity against a range of viruses, including:
-
Human Immunodeficiency Virus type 1 (HIV-1): Particularly effective in inhibiting virus release from macrophages, which are a key reservoir for the virus.[5][9][10] It has shown activity against R5-, X4-, and dual-tropic HIV-1 strains, as well as drug-resistant strains.[5]
-
SARS-CoV-2: It inhibits the ion channel activity of the E protein viroporin and has shown efficacy in reducing viral replication in cell culture and in animal models.[6][7][8] It has demonstrated activity against multiple variants, including the Delta strain.[1]
-
Hepatitis C Virus (HCV): this compound targets the p7 ion channel of HCV.[3][11]
-
Bovine Viral Diarrhea Virus (BVDV): Used as a model for HCV, this compound has shown potent antiviral activity against BVDV.[11]
Q3: What is the selectivity index of this compound?
A3: In HIV-1 infected monocyte-derived macrophages (MDM), this compound has a 50% effective concentration (EC50) of 2.25 ± 0.23 μM and a 50% toxic concentration (CC50) of 284 μM, resulting in a selectivity index of 126.[5][12]
Q4: Have there been clinical trials for this compound?
A4: Yes, this compound has undergone several clinical trials for HIV-1, HCV, and COVID-19.[3][13][14] While it has shown a good safety and tolerability profile and some positive effects on viral load and immune markers in certain HIV-1 trials[10][13][15], a Phase 2 trial for COVID-19 did not meet its primary efficacy endpoint of reducing nasal viral load.[16]
Troubleshooting Guide
Q1: Why am I observing high variability in my EC50 values for this compound in HIV-1 assays?
A1: Inconsistent EC50 values for this compound in HIV-1 experiments can stem from several factors related to the specific cell type used.
-
Cell Type-Dependent Activity: The antiviral effect of this compound is most pronounced in myeloid lineage cells, such as monocyte-derived macrophages (MDM).[5][10][17] Its activity is less potent in T-cell lines. For example, at 10 μM, this compound showed 56.8% inhibition in PBMCs, but only 24% and 21% in MT-2 and PM1 T-cell lines, respectively.[5] Ensure you are using the appropriate cell type for your experimental question.
-
Macrophage Differentiation State: The differentiation state of macrophages can impact the level of viral replication and the efficacy of this compound. The greatest inhibitory effects of this compound have been observed in day 14 differentiated MDM.[5] Standardizing the differentiation protocol and timing of infection and treatment is critical.
-
Multiplicity of Infection (MOI): While this compound shows high levels of viral inhibition across a range of MOIs, the maximum inhibition levels can vary. For instance, in day 14 MDM, maximum inhibition was observed at an MOI of 0.001.[5] It is advisable to perform initial experiments to optimize the MOI for your specific cell system.
Q2: My in vitro SARS-CoV-2 experiments with this compound are not showing the expected level of viral inhibition. What could be the cause?
A2: If you are experiencing lower than expected efficacy of this compound against SARS-CoV-2, consider the following:
-
Cell Line Choice: this compound has shown antiviral activity in both Vero E6 and Calu-3 cells.[6][8] However, the EC50 values can differ between cell lines. Ensure your chosen cell line is appropriate and that you have referenced EC50 values specific to that line.
-
Assay Method: The method used to quantify viral inhibition can influence the results. For SARS-CoV-2, EC50 values determined by qRT-PCR (measuring viral genome copies) ranged from 2.5 µM to 4.8 µM, while plaque assays (measuring infectious virus) yielded EC50 values between 3.4 µM and 7.9 µM.[6] Be consistent with your chosen assay method.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in your culture medium. Poor solubility can lead to a lower effective concentration. It is also important to consider the stability of the compound under your specific experimental conditions (e.g., temperature, incubation time).
Q3: I am seeing significant cytotoxicity in my cell cultures, even at low concentrations of this compound. What should I do?
A3: While this compound generally has low in vitro toxicity in MDM (CC50 of 284 μM)[5][12], unexpected cytotoxicity can occur.
-
Cell Health and Density: Ensure your cells are healthy and at an optimal density during the experiment. Stressed or overly confluent cells can be more susceptible to compound toxicity.[18]
-
Solvent Toxicity: Check the concentration of your solvent (e.g., DMSO). High concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent as your highest drug concentration) to assess solvent-related toxicity.[5]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and increase sensitivity to cytotoxic effects. Regularly test your cell cultures for mycoplasma.[18]
Q4: My results with this compound are not reproducible between experiments. How can I improve consistency?
A4: Reproducibility is key in antiviral research. To improve the consistency of your results with this compound:
-
Standardize Protocols: Ensure all experimental parameters are consistent between runs, including cell passage number, seeding density, MOI, drug concentrations, and incubation times.[18][19]
-
Include Proper Controls: Always include positive controls (a known antiviral for your virus system), negative controls (virus-infected, untreated cells), and cell-only controls in every experiment.[18][20] This will help you monitor the health of your cells and the consistency of the viral infection.
-
Assay Validation: Before starting a large series of experiments, validate your assay to ensure it is robust and reproducible. This may involve determining the Z'-factor for high-throughput screens or assessing inter-assay and intra-assay variability.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against HIV-1
| Cell Type | Assay | Parameter | Value | Reference |
| Monocyte-Derived Macrophages (MDM) | Reverse Transcriptase Activity | EC50 | 2.25 ± 0.23 μM | [5][12] |
| Monocyte-Derived Macrophages (MDM) | Cytotoxicity Assay | CC50 | 284 μM | [5][12] |
| MT-2 T-cells | Reverse Transcriptase Activity | % Inhibition (at 10 μM) | 24% | [5] |
| PM1 T-cells | Reverse Transcriptase Activity | % Inhibition (at 10 μM) | 21% | [5] |
| PBMCs | Reverse Transcriptase Activity | % Inhibition (at 10 μM) | 56.8% | [5] |
Table 2: In Vitro Efficacy of this compound against SARS-CoV-2 Variants
| Virus Strain | Cell Type | Assay | EC50 (μM) | Reference |
| WA1 | Vero E6 | qRT-PCR | 2.5 | [6] |
| WA1 | Vero E6 | Plaque Assay | 3.4 | [6] |
| Delta | Calu-3 | qRT-PCR | 4.8 | [6] |
| Delta | Calu-3 | Plaque Assay | 7.9 | [6] |
| Omicron | Calu-3 | qRT-PCR | 4.5 | [6] |
| Omicron | Calu-3 | Plaque Assay | 7.5 | [6] |
| Beta | Calu-3 | qRT-PCR | 4.1 | [6] |
| Beta | Calu-3 | Plaque Assay | 7.8 | [6] |
Experimental Protocols
Protocol 1: HIV-1 Inhibition Assay in Monocyte-Derived Macrophages (MDM)
This protocol is based on the methodology described for assessing this compound efficacy in chronically infected MDM.[5]
-
MDM Differentiation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture monocytes in the presence of M-CSF for 14 days to differentiate them into macrophages.
-
-
Chronic Infection:
-
On day 14, infect the MDM with an R5-tropic HIV-1 strain (e.g., HIV-1Ba-L) at a multiplicity of infection (MOI) of 0.05.
-
Culture the infected cells for an additional 7 days to establish a chronic infection.
-
-
This compound Treatment:
-
On day 21 post-monocyte isolation, treat the chronically infected MDM with various concentrations of this compound (e.g., 0.1 μM to 25 μM). Include a DMSO vehicle control.
-
Culture the cells for an additional 7 days in the presence of the compound.
-
-
Quantification of Viral Release:
-
Collect the culture supernatant at the end of the treatment period.
-
Measure the amount of released virus using a reverse transcriptase (RT) activity assay.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Protocol 2: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for determining the efficacy of antiviral compounds against SARS-CoV-2.[21]
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in culture medium.
-
Dilute the SARS-CoV-2 stock to a concentration that will produce approximately 50-100 plaques per well.
-
Mix equal volumes of each this compound dilution with the diluted virus and incubate for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and wash with PBS.
-
Add the virus-compound mixtures to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose) to restrict virus spread.
-
Incubate the plates at 37°C in a CO2 incubator for 3-4 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cells with a crystal violet solution. The viable cells will stain purple, while the plaques (areas of cell death) will remain clear.
-
Count the number of plaques in each well and calculate the EC50 value.
-
Visualizations
Caption: Mechanism of this compound action against HIV-1.
Caption: Mechanism of this compound action against SARS-CoV-2.
Caption: General workflow for in vitro antiviral testing of this compound.
References
- 1. Biotron Drug Effective Against COVID-19 In Animals [prnewswire.com]
- 2. biotron.com.au [biotron.com.au]
- 3. biotron.com.au [biotron.com.au]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 7. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]
- 10. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
- 11. A novel Hepatitis C virus p7 ion channel inhibitor, BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biotron buoyed by early trial success of BIT225 HIV-1 antiviral drug [smallcaps.com.au]
- 14. BIT225 in Phase II Trial for HIV and Hep C Co-Infection | Hepatitis Central [hepatitiscentral.com]
- 15. Biotron’s Phase 2 trial confirms BIT225 HIV treatment potential [smallcaps.com.au]
- 16. Biotron updates on BIT225-012 Phase 2 COVID-19 clinical trial - Biotech [biotechdispatch.com.au]
- 17. A Phase 1b/2a study of the safety, pharmacokinetics and antiviral activity of BIT225 in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. journals.asm.org [journals.asm.org]
- 20. emerypharma.com [emerypharma.com]
- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Optimizing BIT-225 concentration for maximal viral inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BIT-225 in antiviral experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of this compound concentration for maximal viral inhibition while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a viroporin inhibitor. It targets and blocks the ion channel activity of viral proteins like Vpu in HIV-1, p7 in Hepatitis C Virus (HCV), and the E protein in SARS-CoV-2.[1][2][3][4] This action occurs late in the viral life cycle, disrupting the assembly and release of new, infectious virions from the host cell.[5][6][7]
Q2: Against which viruses has this compound shown activity? A2: this compound has demonstrated broad-spectrum antiviral activity. It was initially developed as an inhibitor of the HIV-1 Vpu protein and has shown efficacy against HIV-1 in various cell types, particularly macrophages.[5][6][7][8] It also inhibits the p7 ion channel of HCV and the model pestivirus, bovine viral diarrhea virus (BVDV).[1][9] More recently, it has been shown to inhibit the E protein viroporin of SARS-CoV-2.[2][3]
Q3: What is the typical effective concentration (EC50) of this compound? A3: The EC50 of this compound varies depending on the virus and the cell type used in the assay. For HIV-1 in monocyte-derived macrophages (MDM), the mean EC50 is approximately 2.25 µM.[5][6][7] For various strains of SARS-CoV-2, the EC50 ranges from 2.5 µM to 7.9 µM.[3] See the Data Summary Tables for more detailed information.
Q4: Is this compound cytotoxic? A4: this compound displays minimal cytotoxicity at its effective antiviral concentrations.[5][6] In HIV-1-infected MDM, the 50% toxic concentration (TC50) was found to be 284 µM, resulting in a high selectivity index of 126.[5][6][7] It is crucial to perform a cytotoxicity assay in parallel with your antiviral experiments to determine the non-toxic concentration range for your specific cell line.
Q5: Does this compound work in combination with other antiviral drugs? A5: Yes, studies have shown that this compound can have additive or synergistic effects when used in combination with other classes of antiviral drugs, such as nucleoside analogues and interferon alpha-2b for HCV, without evidence of increased cytotoxicity.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: Why am I observing high cytotoxicity even at low concentrations of this compound? A1: Unexpected cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound. Always establish a baseline cytotoxicity profile (TC50 or CC50) for your cells before conducting inhibition assays.
-
Compound Solvent: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.
-
Cell Health: Use healthy, low-passage number cells. Stressed or overly confluent cells can be more susceptible to compound toxicity.[10]
-
Contamination: Check your cultures for bacterial, fungal, or mycoplasma contamination, which can cause cell death and confound results.[10]
Q2: My results show inconsistent or lower-than-expected viral inhibition. What should I check? A2: Inconsistent antiviral activity can be traced back to several experimental variables:
-
Virus Titer: Ensure you are using a consistent and appropriate multiplicity of infection (MOI). A high MOI may overwhelm the inhibitory capacity of the compound at the tested concentrations.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Assay Timing: The timing of compound addition relative to infection is critical. This compound is a late-phase inhibitor, so its effect is most pronounced when present during the viral assembly and release stages.[5][7]
-
Assay Readout: The sensitivity of your chosen assay (e.g., RT assay, plaque assay, qPCR) can influence results. Ensure your assay is properly validated and includes all necessary controls (virus control, cell control, vehicle control).[11]
Q3: The EC50 value I calculated is significantly different from published data. Why? A3: Discrepancies in EC50 values can arise from differences in experimental setup:
-
Cell Type: Different cell types can have varying levels of metabolic activity and drug uptake, affecting the compound's potency.[5] For instance, this compound shows more potent inhibition of HIV-1 in macrophages (MDM) compared to T-cell lines.[5]
-
Virus Strain: Different viral strains or clades may exhibit varying sensitivity to the inhibitor.[3]
-
Assay Method: The specific assay used to quantify viral replication (e.g., measuring viral RNA vs. infectious particles) can yield different EC50 values.[3]
-
Incubation Time: The duration of the experiment can impact the final EC50 calculation.[10] Standardize your protocols to ensure reproducibility.[10]
Data Presentation: Summary of In Vitro Activity
The following tables summarize the quantitative data on this compound's antiviral efficacy and cytotoxicity across different viruses and cell models.
| Virus | Cell Type/Model | Assay Type | EC50 / IC50 (µM) | Citation(s) |
| HIV-1 | Monocyte-Derived Macrophages (MDM) | RT Activity | 2.25 ± 0.23 | [5][6][7] |
| SARS-CoV-2 | Calu-3 Cells | qRT-PCR | 2.5 - 4.8 (mean 3.7) | [3] |
| SARS-CoV-2 | Vero E6 Cells | qRT-PCR | 2.5 - 4.8 (mean 3.7) | [3] |
| SARS-CoV-2 | Calu-3 / Vero E6 Cells | Plaque Assay | 3.4 - 7.9 (mean 6.2) | [3] |
| BVDV (HCV model) | MDBK Cells (assumed) | Not Specified | 0.314 | [9] |
| Cell Type/Model | Assay Type | TC50 / CC50 (µM) | Selectivity Index (SI) | Citation(s) |
| Monocyte-Derived Macrophages (MDM) | MTT Assay | 284 ± 22 | 126 | [5][6][7] |
| Calu-3 / Vero E6 Cells | LDH Assay | > 10 µM (Not cytotoxic at tested antiviral concentrations) | Not applicable | [3] |
Experimental Protocols
1. Protocol: HIV-1 Inhibition Assay in Monocyte-Derived Macrophages (MDM)
This protocol is based on methodologies described for testing this compound against HIV-1.[5][6]
-
Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages over 7-10 days in culture. Seed the MDM in 96-well plates.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Infection: Infect the MDM with an R5-tropic HIV-1 strain (e.g., HIV-1Ba-L) at a pre-determined multiplicity of infection (MOI) of 0.05-0.1.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the infected cells. For late-phase inhibition studies, the compound is typically added shortly after infection.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days. Replace the culture medium containing the respective drug concentrations every 3-4 days.
-
Quantification of Viral Inhibition:
-
Collect cell culture supernatants at the end of the incubation period.
-
Measure the amount of virus released using a Reverse Transcriptase (RT) Activity Assay.
-
Calculate the percentage of viral inhibition for each concentration relative to the vehicle control.
-
Use non-linear regression analysis to determine the 50% effective concentration (EC50).
-
2. Protocol: Cytotoxicity Assay (MTT Assay)
This assay should be run in parallel with the inhibition assay on uninfected cells.[5]
-
Cell Preparation: Seed MDM in a 96-well plate at the same density as the inhibition assay.
-
Compound Treatment: Add the same serial dilutions of this compound (and vehicle control) to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
MTT Addition: Add MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 3-5 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression to determine the 50% toxic concentration (TC50).
Visualizations
Caption: Mechanism of this compound targeting viral viroporins to inhibit virus release.
References
- 1. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotron.com.au [biotron.com.au]
- 9. A novel Hepatitis C virus p7 ion channel inhibitor, BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
Addressing off-target effects of BIT-225 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIT-225. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a viroporin inhibitor. Its primary mechanism of action is to block the ion channel activity of viral proteins, specifically the Vpu protein of HIV-1, the p7 protein of Hepatitis C virus (HCV), and the envelope (E) protein of SARS-CoV-2.[1][2] By inhibiting these viroporins, this compound interferes with viral assembly and release from infected cells.[1][3]
Q2: What are the known on-target effects of this compound in HIV-1 infected cells?
In HIV-1 infected monocyte-derived macrophages (MDM), this compound has been shown to be a late-phase inhibitor of the viral life cycle.[1][4] It does not interfere with viral integration or the function of reverse transcriptase and protease enzymes.[1][4] Its inhibition of the Vpu ion channel leads to a significant reduction in the release of new viral particles.[1][4] Furthermore, the virus produced in the presence of this compound has been shown to be less infectious.[1][4]
Q3: Has this compound shown activity against viruses other than HIV-1?
Yes, this compound has demonstrated a broad-spectrum antiviral activity. It has shown efficacy against the p7 viroporin of the Hepatitis C virus (HCV) and the E protein viroporin of SARS-CoV-2.[2]
Q4: What is the safety and tolerability profile of this compound in clinical trials?
Phase 2 clinical trials for HIV-1 have shown that this compound is generally safe and well-tolerated when administered with standard antiretroviral therapy (cART).[5][6][7][8] Observed adverse events have been of mild severity and similar in incidence to those reported in previous trials.[6][7][8] A Phase 2 trial for COVID-19 also met its primary safety and tolerability endpoint.[9][10]
Troubleshooting Guide: Addressing Potential Off-Target Effects
While this compound has a demonstrated selectivity for viral viroporins over at least one host cell ion channel (TMEM16A), all small molecule inhibitors have the potential for off-target effects.[11] This section provides guidance on how to investigate and mitigate potential off-target effects in your experiments.
Q5: My cells are showing signs of cellular stress (e.g., apoptosis, changes in morphology) after treatment with this compound, even at concentrations that should be non-toxic. What could be the cause and how can I investigate it?
While this compound has a high therapeutic index, unexpected cellular stress could be due to off-target effects, particularly in sensitive cell lines or with prolonged exposure. Viroporins are known to modulate host cell stress responses, and an inhibitor could potentially have unintended consequences on these pathways.[12][13][14][15]
Possible Causes and Investigation Strategies:
-
Induction of Apoptosis: Some viroporins are known to induce apoptosis.[12][14] It is possible that modulating viroporin-like activities could have unintended effects on programmed cell death pathways.
-
Mitochondrial Dysfunction and Oxidative Stress: Viroporins can impact mitochondrial function and lead to the production of reactive oxygen species (ROS).[13] An inhibitor might inadvertently affect these processes.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Disruption of ion homeostasis in the ER and Golgi, a known function of some viroporins, can trigger the UPR.[15]
Experimental Protocols to Investigate Cellular Stress:
| Parameter to Measure | Recommended Assay | Principle |
| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. |
| Mitochondrial Membrane Potential | JC-1 Staining | JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, it remains in its monomeric form and fluoresces green. |
| Reactive Oxygen Species (ROS) | DCFDA/DHE Staining | Dichlorodihydrofluorescein diacetate (DCFDA) or Dihydroethidium (DHE) are fluorescent probes that are oxidized in the presence of ROS to yield fluorescent products. |
| Unfolded Protein Response (UPR) Activation | Western Blot for UPR markers (e.g., p-eIF2α, ATF4, CHOP, spliced XBP1) | Measures the protein levels of key mediators of the three branches of the UPR signaling pathway. |
Q6: I am observing unexpected changes in immune cell populations or inflammatory markers in my experiments. Could this be an off-target effect of this compound?
This compound has demonstrated immunomodulatory effects in clinical trials, which are thought to be linked to its on-target activity against Vpu in HIV-infected cells.[16][17][18][19] However, it is important to consider and rule out direct off-target effects on immune signaling pathways in uninfected cells if your experimental observations are inconsistent with the expected mechanism.
Observed Immunomodulatory Effects in HIV-1 Clinical Trials:
| Immune Cell Population/Marker | Observed Change with this compound Treatment | Reference |
| NK cells | Increased levels | [6][17][18] |
| T-regulatory cells | Changes in levels | [18] |
| Activated CD4+ and CD8+ T cells | Increased levels | [16][17] |
| Soluble CD163 (sCD163) | Decreased levels (marker of monocyte/macrophage activation) | [16][17] |
| Interleukin 21 (IL-21) | Increased levels | [16][17] |
Troubleshooting Workflow for Unexpected Immunomodulatory Effects:
Caption: Troubleshooting workflow for unexpected immunomodulatory effects.
Q7: How can I design my experiments to include appropriate controls for potential off-target effects of this compound?
Incorporating proper controls is crucial for distinguishing on-target from off-target effects.
Recommended Controls:
-
Use a Virus Lacking the Target Viroporin: As demonstrated in studies with an HIV-2 strain that lacks the vpu gene, this compound shows no antiviral activity, confirming its specificity for Vpu in this context.[1] If feasible for your viral system, use a mutant virus that does not express the target viroporin.
-
Include a Structurally Unrelated Inhibitor: Use an inhibitor with a different mechanism of action for the same virus to see if the observed cellular phenotype is specific to this compound.
-
Dose-Response Curves: Establish a clear dose-response relationship for both the antiviral activity and any potential off-target effect. A significant separation between the effective concentration (EC50) for antiviral activity and the concentration at which off-target effects are observed is a good indicator of specificity.
-
Test in Multiple Cell Lines: Off-target effects can be cell-type specific. Confirming your findings in more than one relevant cell line can provide more robust data.
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol is adapted from studies assessing this compound cytotoxicity.[4]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the intended experimental concentrations. Also include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells. Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (TC50) can be determined by non-linear regression analysis.
Protocol 2: Western Blot for Cellular Stress Markers
-
Cell Lysis: After treating cells with this compound or a vehicle control for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the cellular stress markers of interest (e.g., cleaved caspase-3 for apoptosis; p-eIF2α, ATF4 for UPR) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathway Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target cellular stress pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 3. Viroporin - Wikipedia [en.wikipedia.org]
- 4. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotron provides update on preliminary analyses of data from BIT225 clinical trial - Biotech [biotechdispatch.com.au]
- 6. biotron.com.au [biotron.com.au]
- 7. BIT225 Phase 2 HIV Efficacy Trial Meets Primary Objectives - Biotron Limited (ASX:BIT) - Listcorp. [listcorp.com]
- 8. Biotron’s Phase 2 trial confirms BIT225 HIV treatment potential [smallcaps.com.au]
- 9. Biotron updates on BIT225-012 Phase 2 COVID-19 clinical trial - Biotech [biotechdispatch.com.au]
- 10. biotron.com.au [biotron.com.au]
- 11. biorxiv.org [biorxiv.org]
- 12. Viroporins: Structure, function, and their role in the life cycle of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viroporins Manipulate Cellular Powerhouses and Modulate Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Functions of Viroporins in the Viral Life Cycle and Their Regulation of Host Cell Responses [frontiersin.org]
- 15. Viroporins, a new target for fighting viral infections – Biofísica [biofisica.info]
- 16. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotron.com.au [biotron.com.au]
- 18. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]
- 19. Biotron says BIT225-011 meets objectives in HIV efficacy trial - Biotech [biotechdispatch.com.au]
Stability of BIT-225 in different experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of BIT-225 in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1] Ensure the DMSO is of high purity and anhydrous to minimize degradation of the compound.
Q2: How should I store this compound for optimal stability?
A2: For long-term storage, this compound should be stored as a solid powder at -20°C.[1][2] Under these conditions, it is expected to be stable for months. For short-term storage, such as during shipping, the compound is stable at ambient temperature for a few weeks.[1][3] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the chemical stability of the guanidinium group in this compound?
A3: The guanidinium cation is generally a highly stable group in aqueous solutions due to resonance stabilization and efficient solvation by water molecules.[4] However, it is a weak acid (pKa of ~13.6) and can be deprotonated by strong bases.[5] Therefore, exposure to highly alkaline conditions (pH > 12) should be avoided to prevent potential degradation or changes in the compound's properties.
Q4: In which experimental buffers can I use this compound?
Troubleshooting Guide
Issue: I am observing a loss of this compound activity in my experiment.
This could be due to several factors related to the stability of the compound. Below is a troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for investigating loss of this compound activity.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method to determine the stability of this compound in a specific buffer over time.
-
Preparation of this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the experimental buffer to be tested to a final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Divide the working solution into aliquots for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots at the desired experimental temperature (e.g., room temperature, 37°C). Protect from light if the compound is known to be light-sensitive.
-
-
Sample Collection and Storage:
-
At each time point, take one aliquot and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][7][8]
-
The percentage of this compound remaining at each time point relative to the t=0 sample indicates the stability of the compound in the tested buffer.
-
Caption: General workflow for assessing the stability of this compound in a given buffer.
Data on Buffer Compatibility
While quantitative stability data for this compound is not publicly available, the following table summarizes buffers commonly used in relevant experimental contexts. It is recommended to empirically test the stability of this compound in your chosen buffer system using the protocol provided above.
| Buffer | Typical pH Range | Common Use in Relevant Assays | Potential Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Widely used in cell culture and virology for washing and dilution.[9] | Generally considered compatible with many small molecules. |
| Cell Culture Media (e.g., DMEM, MEM, RPMI) | 7.2 - 7.4 | Used as the base for in-vitro antiviral and cytotoxicity assays. These media contain salts, amino acids, and vitamins.[10] | The complex composition could potentially interact with the test compound. |
| Tris-HCl | 7.0 - 9.0 | A common buffer in biochemistry and molecular biology. | The pH of Tris buffers is sensitive to temperature changes. |
| HEPES | 6.8 - 8.2 | Often used in cell culture applications due to its lower pH dependence on temperature compared to Tris. | Generally well-tolerated in biological systems. |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Used in specific applications like ELISA coating.[11] | The alkaline pH may not be suitable for this compound due to the potential for deprotonation of the guanidinium group.[5] |
References
- 1. BIT225 | CAS 917909-71-8 | Sun-shinechem [sun-shinechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Liquid-vapor interfacial properties of aqueous solutions of guanidinium and methyl guanidinium chloride: influence of molecular orientation on interface fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. woah.org [woah.org]
How to prevent BIT-225 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of BIT-225 to prevent precipitation in stock solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from stock solutions can compromise experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: My this compound has precipitated out of my stock solution.
This is a common issue that can arise from several factors related to solvent choice, concentration, storage, and handling. Follow the steps below to identify the cause and resolve the problem.
Step 1: Initial Dissolution Protocol
Ensure you are following the correct procedure for dissolving this compound. Incomplete initial dissolution is a primary cause of subsequent precipitation.
Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Acclimatize: Bring the vial of powdered this compound and a sealed bottle of anhydrous, high-purity dimethyl sulfoxide (DMSO) to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.
-
Calculation Example: this compound has a molecular weight of 293.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 0.293 mg of this compound.
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear. A clear solution is critical to prevent seeding of precipitation.
-
Visual Inspection: Before storage, hold the vial against a light source to confirm that all solid material has dissolved.
Step 2: Storage and Handling
Improper storage and handling can lead to precipitation over time.
-
Storage Temperature: Store stock solutions at -80°C for long-term stability (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable.[1] The powdered form of this compound should be stored at -20°C.[2]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into single-use volumes.
-
Moisture Control: Use anhydrous DMSO and keep stock solution vials tightly sealed to prevent the absorption of atmospheric moisture, which can decrease the solubility of hydrophobic compounds.
Step 3: Dilution into Aqueous Media
Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. This is due to the poor solubility of many organic compounds in water.
Recommended Procedure for Diluting this compound Stock Solution:
-
Pre-warm the Medium: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Stepwise Dilution: Instead of adding the this compound stock solution directly into the final volume of the aqueous medium, perform an intermediate dilution. a. In a sterile tube, add a small volume of the pre-warmed medium. b. While gently vortexing or swirling the tube, add the required volume of the this compound DMSO stock solution. c. Add this intermediate dilution to the final volume of the experimental medium and mix thoroughly.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available data, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. A concentration of 10 mM in DMSO has been successfully used and is commercially available.[1]
Q2: What is the maximum solubility of this compound in DMSO or other solvents?
Q3: Can I use solvents other than DMSO to prepare my this compound stock solution?
A3: While DMSO is the recommended solvent, other organic solvents like ethanol may be used. However, the solubility of this compound in these solvents has not been reported. If you need to use an alternative solvent, it is crucial to perform a solubility test with a small amount of the compound first.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: For long-term storage (up to 6 months), aliquots of this compound stock solution in DMSO should be stored at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[1] Always protect the solution from light and moisture. The powdered form of this compound is stable when stored at -20°C.[2]
Q5: My this compound precipitated after a freeze-thaw cycle. What should I do?
A5: Repeated freeze-thaw cycles can promote precipitation. It is best to aliquot your stock solution into single-use volumes to avoid this. If you observe precipitation in a previously frozen stock, you can try to redissolve the compound by gently warming the vial to room temperature and sonicating for 5-10 minutes. Always visually inspect the solution to ensure it is completely clear before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q6: What should I do if my this compound precipitates when I add it to my cell culture medium?
A6: This is likely due to the low aqueous solubility of this compound. To prevent this, use a stepwise dilution method as described in the troubleshooting guide. Ensure your cell culture medium is at 37°C before adding the this compound solution. Also, ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Source |
| EC50 (HIV-1) | 2.25 ± 0.23 µM | Monocyte-Derived Macrophages (MDM) | MedchemExpress |
| TC50 | 284 µM | Monocyte-Derived Macrophages (MDM) | MedchemExpress |
| Recommended Stock Concentration | 10 mM | DMSO | MedchemExpress |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | N/A | MedchemExpress[1] |
| Storage (Powder) | -20°C | N/A | DC Chemicals[2] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in Anhydrous DMSO
Materials:
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This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
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Sterile, chemical-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
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Sonicator water bath
Methodology:
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Bring the this compound powder and the sealed vial of anhydrous DMSO to room temperature inside a desiccator to prevent moisture condensation.
-
In a chemical fume hood, weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, weigh 0.293 mg of this compound.
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Transfer the weighed powder to a sterile vial.
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the vial vigorously for at least 2 minutes.
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Visually inspect the solution for any undissolved particles.
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If particulates are present, place the vial in a sonicator water bath and sonicate for 5-10 minutes.
-
Repeat the visual inspection to ensure the solution is completely clear.
-
Aliquot the stock solution into single-use, sterile, and tightly sealed tubes.
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Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Signaling Pathway and Workflow Diagrams
Logical Relationship for Stock Solution Preparation
References
Refinement of BIT-225 treatment protocols for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BIT-225 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) Vpu.[1] Vpu is an accessory protein that facilitates the release of new virus particles from infected cells.[2][3] this compound specifically targets the ion channel activity of Vpu, which is crucial for the assembly and budding of new virions, particularly in macrophage reservoir cells.[4][5][6] By inhibiting Vpu, this compound leads to the production of replication-incompetent virus particles and reduces viral dissemination.[4][7]
Q2: In which cell types is this compound most effective?
A2: this compound demonstrates the most pronounced antiviral effect in cells of the myeloid lineage, particularly monocyte-derived macrophages (MDMs).[6] These cells constitute a key reservoir for HIV-1, and by targeting them, this compound aims to reduce the seeding and re-seeding of the viral reservoir.[6] While it does show some activity in T-cells, it is generally at higher concentrations.[8]
Q3: What are the known effects of this compound in combination with antiretroviral therapy (ART)?
A3: In clinical trials, this compound in combination with standard ART has been shown to be generally safe and well-tolerated.[1] While it may not significantly accelerate the decline of plasma HIV-1 RNA beyond that of effective ART alone, it has demonstrated unique immunological benefits.[9] These include a significant reduction in the macrophage activation marker sCD163, an initial increase in activated CD8+ T-cells, and a sustained delay in the decline of activated CD4+ T-cells.[9][10] These findings suggest that this compound may help modulate the immune response and target viral reservoirs that are not effectively cleared by ART alone.[7][11]
Q4: Has this compound shown efficacy against drug-resistant HIV-1 strains?
A4: In vitro studies have indicated that this compound has broad-spectrum activity against various clinical isolates, including selected drug-resistant strains of HIV-1.[6] It has also shown additive or synergistic effects when combined with other classes of antiretroviral drugs.[6]
Q5: What is the recommended in vitro concentration range for this compound in long-term studies?
A5: Based on in vitro studies, the 50% effective concentration (EC50) of this compound in infected monocyte-derived macrophages is approximately 2.25 µM.[8][12][13] For long-term experiments, a concentration of 10 µM has been shown to provide sustained inhibition of virus production for at least 7 days after a single dose.[8] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected viral inhibition in vitro.
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Question: I am not observing the expected level of HIV-1 inhibition in my macrophage cultures treated with this compound. What could be the cause?
-
Answer:
-
Cell Culture Conditions: Ensure optimal health and viability of your primary monocyte-derived macrophages (MDMs). Variability in donors and differentiation protocols can impact susceptibility to infection and drug efficacy.[14]
-
Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Although generally stable, prolonged storage or improper handling could reduce its potency.
-
Assay Timing: this compound acts on the late stages of the viral life cycle (assembly and budding).[8] Ensure your experimental timeline allows for the detection of these effects. For example, measuring viral release over several days post-infection is more informative than at very early time points.
-
Viral Strain: While this compound has broad activity, its efficacy can vary slightly between different HIV-1 strains.[6] Confirm the susceptibility of your specific viral isolate to this compound.
-
Control Check: Verify that your positive and negative controls are behaving as expected. This will help to rule out issues with the assay itself, such as problems with the reverse transcriptase or p24 ELISA kits.
-
Issue 2: High background or false positives in the Reverse Transcriptase (RT) assay.
-
Question: My RT assay is showing high background signal in both treated and untreated wells. How can I troubleshoot this?
-
Answer:
-
Reagent Contamination: Ensure all reagents and consumables for the RT assay are free from contamination. Use fresh, high-quality reagents and dedicated pipettes.
-
Cellular Debris: Cellular debris in the supernatant can sometimes interfere with the RT assay. Consider a brief centrifugation of the supernatant before performing the assay to pellet any debris.
-
Incomplete Lysis: Ensure complete lysis of the viral particles as per the manufacturer's protocol to release the reverse transcriptase enzyme.
-
Washing Steps: Inadequate washing during the ELISA procedure can lead to high background. Ensure all washing steps are performed thoroughly.
-
Kit-Specific Issues: Refer to the troubleshooting section of your specific RT assay kit for guidance on potential issues related to that kit.
-
Issue 3: Discrepancies between different antiviral assays (e.g., RT assay vs. p24 assay).
-
Question: I am seeing a reduction in viral particles with the RT assay, but the p24 antigen levels are not decreasing proportionally. Why might this be?
-
Answer:
-
Mechanism of Action: this compound can lead to the production of defective or non-infectious virus particles.[7][9] These particles may still contain p24 antigen, which would be detected by a p24 ELISA, but they would have reduced or no reverse transcriptase activity. This discrepancy can be an indicator of the drug's mechanism of action.
-
Assay Sensitivity: The RT and p24 assays have different sensitivities and dynamic ranges. Ensure that your sample dilutions are within the linear range of both assays for accurate comparison.
-
Sample Handling: Repeated freeze-thaw cycles of supernatant samples can affect the integrity of viral particles and the activity of the RT enzyme more than the stability of the p24 antigen.
-
Issue 4: Observed cytotoxicity at higher concentrations of this compound.
-
Question: I am observing a decrease in cell viability in my macrophage cultures at higher concentrations of this compound. How can I address this?
-
Answer:
-
Toxicity Profile: this compound has a high in vitro therapeutic index, with a 50% toxic concentration (TC50) reported to be around 284 µM in infected MDMs.[8][12][13] However, cytotoxicity can be cell-type and donor-dependent.
-
Dose-Response: It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.
-
MTT Assay: Use a standard cytotoxicity assay, such as the MTT assay, to quantify the effect of this compound on cell viability in parallel with your antiviral assays.
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Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and is not contributing to cytotoxicity.
-
Data Presentation
Table 1: In Vitro Efficacy and Toxicity of this compound in Monocyte-Derived Macrophages (MDMs)
| Parameter | Value | Cell Type | Virus Strain | Citation |
| EC50 | 2.25 ± 0.23 µM | Infected MDMs | HIV-1Ba-L | [8][12][13] |
| TC50 | 284 µM | Infected MDMs | HIV-1Ba-L | [8][12][13] |
| Selectivity Index | 126 | Infected MDMs | HIV-1Ba-L | [8][12][13] |
Table 2: Summary of Key Immunological Outcomes from a Phase 2 Clinical Trial of this compound with ART
| Immunological Marker | Outcome in this compound + ART Group vs. Placebo + ART Group | Significance | Citation |
| Soluble CD163 (sCD163) | Significantly greater reduction from baseline | p < 0.05 | [9][10] |
| Activated CD8+ T-cells | Statistically significant initial rise | p < 0.05 | [9][10] |
| Activated CD4+ T-cells | Statistically significant sustained delay in decline | p < 0.01 | [9][10] |
Experimental Protocols
1. Monocyte-Derived Macrophage (MDM) Culture and HIV-1 Infection
This protocol is a generalized procedure based on methodologies cited in this compound research.
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Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
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Differentiation: Seed purified monocytes in 48-well plates at a density of 2 x 105 cells/well in DMEM supplemented with 10% heat-inactivated human AB serum, L-glutamine, and gentamicin. Culture for 7-10 days to allow differentiation into macrophages.
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Infection: Infect the differentiated MDMs with a CCR5-tropic HIV-1 strain (e.g., HIV-1Ba-L) at a multiplicity of infection (MOI) of 0.01 to 0.1. After 4-6 hours of incubation, wash the cells to remove the viral inoculum and replace with fresh culture medium.
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This compound Treatment: Add this compound at the desired concentrations to the infected cultures. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
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Supernatant Collection: Collect supernatant samples at various time points post-infection (e.g., days 3, 7, 10, 14) for viral quantification assays.
2. Reverse Transcriptase (RT) Activity Assay
This protocol outlines a colorimetric RT assay for quantifying viral production.
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Principle: This assay measures the activity of the HIV-1 RT enzyme in the culture supernatant, which correlates with the amount of virus present.
-
Procedure:
-
Coat a 96-well plate with poly(A).
-
Lyse the virus in the collected supernatant samples.
-
Add the lysed samples to the coated wells. The RT enzyme will use the poly(A) template to synthesize DNA, incorporating DIG-labeled dUTPs.
-
Detect the incorporated DIG-dUTP using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
-
Quantify the RT activity by comparing the absorbance of the samples to a standard curve generated with a known amount of recombinant HIV-1 RT.
-
3. p24 Antigen Capture ELISA
This protocol describes the quantification of the HIV-1 p24 capsid protein.
-
Principle: This is a sandwich ELISA that measures the concentration of the p24 antigen in the culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a monoclonal antibody specific for HIV-1 p24.
-
Add the collected supernatant samples to the wells.
-
Add a biotinylated polyclonal anti-p24 antibody.
-
Add streptavidin-HRP conjugate.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
Determine the p24 concentration from a standard curve generated with recombinant p24 antigen.
-
4. MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Procedure:
-
Culture MDMs in a 96-well plate with varying concentrations of this compound for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization
Caption: Mechanism of this compound action on HIV-1 Vpu in macrophages.
Caption: Experimental workflow for a long-term this compound in vitro study.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying HIV-1 Vpu-mediated viral egress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biotron.com.au [biotron.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotron.com.au [biotron.com.au]
- 7. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotron.com.au [biotron.com.au]
- 10. HIV-1 Vpu Promotes Release and Prevents Endocytosis of Nascent Retrovirus Particles from the Plasma Membrane | PLOS Pathogens [journals.plos.org]
- 11. Biotron provides update on preliminary analyses of data from BIT225 clinical trial - Biotech [biotechdispatch.com.au]
- 12. journals.asm.org [journals.asm.org]
- 13. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monocyte-derived macrophages and myeloid cell lines as targets of HIV-1 replication and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viral Resistance to BIT-225
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential resistance to the antiviral compound BIT-225 in viral strains. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule antiviral compound that functions as a viroporin inhibitor. It targets and blocks the ion channel activity of specific viral proteins, interfering with the late stages of the viral life cycle, specifically viral assembly and release.
-
In HIV-1 , this compound targets the Vpu protein . By inhibiting the ion channel function of Vpu, this compound disrupts the release of new virions from infected cells, particularly from macrophage reservoirs.[1]
-
In Hepatitis C Virus (HCV) , this compound targets the p7 protein , which is essential for the assembly and release of infectious HCV particles.[2]
-
In SARS-CoV-2 , this compound has been shown to inhibit the ion channel activity of the Envelope (E) protein , which plays a crucial role in viral pathogenesis and the host inflammatory response.
Q2: Against which viral strains is this compound active?
A2: this compound has demonstrated broad-spectrum activity against a range of viral strains.
-
HIV-1: Active against various clades and even strains that are resistant to other classes of antiretroviral drugs.[1][3]
-
HCV: Shows pan-genotypic activity.[2]
-
SARS-CoV-2: In vitro studies have shown similar efficacy against multiple variants of concern.
Q3: Has resistance to this compound been observed in clinical or preclinical studies?
A3: To date, there is a high barrier to the development of resistance to this compound. In a phase 2 clinical trial involving HCV-infected patients, sequencing of the p7 viral gene revealed that no this compound-resistant variants were selected during the course of therapy. This suggests a high genetic barrier to resistance for HCV. For HIV-1 and SARS-CoV-2, while this compound has been shown to be effective against a variety of strains, specific resistance-conferring mutations have not been reported in the literature.
Q4: What is the synergistic potential of this compound with other antiviral drugs?
A4: In vitro studies have shown that this compound can have additive or synergistic effects when used in combination with other classes of antiviral drugs. For instance, in HIV-1 infected macrophages, it has shown synergistic inhibition of viral replication when combined with other licensed antiretroviral inhibitors.[3] This suggests that this compound could be a valuable component of combination therapies, potentially reducing the likelihood of resistance development to any single agent.
Troubleshooting Guide: Investigating Suspected this compound Resistance
This guide is for researchers who observe a decrease in the efficacy of this compound in their experimental systems and suspect the emergence of viral resistance.
Problem: Reduced antiviral activity of this compound in an in vitro or in vivo model.
Step 1: Confirm the observation.
-
Repeat the experiment with a fresh preparation of this compound and newly thawed viral stocks and cells to rule out issues with compound stability, viral titer, or cell health.
-
Include a positive control antiviral agent with a known mechanism of action to ensure the assay is performing as expected.
Step 2: Determine the phenotypic resistance profile.
-
Perform a dose-response assay to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound against the suspected resistant virus and compare it to the parental (wild-type) virus. A significant increase in the EC50/IC50 value for the suspected resistant virus is indicative of phenotypic resistance.
Step 3: Identify potential resistance mutations through genotypic analysis.
-
Sequence the gene encoding the target viroporin (Vpu for HIV-1, p7 for HCV, or E protein for SARS-CoV-2) from both the parental and the suspected resistant viral populations.
-
Compare the sequences to identify any amino acid substitutions that are present in the resistant virus but absent in the parental virus.
Step 4: Confirm the role of identified mutations.
-
Use reverse genetics (site-directed mutagenesis) to introduce the identified mutation(s) into a wild-type viral background.
-
Perform phenotypic assays with the engineered mutant virus to confirm that the specific mutation(s) confer resistance to this compound.
Step 5: Characterize the fitness of the resistant virus.
-
Perform viral growth kinetics assays to compare the replication capacity of the resistant virus to the wild-type virus in the absence of the drug. Resistance mutations can sometimes come at a fitness cost to the virus.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Various Viral Strains
| Virus | Target Protein | Cell Type | Assay Type | EC50 / IC50 (µM) | Reference(s) |
| HIV-1 (Ba-L) | Vpu | MDM | RT activity | 2.25 ± 0.23 | [1] |
| HCV (J6/JFH) | p7 | Huh-7.5 | Infectivity | ~10 (IC90) | |
| HCV (SA13/JFH) | p7 | Huh-7.5 | Infectivity | ~30 (IC90) | |
| SARS-CoV-2 (WA1) | E protein | Vero-E6 | qRT-PCR | ~2.5 | |
| SARS-CoV-2 (Delta) | E protein | Vero-E6 | qRT-PCR | ~4.8 |
Note: EC50/IC50 values can vary depending on the specific assay conditions, cell line, and viral strain used.
Experimental Protocols
1. Plaque Reduction Assay for Phenotypic Susceptibility Testing
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayers of susceptible host cells in 6-well or 12-well plates.
-
Viral stock with a known titer (plaque-forming units per mL, PFU/mL).
-
Serial dilutions of this compound.
-
Culture medium.
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
Fixative (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (typically 100-200 PFU per well).
-
After a 1-2 hour adsorption period, remove the viral inoculum.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a "no drug" control.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-10 days, depending on the virus).
-
Once plaques are visible, fix the cells with the fixative solution.
-
Stain the cell monolayers with the staining solution and then wash to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
2. Genotypic Analysis by Sanger Sequencing
This protocol outlines the general steps for sequencing the viral target gene to identify potential resistance mutations.
Materials:
-
Viral RNA or DNA extracted from both wild-type and suspected resistant virus populations.
-
Primers specific for the target gene (e.g., Vpu, p7, or E protein).
-
Reverse transcriptase (for RNA viruses).
-
Taq polymerase for PCR.
-
PCR purification kit.
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer.
Procedure:
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the viral RNA using a reverse transcriptase and a gene-specific or random primer.
-
PCR Amplification: Amplify the target gene from the cDNA (or viral DNA) using gene-specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Perform cycle sequencing reactions using the purified PCR product as a template and forward and reverse sequencing primers.
-
Sequence Analysis: Purify the sequencing reaction products and analyze them on a capillary electrophoresis sequencer.
-
Sequence Comparison: Align the nucleotide and deduced amino acid sequences from the wild-type and suspected resistant viruses to identify mutations.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating suspected this compound resistance.
References
Adjusting for BIT-225 protein binding in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BIT-225, a novel viroporin inhibitor. The information is tailored for scientists and drug development professionals engaged in in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class viroporin inhibitor. It primarily targets and blocks the ion channel activity of specific viral proteins, which are crucial for the assembly and release of new virus particles from infected cells. In Human Immunodeficiency Virus Type 1 (HIV-1), it targets the Vpu protein.[1][2][3] For Hepatitis C Virus (HCV), it inhibits the p7 protein.[4][5][6][7] More recently, it has also been shown to inhibit the envelope (E) protein viroporin of SARS-CoV-2.[8][9][10] By blocking these viroporins, this compound disrupts the viral life cycle at a late stage, reducing the release of infectious virions.[1]
Q2: In which viral infections has this compound shown activity?
A2: this compound has demonstrated antiviral activity against a range of viruses, including:
-
HIV-1: Particularly effective in inhibiting virus release from myeloid lineage cells like macrophages and dendritic cells.[1][3][11]
-
Hepatitis C Virus (HCV): Shows pan-genotypic activity by targeting the p7 protein.[4][5]
-
SARS-CoV-2: Inhibits the E protein viroporin, reducing viral replication and inflammation in preclinical models.[8][9][10][12]
Q3: What are the key quantitative parameters I should be aware of when designing my experiments?
A3: Key in vitro parameters for this compound in HIV-1-infected monocyte-derived macrophages (MDM) are summarized in the table below. These values are crucial for determining appropriate experimental concentrations.
| Parameter | Value | Cell Type | Virus | Source |
| EC50 (50% Effective Concentration) | 2.25 ± 0.23 µM | MDM | HIV-1Ba-L | [1][13] |
| TC50 (50% Toxic Concentration) | 284 ± 22 µM | MDM | N/A | [1][13] |
| Selectivity Index (TC50/EC50) | 126 | MDM | N/A | [1][13] |
For SARS-CoV-2, the EC50 values in cell culture are as follows:
| Cell Line | Assay | EC50 Range | Virus Strains | Source |
| Calu-3 & Vero-E6 | qRT-PCR | 2.5 µM - 4.8 µM | 6 SARS-CoV-2 strains | [9] |
| Calu-3 & Vero-E6 | Plaque Assay | 3.4 µM - 7.9 µM | 6 SARS-CoV-2 strains | [9] |
Q4: Does this compound affect the host cell restriction factor tetherin?
A4: No. While the phenotype of this compound's action (inhibition of virus release) is similar to tetherin-mediated restriction, studies have shown that this compound does not interfere with Vpu's ability to antagonize tetherin.[14] Its mechanism is specific to inhibiting the viroporin function of Vpu.[14]
Troubleshooting Guide
Problem 1: Suboptimal or no inhibition of HIV-1 replication in my cell culture experiment.
-
Possible Cause 1: Incorrect Cell Type.
-
Explanation: this compound's anti-HIV-1 activity is most pronounced in myeloid lineage cells, such as monocyte-derived macrophages (MDM) and dendritic cells (MDDC), which are key viral reservoirs.[1][3][11] Its efficacy may be lower in some T-cell lines.[1]
-
Solution: Ensure you are using a relevant cell model. For HIV-1, primary human MDM or MDDC are recommended to observe the maximal effect of this compound.
-
-
Possible Cause 2: Inappropriate this compound Concentration.
-
Explanation: The antiviral effect of this compound is dose-dependent.[1] Concentrations significantly below the EC50 of ~2.25 µM in MDM may not yield detectable inhibition.
-
Solution: Perform a dose-response experiment with concentrations ranging from below to above the expected EC50 (e.g., 0.5 µM to 10 µM) to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 3: Incorrect Viral Strain.
-
Explanation: this compound targets the Vpu protein of HIV-1. It has no antiviral activity against HIV-2, which lacks the vpu gene.[1][13] This can serve as a negative control in your experiments.
-
Solution: Confirm that you are using an HIV-1 strain. If your experiment allows, including an HIV-2 infection as a control can validate the specificity of this compound's action.
-
Problem 2: Observing significant cytotoxicity in my cell cultures.
-
Possible Cause 1: this compound concentration is too high.
-
Explanation: Although this compound has a high selectivity index, very high concentrations can lead to off-target effects and cytotoxicity.[1] The TC50 in MDM is approximately 284 µM.[1][13]
-
Solution: Reduce the concentration of this compound to a range that is effective but not toxic (e.g., ≤ 10 µM). Always run a parallel cytotoxicity assay (e.g., MTT or LDH assay) with uninfected cells to determine the toxicity profile in your specific cell type.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Explanation: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). Include a vehicle control (DMSO alone at the same final concentration as in the this compound treated wells) in all experiments to account for any solvent effects.
-
Problem 3: Difficulty in interpreting results from viral release assays.
-
Possible Cause 1: Assay timing is not optimal.
-
Explanation: this compound acts at a late stage of the viral life cycle, inhibiting the release of newly formed virions.[1] Effects may not be immediately apparent if assays are conducted too early after infection.
-
Solution: When measuring virus in the supernatant (e.g., via p24 ELISA or RT activity assay), collect samples at multiple time points post-infection to capture the kinetics of viral release and its inhibition. In chronically infected MDM, this compound's inhibitory effect can be observed for at least 7 days after a single dose.[1]
-
-
Possible Cause 2: The chosen assay does not measure the correct endpoint.
-
Explanation: Assays that measure early events in the viral life cycle, such as reverse transcription or integration, will not show an effect from this compound.[1][13]
-
Solution: Use assays that quantify the amount of virus released into the supernatant. A reverse transcriptase (RT) activity assay is a suitable method.[1]
-
Experimental Protocols & Visualizations
Protocol: In Vitro HIV-1 Inhibition Assay in Monocyte-Derived Macrophages (MDM)
This protocol is adapted from methodologies described in studies on this compound.[1]
-
Isolation and Culture of MDM:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using CD14+ magnetic beads.
-
Culture monocytes in DMEM supplemented with 10% heat-inactivated human AB serum, 1% penicillin-streptomycin, and 10 ng/mL of M-CSF for 7-14 days to allow differentiation into macrophages.
-
-
Infection of MDM:
-
Adhere differentiated MDM to 48-well plates.
-
Infect the cells with a macrophage-tropic strain of HIV-1 (e.g., HIV-1Ba-L) at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Allow infection to proceed for 4-6 hours, then wash the cells to remove the inoculum.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On day 7 post-infection, add fresh culture medium containing the desired final concentrations of this compound (e.g., serial dilutions from 10 µM down to 0.1 µM).
-
Include a vehicle control (DMSO only) and a positive control (e.g., a reverse transcriptase inhibitor).
-
-
Quantification of Viral Release:
-
Collect supernatant samples at various time points (e.g., days 3, 5, and 7 post-treatment).
-
Quantify the amount of virus in the supernatant using a standard reverse transcriptase (RT) activity assay.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Diagrams
Caption: Mechanism of this compound action in HIV-1 infected macrophages.
Caption: Workflow for assessing this compound efficacy against HIV-1 in vitro.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
- 1. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotron study of lead Hepatitis C drug shows virus undetectable in patients after three months: 'First-in-class, new mode of action drug, Novel p7 inhibitor with the potential to increase the potency of current anti-HCV therapy' - 'BIT225 is a novel antiviral compound that inhibits the viroporin function of HIV-1 Vpu and HCV p7.....and a potentially useful agent to target cellular viral reservoirs' [natap.org]
- 3. biotron.com.au [biotron.com.au]
- 4. biotron.com.au [biotron.com.au]
- 5. BIT225 drug found effective against hepatitis C virus - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 7. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 10. biotron.com.au [biotron.com.au]
- 11. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotron's BIT225 effective against COVID-19 in animal study - Biotech [biotechdispatch.com.au]
- 13. researchgate.net [researchgate.net]
- 14. The HIV-1 Vpu viroporin inhibitor BIT225 does not affect Vpu-mediated tetherin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Situ Target Engagement of BIT-225: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of target engagement for the viroporin inhibitor, BIT-225. We will delve into the methodologies used to confirm its interaction with viral ion channels in situ and compare these approaches with those used for other notable viroporin inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.
This compound: Mechanism of Action and Primary Viral Targets
This compound is a novel small molecule drug developed by Biotron Limited that functions by inhibiting the ion channel activity of viral proteins known as viroporins. These proteins are crucial for various stages of the viral life cycle, including entry, replication, assembly, and release. By blocking these channels, this compound disrupts viral replication and propagation.
The primary validated targets of this compound include:
-
HIV-1 Vpu: The viral protein U (Vpu) of Human Immunodeficiency Virus 1 is a transmembrane protein that forms an ion channel. This compound has been shown to block this channel, which is particularly important for viral replication in macrophages.
-
SARS-CoV-2 E Protein: The envelope (E) protein of SARS-CoV-2 is a viroporin that plays a critical role in the virus's life cycle. This compound has demonstrated inhibitory activity against the ion channel formed by the E protein.
-
HCV p7: The p7 protein of the Hepatitis C Virus is another viroporin that this compound has been shown to inhibit.
In Situ Validation of this compound Target Engagement
Confirming that a drug binds to its intended target within a living cell, or in situ, is a critical step in drug development. For this compound, several key experimental approaches have been employed to validate its engagement with its viroporin targets.
Electrophysiological Assays
Electrophysiology provides a direct measure of ion channel function and its inhibition.
This in vitro technique reconstitutes the viral ion channel in an artificial lipid membrane, allowing for direct measurement of ion flow.
Quantitative Data Summary
| Assay Component | Description | Result with this compound |
| Target | Synthetic peptide of HIV-1 Vpu transmembrane domain | - |
| System | Planar phospholipid bilayer | - |
| Measurement | Ion current | Inhibition of Vpu-mediated ion current |
| Concentration | 40 µM | Significant block of ion channel activity[1] |
| EC50 | 2.25 ± 0.23 µM (in HIV-1 infected MDM) | -[1] |
Experimental Protocol:
-
A synthetic peptide corresponding to the transmembrane domain of HIV-1 Vpu is reconstituted into a planar phospholipid bilayer.
-
The formation of ion channels is observed by measuring the electrical current across the bilayer.
-
This compound is added to the system, and the change in ion current is recorded to determine the extent of channel blockade.
Xenopus laevis oocytes are a widely used system for expressing and studying ion channels.
Quantitative Data Summary
| Assay Component | Description | Result with this compound |
| Target | SARS-CoV-2 E protein | - |
| System | Xenopus laevis oocytes | - |
| Measurement | Membrane potential and current-voltage relationship | Inhibition of E protein-mediated ion currents[2][3][4] |
| Concentration | 10 µM | Significant reduction in ion channel activity[2][3][4] |
Experimental Protocol:
-
Messenger RNA (mRNA) encoding the SARS-CoV-2 E protein is injected into Xenopus oocytes.
-
The oocytes are incubated to allow for protein expression and insertion into the cell membrane.
-
Two-electrode voltage clamp is used to measure the ion currents across the oocyte membrane.
-
This compound is applied to the oocytes, and the change in ion current is measured to quantify the inhibition of the E protein channel.
Cell-Based Assays
These assays assess target engagement within the context of a living cell.
BRET is a powerful technique to study protein-protein interactions in live cells. In the context of this compound, it was used to demonstrate the specificity of its action on the Vpu viroporin function, rather than its interaction with the host protein tetherin.
Quantitative Data Summary
| Assay Component | Description | Result with this compound |
| Proteins of Interest | Vpu fused to eYFP (acceptor) and Tetherin fused to RLuc (donor) | - |
| System | 293T cells | - |
| Measurement | BRET ratio | No significant change in the Vpu-tetherin interaction[1][5] |
| BRET Ratio (Control) | ~52[1] | - |
| BRET Ratio (this compound) | ~51[1] | - |
Experimental Protocol:
-
Plasmids encoding Vpu fused to an energy acceptor (e.g., eYFP) and tetherin fused to an energy donor (e.g., Renilla luciferase, RLuc) are co-transfected into cells.
-
The cells are incubated to allow for protein expression.
-
The substrate for the luciferase (e.g., coelenterazine) is added, and the light emitted by both the donor and acceptor is measured.
-
The BRET ratio (acceptor emission / donor emission) is calculated. A high BRET ratio indicates close proximity of the two proteins.
-
The experiment is repeated in the presence of this compound to determine if the drug disrupts the protein-protein interaction.
Comparative Analysis with Other Viroporin Inhibitors
To provide context for the validation of this compound's target engagement, we will compare it to two other well-known viral inhibitors.
Hexamethylene Amiloride (HMA) - An Amiloride Analog
HMA is an amiloride derivative that has been shown to inhibit various viroporins, including the E protein of coronaviruses.
Target Engagement Validation:
-
Electrophysiology in Planar Lipid Bilayers: Similar to this compound, the inhibitory effect of HMA on the ion channel activity of coronavirus E proteins has been demonstrated using planar lipid bilayer systems.[6]
-
Viral Replication Assays in Cultured Cells: The antiviral activity of HMA against coronaviruses has been shown to be dependent on the presence of the E protein. In experiments with a recombinant virus lacking the E protein, HMA had no antiviral effect, providing strong evidence that the E protein is its target.[6]
Quantitative Data Summary
| Inhibitor | Target | Assay | Key Finding |
| This compound | HIV-1 Vpu | Phospholipid Bilayer | Inhibition of ion channel activity |
| HMA | Coronavirus E Protein | Planar Lipid Bilayer | Inhibition of ion channel conductance[6] |
| This compound | SARS-CoV-2 E Protein | Xenopus Oocyte Electrophysiology | Inhibition of ion currents[2][3][4] |
| HMA | Coronavirus | Plaque Assay in Cultured Cells | Antiviral activity is dependent on the E protein[6] |
Oseltamivir (Tamiflu) - A Neuraminidase Inhibitor
While not a viroporin inhibitor, oseltamivir provides a good comparison for in situ target engagement validation of an antiviral drug targeting a viral surface protein. Oseltamivir targets the neuraminidase enzyme of the influenza virus.
Target Engagement Validation:
-
Enzyme Inhibition Assays: The primary method for validating oseltamivir's target engagement is through in vitro enzyme inhibition assays using either purified neuraminidase or in the context of whole virus particles. These assays measure the reduction in the enzyme's ability to cleave its substrate in the presence of the inhibitor.[7]
-
X-ray Crystallography and Molecular Dynamics Simulations: These structural biology techniques have been used to visualize the direct binding of oseltamivir to the active site of the neuraminidase enzyme, providing atomic-level detail of the interaction.[8][9]
Quantitative Data Summary
| Inhibitor | Target | Assay | Key Finding |
| This compound | HIV-1 Vpu, SARS-CoV-2 E | Electrophysiology | Direct block of ion channel function |
| Oseltamivir | Influenza Neuraminidase | Enzyme Inhibition Assay | IC50 values in the low nanomolar range[7] |
| This compound | HIV-1 Vpu | BRET Assay | Specificity of action on viroporin function |
| Oseltamivir | Influenza Neuraminidase | X-ray Crystallography | Visualization of binding to the active site |
Visualizing the Experimental Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key experimental workflows and signaling pathways.
Caption: Workflow for the Phospholipid Bilayer Assay.
Caption: Workflow for the BRET Assay.
Caption: Simplified signaling pathway of this compound's action.
Conclusion
The validation of this compound's target engagement has been robustly demonstrated through a combination of in vitro and in situ techniques. Electrophysiological assays, such as the phospholipid bilayer and Xenopus oocyte systems, have provided direct evidence of this compound's ability to block the ion channel activity of its viral targets. Furthermore, cell-based assays like BRET have been instrumental in elucidating the specificity of its mechanism of action. When compared to the validation strategies for other viral inhibitors like HMA and oseltamivir, the approach for this compound aligns with established best practices in drug development, providing a strong foundation for its continued clinical investigation. This multi-faceted approach to target validation is crucial for de-risking drug development and ensuring the clinical success of novel antiviral therapies.
References
- 1. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism | PLOS One [journals.plos.org]
- 6. Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BIT-225 and Other HIV Entry Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of BIT-225, a novel viroporin inhibitor, and other key HIV entry inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current landscape of HIV entry inhibition, supported by experimental data and detailed methodologies.
Introduction to HIV Entry Inhibition
The entry of HIV into host cells is a complex, multi-step process that presents several attractive targets for antiretroviral therapy. This process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, followed by a conformational change that allows gp120 to bind to a coreceptor, either CCR5 or CXCR4. This dual engagement triggers a cascade of events leading to the fusion of the viral and cellular membranes, mediated by the gp41 transmembrane protein, and the subsequent release of the viral capsid into the cytoplasm.
HIV entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages. They are broadly categorized based on their specific molecular targets:
-
Attachment Inhibitors: Prevent the initial binding of gp120 to the CD4 receptor.
-
Post-Attachment Inhibitors: Bind to the CD4 receptor after gp120 attachment, preventing subsequent conformational changes.
-
CCR5 Antagonists: Block the CCR5 coreceptor, preventing its interaction with gp120.
-
Fusion Inhibitors: Interfere with the conformational changes in gp41 required for membrane fusion.
-
Capsid Inhibitors: A newer class of drugs that can interfere with multiple stages of the viral life cycle, including steps involved in entry and post-entry events.
-
Viroporin Inhibitors: A novel class targeting viral ion channels, such as Vpu in HIV-1, which are involved in viral particle assembly and release.
This guide focuses on a comparative analysis of this compound, a first-in-class viroporin inhibitor, against established and other emerging HIV entry inhibitors.
Mechanism of Action
This compound: A Vpu Viroporin Inhibitor
This compound represents a unique mechanism of action among anti-HIV drugs. It is a small molecule that targets the ion channel activity of the HIV-1 accessory protein Vpu.[1][2] Vpu is a viroporin that plays a crucial role in the late stages of the viral replication cycle, particularly in the assembly and release of new virions from infected cells, with a pronounced effect in macrophages.[2][3][4][5] By inhibiting Vpu, this compound disrupts the proper assembly and budding of new viral particles, leading to a reduction in the release of infectious virus.[1][2] This mechanism is distinct from traditional entry inhibitors that act on the initial stages of viral entry.
Figure 1: Mechanism of action of this compound.
Other HIV Entry Inhibitors
The following diagrams illustrate the mechanisms of action for other key HIV entry inhibitors, highlighting the diverse strategies employed to block viral entry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotron.com.au [biotron.com.au]
- 5. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BIT-225 and Direct-Acting Antivirals for Hepatitis C Virus
In the landscape of Hepatitis C Virus (HCV) therapeutics, the advent of direct-acting antivirals (DAAs) has revolutionized treatment, offering cure rates exceeding 95%[1][2][3]. These therapies marked a significant departure from the era of interferon-based treatments. Concurrently, novel investigational drugs such as BIT-225 have been explored, targeting different viral processes. This guide provides a comparative analysis of this compound and current DAA regimens, focusing on their mechanisms of action, clinical efficacy based on available data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targets
Direct-acting antivirals are classified based on which of the three nonstructural (NS) proteins essential for HCV replication they inhibit[1][4][5]. In contrast, this compound targets the p7 viroporin, a viral ion channel crucial for the assembly and release of new virus particles[6][7][8][9].
Direct-Acting Antivirals (DAAs): DAAs directly interfere with the HCV replication cycle by targeting key viral enzymes:
-
NS3/4A Protease Inhibitors (-previr): These drugs block the NS3/4A protease, an enzyme that cleaves the HCV polyprotein into mature viral proteins necessary for replication[1][10].
-
NS5A Inhibitors (-asvir): These agents target the NS5A protein, which is vital for both viral RNA replication and the assembly of new virions[1][11].
-
NS5B Polymerase Inhibitors (-buvir): This class of drugs inhibits the NS5B RNA-dependent RNA polymerase, the enzyme responsible for synthesizing new copies of the viral RNA genome[1][4].
This compound: This investigational drug is a first-in-class p7 protein inhibitor[7][8][12]. The p7 protein is a viroporin that oligomerizes to form an ion channel in the membrane of infected cells[9]. This channel is essential for the late stages of the viral life cycle, specifically the assembly and release of infectious virions[9][13]. By blocking this channel, this compound prevents the release of new virus particles from the infected hepatocyte.
Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing this compound with modern DAA regimens have not been conducted. The available data comes from separate clinical trials for each therapeutic approach.
Direct-Acting Antivirals (DAAs): Contemporary DAA regimens, often combining two or three different classes of these drugs, have demonstrated very high efficacy across all HCV genotypes.
| DAA Regimen (Examples) | Target Population | Sustained Virologic Response (SVR12) Rate | Reference |
| Glecaprevir/Pibrentasvir | Genotypes 1-6, treatment-naïve, without cirrhosis | 93-99.5% | [14] |
| Sofosbuvir/Velpatasvir | Genotypes 1-6 | ~98% | [14] |
| Sofosbuvir/Velpatasvir/Voxilaprevir | DAA-experienced patients | ~95% | [14] |
SVR12, defined as undetectable HCV RNA 12 weeks after completion of therapy, is considered a cure.
DAA regimens are generally well-tolerated with minimal side effects[1]. Treatment durations are typically short, ranging from 8 to 12 weeks of once-daily oral administration[1].
This compound: Clinical development of this compound for HCV has been conducted in the context of interferon-based therapy, which was the standard of care at the time of the trials.
| This compound Trial | Patient Population | Treatment Regimen | Key Efficacy Outcome | Reference |
| Phase IIa | Genotype 1, treatment-naïve | 400 mg this compound + IFN/RBV for 28 days, then IFN/RBV for 44 weeks | 100% SVR at 48 weeks vs. 75% for IFN/RBV alone | [7] |
| Phase IIa (follow-up) | Genotype 1, treatment-naïve | 200 mg or 400 mg this compound + IFN/RBV for 28 days | 400 mg dose group showed ~1 log greater reduction in viral load at 28 days compared to placebo + IFN/RBV | [8][12] |
| Phase II | HIV/HCV Genotype 3 co-infected | 300 mg this compound twice daily + IFN/RBV for 28 days, then IFN/RBV to week 48 | 100% SVR12 in the 5 patients who completed treatment | [15] |
IFN/RBV: Pegylated Interferon and Ribavirin
These early-phase trials suggest that this compound has antiviral activity against HCV and may enhance the efficacy of other antiviral agents. The trials also indicated that this compound was relatively well-tolerated[16]. However, its efficacy as a standalone therapy or in combination with modern DAAs has not been established in large-scale clinical trials.
Experimental Protocols
The evaluation of antiviral agents for HCV involves a series of standardized in vitro and in vivo experiments to determine their efficacy, mechanism of action, and safety profile.
1. In Vitro Antiviral Activity Assays:
-
HCV Replicon System: This is a key cell-based assay. Liver-derived human cells (e.g., Huh-7) are engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously.
-
Methodology:
-
Cells are seeded in microtiter plates.
-
The cells are then treated with serial dilutions of the antiviral compound.
-
After a set incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified using methods like RT-qPCR or a reporter gene (e.g., luciferase) engineered into the replicon.
-
The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit 50% of viral replication.
-
-
-
Infectious Virus System (HCVcc): To assess the effect on the full viral life cycle, a cell culture system using infectious HCV particles is employed. This is crucial for evaluating inhibitors of entry, assembly, and release, such as this compound.
-
Methodology:
-
Hepatoma cells are infected with HCVcc.
-
The infected cells are treated with the test compound.
-
After incubation, both intracellular and supernatant viral RNA levels are quantified to assess effects on replication and release.
-
The infectivity of released virions is determined by titrating the supernatant on naive cells.
-
-
2. Resistance Profiling:
-
Methodology:
-
HCV replicons or infectious virus are cultured in the presence of increasing concentrations of the antiviral drug.
-
Virus that continues to replicate is selected and cloned.
-
The target protein's gene (e.g., NS5B for a polymerase inhibitor, p7 for this compound) is sequenced to identify mutations that confer resistance.
-
The identified mutations are reverse-engineered into a wild-type replicon to confirm their role in resistance and to determine the fold-change in EC50.
-
3. Cytotoxicity Assays:
-
Methodology:
-
Uninfected liver cells are cultured with the same concentrations of the drug used in the efficacy assays.
-
Cell viability is measured using assays that quantify metabolic activity (e.g., MTT or MTS assay) or cell membrane integrity.
-
The 50% cytotoxic concentration (CC50) is determined.
-
The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound. A higher SI is desirable.
-
Conclusion
Direct-acting antivirals represent the current pinnacle of HCV therapy, offering a safe, short-duration, and highly effective cure for the vast majority of patients[1][2][3]. Their mechanism of action, targeting essential replication enzymes, is well-established. This compound, with its novel mechanism of inhibiting the p7 viroporin, demonstrated antiviral activity in early-phase clinical trials when combined with older interferon-based regimens[7][12][15]. While a direct comparison is challenging due to the lack of head-to-head studies and the different eras of their development, the data clearly establishes DAAs as the superior and standard-of-care treatment for HCV. The unique mechanism of this compound could hold potential for future combination therapies or for targeting viral reservoirs, but further clinical development in the context of modern DAA regimens would be necessary to establish its role in the current HCV treatment paradigm.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Decade of optimizing therapy with direct-acting antiviral drugs and the changing profile of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 5. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIT225 drug found effective against hepatitis C virus - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. Hepatitis C Phase 2A Trial Positive Results [prnewswire.com]
- 9. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Biotron study of lead Hepatitis C drug shows virus undetectable in patients after three months: 'First-in-class, new mode of action drug, Novel p7 inhibitor with the potential to increase the potency of current anti-HCV therapy' - 'BIT225 is a novel antiviral compound that inhibits the viroporin function of HIV-1 Vpu and HCV p7.....and a potentially useful agent to target cellular viral reservoirs' [natap.org]
- 14. Treatment of hepatitis C virus infection with direct-acting antiviral agents: 100% cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotron.com.au [biotron.com.au]
- 16. biotron.com.au [biotron.com.au]
Unveiling the Antiviral Profile of BIT-225: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the antiviral activity of BIT-225, a novel Vpu inhibitor, across various cell types. Designed for researchers, scientists, and drug development professionals, this document offers a direct comparison of this compound's efficacy against relevant viruses and alternative antiviral agents, supported by experimental data.
Executive Summary
This compound has demonstrated significant antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in vitro. Its primary mechanism of action against HIV-1 is the inhibition of the viral protein U (Vpu), a key player in viral particle release and immune evasion. This guide presents quantitative data on this compound's efficacy in clinically relevant cell lines, including monocyte-derived macrophages (MDMs), T-cell lines, and peripheral blood mononuclear cells (PBMCs) for HIV-1, and human lung adenocarcinoma epithelial cells (Calu-3) and African green monkey kidney epithelial cells (Vero) for SARS-CoV-2. A comparative analysis with other antiviral compounds, where data is available, is also included to provide a broader context for its potential therapeutic applications.
Comparative Antiviral Activity of this compound
The antiviral efficacy of this compound has been evaluated in a variety of cell-based assays. The following tables summarize the key quantitative data, offering a side-by-side comparison of this compound's performance against HIV-1 and SARS-CoV-2, and in the context of other antiviral agents.
Table 1: In Vitro Anti-HIV-1 Activity of this compound in Various Cell Types
| Cell Type | Virus Strain | Assay | Endpoint | This compound Concentration | Result | Citation |
| Monocyte-Derived Macrophages (MDM) | HIV-1Ba-L | Reverse Transcriptase (RT) Activity Assay | EC50 | - | 2.25 ± 0.23 µM | [1] |
| MT-2 (T-cell line) | Not Specified | Not Specified | % Inhibition | 25 µM | 38.8% | [1] |
| PM1 (T-cell line) | Not Specified | Not Specified | % Inhibition | 25 µM | 93.1% | [1] |
| Peripheral Blood Mononuclear Cells (PBMC) | Not Specified | Not Specified | % Inhibition | 25 µM | 95.8% | [1] |
| Monocyte-Derived Dendritic Cells (MDDC) | Not Specified | RT Activity Assay | % Inhibition | Not Specified | 74.5% (peak) |
Table 2: Comparative In Vitro Anti-HIV-1 Activity of Vpu Inhibitors
| Compound | Assay | Target Cell | EC50 | Citation |
| This compound | RT Activity Assay | MDM | 2.25 ± 0.23 µM | [1] |
| SRI-41897 | GaLV Env Inhibition Assay | Not Specified | 4.4 µM | [2] |
| SRI-42371 | GaLV Env Inhibition Assay | Not Specified | 7.4 µM | [2] |
Table 3: Comparative In Vitro Anti-SARS-CoV-2 Activity of this compound and Remdesivir
| Compound | Cell Type | Virus Strain | Assay | EC50 | Citation |
| This compound | Calu-3 | Not Specified | qRT-PCR | 2.5 - 4.8 µM | |
| Vero | Not Specified | qRT-PCR | 2.5 - 4.8 µM | ||
| Remdesivir | Calu-3 | SARS-CoV-2 | Plaque Assay | 0.28 µM | [3] |
| Vero E6 | SARS-CoV-2 | Plaque Assay | 1.65 µM | [3] | |
| Calu-3 | SARS-CoV-2 | qRT-PCR | 0.60 µM | [4] | |
| Vero E6 | SARS-CoV-2 | qRT-PCR | 1.49 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
HIV-1 Antiviral Assay in Monocyte-Derived Macrophages (MDM)
This protocol outlines the procedure for assessing the antiviral activity of compounds against HIV-1 in primary human monocyte-derived macrophages.
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.
-
Differentiate monocytes into macrophages by culturing in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL macrophage colony-stimulating factor (M-CSF) for 7-10 days.
Infection and Treatment:
-
Plate differentiated MDMs at a density of 1 x 105 cells/well in a 96-well plate.
-
Infect the MDMs with a macrophage-tropic HIV-1 strain (e.g., HIV-1Ba-L) at a multiplicity of infection (MOI) of 0.1 for 4 hours at 37°C.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove the viral inoculum.
-
Add fresh culture medium containing serial dilutions of the test compound (e.g., this compound) to the infected cells. Include a no-drug control and a positive control (e.g., a known reverse transcriptase inhibitor).
Quantification of Viral Replication:
-
Culture the infected and treated cells for 7-14 days, with media and compound changes every 3-4 days.
-
Collect culture supernatants at various time points post-infection.
-
Quantify the amount of HIV-1 p24 antigen or reverse transcriptase (RT) activity in the supernatants using commercially available ELISA kits or RT activity assays, respectively.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Antiviral Assay in Calu-3 and Vero Cells
This protocol describes the methodology for evaluating the antiviral efficacy of compounds against SARS-CoV-2 in Calu-3 and Vero E6 cell lines.
Cell Culture:
-
Maintain Calu-3 and Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Infection and Treatment:
-
Seed Calu-3 or Vero E6 cells in 96-well plates to achieve 80-90% confluency on the day of infection.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.01-0.1 for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add fresh culture medium containing serial dilutions of the test compound (e.g., this compound, remdesivir). Include a no-drug control.
Quantification of Viral Replication:
-
Incubate the plates for 24-72 hours at 37°C.
-
Collect the culture supernatants to quantify viral yield or lyse the cells to measure intracellular viral RNA.
-
Quantify viral RNA using quantitative real-time reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., N, E, or RdRp).
-
Alternatively, determine the viral titer in the supernatant using a plaque assay or a TCID50 assay on Vero E6 cells.
-
Calculate the EC50 value from the dose-response curve of viral inhibition.
Mechanism of Action and Signaling Pathways
This compound's primary antiviral activity against HIV-1 stems from its inhibition of the Vpu protein. Vpu is a small integral membrane protein that plays a crucial role in the late stages of the viral life cycle. The diagrams below illustrate the experimental workflow for assessing antiviral activity and the signaling pathway of Vpu and its inhibition.
Caption: Experimental workflow for in vitro antiviral activity assessment.
Caption: HIV-1 Vpu signaling pathway and its inhibition by this compound.
Conclusion
This compound demonstrates potent antiviral activity against HIV-1, particularly in myeloid lineage cells, and also shows efficacy against SARS-CoV-2 in vitro. Its unique mechanism of targeting the Vpu protein in HIV-1 presents a promising avenue for the development of new antiretroviral therapies, especially those aimed at targeting viral reservoirs. The comparative data presented in this guide provides a valuable resource for researchers in the field to evaluate the potential of this compound in the context of existing and emerging antiviral agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compound Inhibitors of HIV-1NL4-3 Vpu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BIT-225: A Novel Vpu Inhibitor Against Standard-of-Care HIV Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the performance of BIT-225, a first-in-class HIV-1 Vpu protein inhibitor, against current standard-of-care (SoC) antiretroviral therapies. This compound presents a novel mechanism of action by targeting the ion channel activity of the Vpu protein, primarily inhibiting HIV-1 release from infected macrophages, which are considered a key viral reservoir. This document synthesizes available data from clinical trials to offer an objective assessment for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, when used as an adjunct to standard antiretroviral therapy, has demonstrated potential in accelerating viral decay and modulating immune responses in HIV-1 infected individuals. Clinical trial data suggests that this compound's unique mechanism of targeting viral reservoirs may offer a complementary strategy to existing treatments that primarily target viral replication in T cells. This guide will delve into the comparative efficacy, safety, and mechanistic distinctions between this compound and standard HIV treatments.
Mechanism of Action: A Tale of Two Strategies
Standard-of-care antiretroviral therapy typically combines drugs from different classes to suppress HIV-1 replication. These classes include Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs). These drugs effectively halt the viral life cycle at various stages within infected cells, primarily CD4+ T cells.
In contrast, this compound introduces a novel approach by targeting the viral protein U (Vpu). Vpu facilitates the release of new virus particles from infected cells, particularly long-lived myeloid cells like macrophages. By inhibiting the ion channel function of Vpu, this compound impedes the release of virions from these reservoir cells, thus addressing a key challenge in HIV eradication.
Below is a diagram illustrating the distinct signaling pathways targeted by standard antiretrovirals and this compound.
Comparative Performance Data from Clinical Trials
The following tables summarize key findings from Phase 2 clinical trials of this compound, comparing its effects when added to a standard-of-care regimen versus a placebo with the same standard-of-care regimen.
Table 1: Efficacy in Treatment-Naïve HIV-1 Patients (BIT225-010 Trial)
| Parameter | This compound + SoC | Placebo + SoC | p-value | Citation |
| Viral Load Decay Rate (log10/Day) | -0.047 | -0.022 | < 0.02 | [1] |
| Changes in CD4 & CD8 T cells | Statistically significant changes | No significant changes | < 0.05 | [1] |
| Changes in NK cells | Statistically significant changes | No significant changes | < 0.05 | [1] |
SoC: Dolutegravir, Tenofovir Disoproxil Fumarate, and Emtricitabine
Table 2: Immunological Effects in Treatment-Naïve HIV-1 Patients (BIT225-009 Trial)
| Parameter | This compound + SoC | Placebo + SoC | p-value | Citation |
| Change in sCD163 (marker of macrophage activation) | Statistically significant reduction | No significant change | 0.036 | [2][3] |
| Change in Mean CD8+ Cell Numbers | Statistically significant rise | No significant change | < 0.05 | [2] |
SoC: Atripla® (Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate)
Table 3: Effects in Treatment-Experienced Patients with Partial Immune Reconstitution (BIT225-011 Trial)
| Parameter | This compound + SoC | SoC Alone (Baseline) | p-value | Citation |
| Change in NK cells from baseline | Statistically significant difference | - | < 0.05 | [4][5] |
| Change in T-regulatory cells from baseline | Statistically significant difference | - | < 0.05 | [4][5] |
SoC: Ongoing suppressive antiretroviral therapy
Experimental Protocols
The clinical trials for this compound followed rigorous, controlled methodologies to assess its safety and efficacy. Below are the generalized protocols for the key Phase 2 studies.
BIT225-010: Study in Treatment-Naïve HIV-1 Patients
-
Study Design: A Phase 2, double-blind, placebo-controlled trial.
-
Participants: Treatment-naïve individuals infected with HIV-1.
-
Treatment Arms:
-
Duration: 24 weeks of treatment.[1]
-
Primary Endpoints:
-
Key Assessments: Plasma viral load was quantified at regular intervals. Subpopulations of immune cells (CD4+ T cells, CD8+ T cells, NK cells) were analyzed using flow cytometry.
BIT225-009: Study in Treatment-Naïve HIV-1 Patients
-
Study Design: A Phase 2, double-blind, placebo-controlled trial.[3]
-
Participants: 27 treatment-naïve HIV-positive subjects.[3]
-
Treatment Arms:
-
Duration: 12 weeks of dosing.[3]
-
Primary Endpoints:
-
Safety and antiviral activity.[3]
-
-
Key Assessments: Plasma levels of sCD163 were measured as a marker of macrophage activation. CD8+ T cell counts were monitored throughout the study.[2][3]
BIT225-011: Study in Treatment-Experienced Patients
-
Study Design: A Phase 2, open-label, longitudinal trial.[4]
-
Participants: 20 HIV-1 infected, treatment-experienced individuals with partial immune reconstitution despite long-term suppressive antiretroviral therapy.[4][5]
-
Treatment Protocol: this compound (200 mg, once daily) was added to the participants' ongoing suppressive standard-of-care antiretroviral therapy.[4][5]
-
Duration: 12 weeks of treatment.[5]
-
Primary Endpoints:
-
Key Assessments: Changes from baseline in various immune cell populations, including NK cells and T-regulatory cells, were measured.[4][5]
The following diagram illustrates a generalized workflow for these clinical trials.
Conclusion
The available data suggests that this compound, with its novel mechanism of action targeting the HIV-1 Vpu protein in macrophage reservoirs, holds promise as an adjunctive therapy to standard antiretroviral treatments. The observed acceleration in viral decay and favorable modulation of key immune markers indicate a potential for this compound to contribute to a deeper and more comprehensive suppression of HIV-1. Further larger-scale clinical trials are warranted to fully elucidate the long-term benefits and clinical significance of these findings in the broader HIV-infected population. This guide provides a foundational overview for researchers and drug developers to understand the current landscape of this compound's performance in comparison to established HIV therapies.
References
Assessing the Synergistic Effects of BIT-225 with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antiviral effects of BIT-225 when used in combination with other antiviral agents against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The information is compiled from preclinical studies to support further research and drug development efforts.
Summary of Synergistic Effects
This compound, a novel antiviral agent, has demonstrated promising synergistic or additive effects when combined with several existing antiviral drugs. In preclinical studies, these interactions have been observed against both HIV-1 and a surrogate model for HCV, suggesting potential for combination therapies to enhance treatment efficacy.
This compound in Combination with Anti-HIV-1 Antiretrovirals
In vitro studies have evaluated the interaction of this compound with representatives from three major classes of antiretroviral drugs: a non-nucleoside reverse transcriptase inhibitor (NNRTI), a protease inhibitor (PI), and a nucleotide reverse transcriptase inhibitor (NtRTI). The analysis, performed using the MacSynergy II program, revealed varying degrees of positive interactions.[1][2]
The combination of this compound with the protease inhibitor lopinavir was found to be slightly to highly synergistic.[1][2] When combined with the NNRTI efavirenz, the interaction was determined to be additive to slightly synergistic.[1][2] An additive effect was observed when this compound was combined with the NtRTI tenofovir (PMPA).[1][2] These findings are significant as they suggest that this compound could be co-administered with current antiretroviral therapies without antagonistic effects, and in some cases, with the potential for enhanced viral inhibition.[1][3]
Table 1: In Vitro Interaction of this compound with HIV-1 Antiretrovirals
| Antiviral Agent | Drug Class | Virus Strain | Cell Type | Synergy Analysis Method | Interaction Outcome | Synergy Volume (μM²%) |
| Efavirenz (EFV) | NNRTI | HIV-1Ba-L | Human Macrophages | MacSynergy II | Additive to Slightly Synergistic | Data not provided |
| Lopinavir (LPV) | PI | HIV-1Ba-L | Human Macrophages | MacSynergy II | Slightly to Highly Synergistic | Data not provided |
| Tenofovir (PMPA) | NtRTI | HIV-1Ba-L | Human Macrophages | MacSynergy II | Additive | Data not provided |
Note: The quantitative synergy volumes were not publicly available in the cited source material.
This compound in Combination with Anti-HCV Agents
This compound has also been investigated for its synergistic potential against HCV, using the bovine viral diarrhea virus (BVDV) as a well-established surrogate model. Studies have shown that combinations of this compound with recombinant interferon alpha-2b (rIFNα-2b) result in synergistic antiviral action against BVDV.[4] This synergy was further enhanced by the addition of ribavirin.[4] Furthermore, synergy was also observed when this compound was combined with two nucleoside analogues that are known to inhibit the HCV RNA-dependent RNA polymerase.[4] These findings suggest that this compound, which targets the p7 viroporin of HCV, could be a valuable component of combination therapies for HCV infection.[4]
Table 2: In Vitro Interaction of this compound with Anti-HCV Agents (using BVDV model)
| Antiviral Agent | Drug Class | Virus Model | Synergy Analysis Method | Interaction Outcome |
| Recombinant Interferon alpha-2b (rIFNα-2b) | Immunomodulator | BVDV | Not specified | Synergistic |
| rIFNα-2b + Ribavirin | Immunomodulator + Nucleoside Analogue | BVDV | Not specified | Enhanced Synergy |
| Nucleoside Analogues (unspecified) | RdRp Inhibitors | BVDV | Not specified | Synergistic |
Note: Detailed quantitative data and specific experimental protocols for these BVDV studies were not available in the reviewed literature.
Experimental Protocols
In Vitro Synergy Analysis of this compound with Anti-HIV-1 Antiretrovirals
The following protocol is a summary of the methodology used to assess the synergistic effects of this compound with efavirenz, lopinavir, and tenofovir in acutely infected human monocyte-derived macrophages (MDM).[1]
-
Cell Culture and Virus Infection: Human MDMs were acutely infected with the laboratory-adapted HIV-1Ba-L strain.
-
Drug Combination Assay: A checkerboard format was used to test all possible combinations of five concentrations of this compound and eight concentrations of the second antiviral agent.
-
Endpoint Measurement: The antiviral activity was assessed by measuring the p24 antigen levels in the cell culture supernatants.
-
Cytotoxicity Assay: A parallel combination cytotoxicity analysis was performed using an MTS assay to ensure that the observed antiviral effects were not due to cellular toxicity.
-
Data Analysis: The collected data were analyzed using the Prichard and Shipman MacSynergy II three-dimensional model. This program calculates the theoretical additive interactions based on the Bliss independence model. The resulting synergy volumes (expressed in square micromolar percent) define the level of interaction:
-
>100: Highly synergistic
-
51 to 100: Slightly synergistic
-
50 to -50: Additive
-
-50 to -100: Slightly antagonistic
-
<-100: Highly antagonistic
-
Visualizations
Mechanism of Action and Synergy Logic
The following diagram illustrates the distinct mechanisms of action of this compound and conventional antiretrovirals, providing a rationale for their synergistic or additive interactions. This compound targets viral ion channels (Vpu in HIV-1 and p7 in HCV), a late-stage step in the viral life cycle, while many other antivirals target earlier stages like reverse transcription or protease activity.
Caption: Distinct targets of this compound and other antiretrovirals in the HIV-1 life cycle.
Experimental Workflow for HIV Synergy Study
This diagram outlines the key steps in the experimental workflow for determining the synergistic effects of this compound with other anti-HIV drugs.
Caption: Workflow for in vitro HIV synergy analysis.
References
- 1. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary conflicts and adverse effects of antiviral factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Antimicrobial Agents and Chemotherapy from 1972 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BIT-225: A Specific Inhibitor of Viral Ion Channels with a Favorable Profile Against Host Cell Counterparts
For Immediate Release
A comprehensive evaluation of the viroporin inhibitor BIT-225 demonstrates its high specificity for viral ion channels over those of host cells, providing a strong rationale for its continued development as a broad-spectrum antiviral agent. This guide presents a comparative analysis of this compound's performance, supported by experimental data, against other known viroporin inhibitors.
Executive Summary
This compound is a novel small molecule that effectively targets and inhibits the ion channel activity of several viral proteins, known as viroporins. These include HIV-1 Vpu, HCV p7, and the SARS-CoV-2 E protein.[1][2][3] Crucially, extensive in vitro studies have shown that this compound exhibits a high degree of selectivity for these viral targets, with minimal to no activity against representative host cell ion channels at therapeutic concentrations.[1][4] This specificity profile suggests a lower potential for off-target effects compared to other ion channel inhibitors.
Comparative Performance of this compound
This compound's primary mechanism of action is the blockade of viroporin function, which is critical for various stages of the viral life cycle, including viral assembly, release, and pathogenesis.[5][6] The specificity of this compound for viral ion channels is a key differentiator from other compounds that have been investigated for similar purposes.
Quantitative Analysis of this compound Activity
| Target | Virus | Assay System | Efficacy Metric | Value | Reference |
| Vpu Ion Channel | HIV-1 | Monocyte-Derived Macrophages (MDM) | EC50 | 2.25 ± 0.23 µM | [4][5] |
| Host Cell Cytotoxicity | - | Monocyte-Derived Macrophages (MDM) | TC50 | 284 µM | [4][5] |
| Selectivity Index | HIV-1 | MDM | TC50/EC50 | 126 | [4][5] |
| p7 Ion Channel | HCV (surrogate: BVDV) | Cell Culture | IC50 | 314 nM | [3] |
| E Protein Ion Channel | SARS-CoV-2 | Xenopus oocytes | Inhibition | Significant at 10 µM | [7] |
| Endogenous Ion Channels | Host Cell (Xenopus) | Xenopus oocytes | Effect | No inhibition of endogenous currents | [1][4] |
| TMEM16A Ion Channel | Host Cell (Xenopus) | Xenopus oocytes | Effect | No inhibition of Ca2+-induced activity | [1][4] |
| TMEM16A Ion Channel | Host Cell (Human) | HEK293 cells | Effect | No effect on currents | [1][4] |
Comparison with Alternative Viroporin Inhibitors
While direct comparative studies of this compound against other viroporin inhibitors on a wide range of host cell ion channels are limited, a comparison of their known characteristics provides valuable insights.
| Compound | Viral Target(s) | Known Host Cell Interactions/Side Effects | Specificity Notes |
| This compound | HIV-1 Vpu, HCV p7, SARS-CoV-2 E | Minimal in vitro toxicity observed.[4][5] Clinical trials have reported some side effects such as headache and nausea.[8][9] | High selectivity index for HIV-1 in macrophages.[4][5] No reported inhibition of tested host cell ion channels.[1][4] |
| Amantadine | Influenza A M2 | Central nervous system (CNS) side effects (e.g., confusion, dizziness).[10][11] | Antiviral activity is specific to influenza A.[10] The CNS side effects suggest interactions with host neuronal channels. |
| Rimantadine | Influenza A M2 | Fewer CNS side effects compared to amantadine.[10][11] | Similar antiviral profile to amantadine but with a more favorable safety profile, suggesting less interaction with host systems.[10][12] |
| Hexamethylene Amiloride (HMA) | HIV-1 Vpu | As an amiloride analogue, it may interact with sodium channels and other transporters. | Known to inhibit HIV-1 replication by blocking Vpu ion channel activity. |
Experimental Methodologies
The specificity of this compound has been rigorously evaluated using established electrophysiological techniques.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes
This technique is instrumental in studying the function of ion channels expressed in the membrane of large Xenopus oocytes.
Protocol:
-
cRNA Preparation and Injection: cRNA encoding the viral (e.g., SARS-CoV-2 E protein) or host (e.g., TMEM16A) ion channel is synthesized in vitro. A defined amount of cRNA is then injected into the cytoplasm of stage V-VI Xenopus laevis oocytes.
-
Incubation: The injected oocytes are incubated for 2-3 days to allow for protein expression and insertion into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a specific bath solution.
-
Two microelectrodes, filled with a high salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.
-
A series of voltage steps are applied, and the resulting ionic currents across the membrane are recorded.
-
-
Compound Application: this compound is added to the perfusion solution at the desired concentration (e.g., 10 µM), and the effect on the ion channel currents is measured.
TEVC experimental workflow.
Whole-Cell Patch-Clamp in HEK293 Cells
This technique allows for the recording of ionic currents from the entire cell membrane of smaller mammalian cells, such as Human Embryonic Kidney 293 (HEK293) cells.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid DNA encoding the ion channel of interest (e.g., human TMEM16A).
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A tight seal (giga-seal) is formed between the pipette tip and the membrane through gentle suction.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The pipette solution contains ions that mimic the intracellular environment.
-
The membrane potential is clamped at a holding potential, and voltage pulses are applied to elicit ion channel currents.
-
-
Compound Application: this compound is applied to the extracellular solution, and its effect on the recorded currents is measured.
Logical relationship of this compound's specificity.
Conclusion
References
- 1. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 3. A novel Hepatitis C virus p7 ion channel inhibitor, BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. croiconference.org [croiconference.org]
- 8. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]
- 9. biotron.com.au [biotron.com.au]
- 10. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BIT-225: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BIT-225 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is an investigational drug candidate that has been under development for the treatment of HIV-1 and Hepatitis C virus (HCV) infections.[1] As with any chemical compound used in a laboratory setting, understanding its specific hazards is the first step toward safe disposal.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is paramount before any handling or disposal activities commence. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).[2]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Highlights |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
| General Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Incompatible Materials | - | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Hazardous Decomposition | - | Under fire conditions, may decompose and emit toxic fumes. |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal protocol is essential to mitigate risks to personnel and the environment. The following workflow outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
2. Waste Segregation: Segregate all this compound waste at the point of generation. This includes:
-
Unused or expired this compound.
-
Contaminated materials such as pipette tips, vials, and cleaning materials.
-
Contaminated solutions.
3. Containment and Labeling:
-
Place all solid and liquid this compound waste into a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
4. Secure Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[2]
-
The storage area should be well-ventilated.
5. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Complete all required waste disposal manifests provided by your EHS office or the disposal contractor.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystems.
References
Safeguarding Research: A Comprehensive Guide to Handling BIT-225
For researchers and scientists engaged in drug development, particularly those working with the investigational compound BIT-225, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational procedures for handling the compound in both solid and solution form, and compliant disposal methods.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. A crucial first step for any researcher is to thoroughly review the Safety Data Sheet (SDS). The SDS for this compound indicates that the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate precautions must be taken to avoid ingestion, skin contact, eye contact, and inhalation.[1]
All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[1]
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid (Powder) this compound | Primary Protection: - Gloves: Chemical-resistant gloves (e.g., Nitrile) - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: A standard laboratory coat. Secondary/Enhanced Protection (when weighing or transferring powder outside of a certified chemical fume hood): - Respiratory Protection: A NIOSH-approved N95 or P100 respirator. |
| Handling this compound in Solution | Primary Protection: - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety glasses with side shields. - Body Protection: A standard laboratory coat. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Chemical splash goggles. - Body Protection: A lab coat, with a disposable gown or apron as an additional layer. - Respiratory Protection: N95 or P100 respirator if dealing with powder. |
Operational Plan for Handling this compound
A structured operational plan ensures that this compound is handled safely and effectively throughout the experimental process.
Storage of this compound
Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C | Keep in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] |
Experimental Workflow: From Solid to Solution for In Vitro Studies
The following diagram outlines the standard procedure for preparing a this compound solution for use in cell culture assays, a common application for this compound.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and to comply with laboratory safety regulations.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with institutional and local regulations. The SDS recommends disposing of the contents and container to an approved waste disposal plant.[1]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and culture plates, should be collected in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their experiments while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
